molecular formula C4H3ClO2S2 B1351042 Thiophene-3-sulfonyl Chloride CAS No. 51175-71-4

Thiophene-3-sulfonyl Chloride

Cat. No.: B1351042
CAS No.: 51175-71-4
M. Wt: 182.7 g/mol
InChI Key: YSPWSQNKRBSICH-UHFFFAOYSA-N
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Description

Thiophene-3-sulfonyl Chloride is a useful research compound. Its molecular formula is C4H3ClO2S2 and its molecular weight is 182.7 g/mol. The purity is usually 95%.
The exact mass of the compound Thiophene-3-sulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiophene-3-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-3-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPWSQNKRBSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380028
Record name Thiophene-3-sulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51175-71-4
Record name Thiophene-3-sulfonyl Chloride
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Record name thiophene-3-sulfonyl chloride
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Foundational & Exploratory

Thiophene-3-sulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51175-71-4[1][2]

This technical guide provides an in-depth overview of thiophene-3-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Properties of Thiophene-3-sulfonyl Chloride

Thiophene-3-sulfonyl chloride is a reactive compound utilized in the synthesis of various sulfur-containing molecules, most notably sulfonamides. Its physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry.

Physicochemical Data
PropertyValueReference
Molecular Formula C₄H₃ClO₂S₂[1]
Molecular Weight 182.65 g/mol [1]
Melting Point 44 °C[1]
Boiling Point 101-103 °C[1]
Density 1.58 g/cm³[1]
Flash Point 114 °C[1]
Refractive Index 1.581[1]
Storage Conditions Store under Nitrogen[1]
Safety and Handling

Thiophene-3-sulfonyl chloride is classified as a corrosive substance. It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, water, strong oxidizing agents, and amines.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of thiophene-3-sulfonyl chloride are provided below. These protocols are based on established procedures for thiophenesulfonyl chlorides and related compounds.

Synthesis of Thiophene-3-sulfonyl Chloride via Chlorosulfonation

This protocol describes a general method for the synthesis of thiophenesulfonyl chlorides using a Vilsmeier-type reagent formed from N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Sulfuryl chloride (SO₂Cl₂), freshly distilled

  • Ice

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Complex Formation: In a flask cooled with an ice bath, slowly add freshly distilled SO₂Cl₂ (0.13 mol) dropwise to ice-cooled DMF (0.13 mol), ensuring the temperature is maintained below 25 °C. Allow the resulting hygroscopic solid complex to stand at the same temperature for an additional 30 minutes.

  • Reaction with Thiophene: Add thiophene (0.1 mol) to the prepared complex. Heat the mixture on a water bath at 95-98 °C for 1 hour with occasional shaking.

  • Work-up: Cool the viscous brown mixture and pour it into ice water. Extract the aqueous mixture with CHCl₃.

  • Purification: Wash the organic extract successively with water, 5% NaHCO₃ solution, and water. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield thiophene-2-sulfonyl chloride. A similar procedure can be adapted for the 3-isomer, though yields and reaction conditions may vary.

Synthesis of a Thiophene-3-sulfonamide Derivative

This protocol outlines the reaction of thiophene-3-sulfonyl chloride with an amine to form a sulfonamide, a common scaffold in medicinal chemistry.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in CH₂Cl₂ in a flask cooled in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of thiophene-3-sulfonyl chloride (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled amine solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Thiophene derivatives have shown promise as antifungal agents.[3][4] The sulfonamide functional group, readily synthesized from thiophene-3-sulfonyl chloride, is a well-established pharmacophore present in numerous approved drugs.[5][6]

Antifungal Activity of Thiophene Derivatives

Recent studies have highlighted the potential of thiophene derivatives as antifungal agents, particularly against fluconazole-resistant strains of Candida species. One study demonstrated that a thiophene derivative exhibited a synergistic effect with fluconazole and induced apoptosis-like cell death in yeast.[3] This suggests that compounds derived from thiophene-3-sulfonyl chloride could be explored for the development of new antifungal therapies.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways related to thiophene-3-sulfonyl chloride.

Synthesis_Workflow Thiophene Thiophene Reaction Chlorosulfonation Thiophene->Reaction DMF_SO2Cl2 DMF-SO2Cl2 Complex DMF_SO2Cl2->Reaction T3SC Thiophene-3-sulfonyl Chloride Reaction->T3SC Sulfonamide_Formation Sulfonamide Formation T3SC->Sulfonamide_Formation Amine Amine (R-NH2) Amine->Sulfonamide_Formation Sulfonamide Thiophene-3-sulfonamide Sulfonamide_Formation->Sulfonamide Antifungal_Mechanism Thiophene_Derivative Thiophene Derivative Fungal_Cell Fungal Cell (e.g., Candida) Thiophene_Derivative->Fungal_Cell Enters Apoptosis_Pathway Induction of Apoptotic Pathway Fungal_Cell->Apoptosis_Pathway Triggers Chromatin_Condensation Chromatin Condensation Apoptosis_Pathway->Chromatin_Condensation Cell_Death Fungal Cell Death Chromatin_Condensation->Cell_Death

References

Synthesis and discovery of Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of Thiophene-3-sulfonyl chloride

Introduction

Thiophene-3-sulfonyl chloride (CAS No: 51175-71-4) is a pivotal chemical intermediate in the fields of medicinal chemistry and drug discovery.[1][2][3] As a derivative of thiophene, an aromatic heterocycle containing sulfur, it possesses unique electronic and structural features that are invaluable for the synthesis of complex molecules.[4][5] The presence of the highly reactive sulfonyl chloride group allows for the facile introduction of the thiophene-3-sulfonyl moiety into a wide range of molecular scaffolds. This reactivity makes it an essential building block for constructing diverse libraries of compounds for biological screening. The thiophene ring itself is a well-regarded pharmacophore, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] This guide provides a comprehensive overview of the synthesis, properties, and applications of thiophene-3-sulfonyl chloride for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of thiophene-3-sulfonyl chloride is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 51175-71-4[1][2][3][7]
Molecular Formula C4H3ClO2S2[1][2][3]
Molecular Weight 182.65 g/mol [1][2]
Melting Point 44 °C[1][8]
Boiling Point 101-103 °C[1][8]
Density 1.58 g/cm³[1]
Flash Point 114 °C[1][8]
Physical Form Solid[7][8]
IUPAC Name thiophene-3-sulfonyl chloride[2][3]
InChI Key YSPWSQNKRBSICH-UHFFFAOYSA-N[1][2][3][7]
Storage Conditions Refrigerator, 2-8°C, Sealed in dry, under Nitrogen[1][7][8]

Synthesis of Thiophene-3-sulfonyl chloride

The primary methods for the synthesis of thiophenesulfonyl chlorides involve the direct chlorosulfonation of thiophene or its derivatives. While the 2-isomer is often the major product due to the higher reactivity of the α-positions of the thiophene ring, specific conditions can be employed to favor the formation of the 3-isomer.

Key Synthetic Methodologies
  • Chlorosulfonation with Chlorosulfuric Acid : This is a conventional method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction of thiophene with chlorosulfuric acid can yield a mixture of thiophenesulfonyl chlorides.[9] Controlling the reaction temperature and stoichiometry is critical to optimize the yield of the desired isomer and minimize polymerization, a common side reaction with acid-sensitive thiophenes.[9]

  • Reaction with DMF-SO₂Cl₂ Complex : A milder and more convenient one-step procedure involves the use of a 1:1 N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex.[9] This method has been shown to be effective for various thiophene derivatives, often providing yields comparable or superior to traditional methods, with the significant advantages of operational simplicity and the use of easy-to-handle reagents.[9]

Experimental Protocol: General Procedure for Chlorosulfonation using DMF-SO₂Cl₂ Complex

The following is a generalized protocol adapted from the synthesis of thiophenesulfonyl chlorides, which can be optimized for the specific synthesis of the 3-isomer.[9]

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Formation of the Complex: Freshly distilled sulfuryl chloride (1.3 equivalents) is added dropwise with shaking to an ice-cooled flask containing DMF (1.3 equivalents). The temperature is maintained below 25 °C during the addition. The hygroscopic solid complex forms within approximately 10 minutes and is held at the same temperature for an additional 30 minutes.[9]

  • Reaction with Thiophene: Thiophene (1.0 equivalent) is added to the pre-formed complex.[9]

  • Heating: The mixture is heated on a water bath, typically between 95-98 °C, for 1-3 hours with occasional shaking. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC).[9]

  • Work-up: After cooling, the viscous mixture is poured into ice-water and then extracted with chloroform.[9]

  • Purification: The chloroform solution is washed successively with water, 5% NaHCO₃ solution, and again with water. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄).[10]

  • Isolation: The solvent is removed by evaporation under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield the thiophene-3-sulfonyl chloride.[9]

Quantitative Data from Synthesis of Thiophene Derivatives

The following table summarizes results from the synthesis of various thiophenesulfonyl chlorides using the DMF-SO₂Cl₂ complex, illustrating the typical yields and conditions for this class of reactions.

Thiophene ReactantReaction Temp (°C)Reaction Time (h)ProductYield (%)Boiling/Melting Point
Thiophene95-9812-Thiophenesulfonyl chloride7488-93 °C / 2.5 mmHg
2-Methylthiophene45-5035-Methyl-2-thiophenesulfonyl chloride8148-49 °C
3-Methylthiophene45-5033-Methyl-2-thiophenesulfonyl chloride7445-46 °C
2-Chlorothiophene95-9835-Chloro-2-thiophenesulfonyl chloride80135-140 °C / 3 mmHg
2-Bromothiophene95-9835-Bromo-2-thiophenesulfonyl chloride8653-54 °C

Table adapted from Sone et al., Bull. Chem. Soc. Jpn., 1985.[9]

Workflow for Synthesis

G General Synthesis Workflow for Thiophenesulfonyl Chlorides cluster_0 Complex Formation cluster_1 Chlorosulfonation cluster_2 Purification DMF DMF Complex DMF-SO₂Cl₂ Complex (Vilsmeier-type reagent) DMF->Complex < 25°C SO2Cl2 SO₂Cl₂ SO2Cl2->Complex Reaction Heating (e.g., 95-98°C) Complex->Reaction Thiophene Thiophene Thiophene->Reaction CrudeProduct Crude Thiophenesulfonyl Chloride Mixture Reaction->CrudeProduct Workup Aqueous Work-up & Extraction CrudeProduct->Workup Purification Distillation or Recrystallization Workup->Purification FinalProduct Thiophene-3-sulfonyl Chloride Purification->FinalProduct

Caption: General workflow for the synthesis of thiophenesulfonyl chlorides.

Role in Drug Discovery and Development

Thiophene-3-sulfonyl chloride is not typically an active pharmaceutical ingredient itself but serves as a versatile intermediate for modifying lead compounds to enhance their biological activity, selectivity, and pharmacokinetic profiles. The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent reagent for forming stable sulfonamide and sulfonate ester linkages.

Formation of Sulfonamides

The reaction of thiophene-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its utility. This reaction yields sulfonamides, a functional group present in a vast number of marketed drugs, including antibiotics (sulfa drugs), diuretics, and enzyme inhibitors. Introducing the thiophene-3-sulfonamide moiety can alter a molecule's polarity, hydrogen bonding capacity, and spatial arrangement, which can lead to improved binding affinity with biological targets.

Formation of Sulfonate Esters

Reaction with alcohols or phenols produces sulfonate esters. These esters can serve multiple purposes in drug development. They can act as prodrugs, designed to release the active parent molecule upon metabolic cleavage. Additionally, sulfonate groups can improve the aqueous solubility and bioavailability of a drug candidate.

Drug Discovery Application Workflow

G Application of Thiophene-3-sulfonyl chloride in Drug Discovery cluster_0 Derivatization cluster_1 Screening & Optimization T3SC Thiophene-3-sulfonyl Chloride (T3SC) Reaction Nucleophilic Substitution T3SC->Reaction Lead Lead Compound (with -NH₂ or -OH group) Lead->Reaction Derivative New Thiophene-3-sulfonyl Derivative Reaction->Derivative Screening Biological Screening (SAR Studies) Derivative->Screening Optimization Lead Optimization (ADMET Properties) Screening->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of thiophene-3-sulfonyl chloride in lead optimization.

References

An In-depth Technical Guide to Thiophene-3-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, combining the aromaticity of the thiophene ring with the reactivity of the sulfonyl chloride group, make it a valuable precursor for the synthesis of a diverse array of compounds, most notably as a key intermediate in the production of carbonic anhydrase inhibitors such as the anti-glaucoma drug Dorzolamide. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and significant applications of Thiophene-3-sulfonyl chloride, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

Thiophene-3-sulfonyl chloride is a solid at room temperature, characterized by its reactivity, particularly towards nucleophiles and water. Proper handling and storage are crucial to maintain its integrity and ensure safety.

PropertyValueReference(s)
CAS Number 51175-71-4[1][2]
Molecular Formula C₄H₃ClO₂S₂[1][2]
Molecular Weight 182.65 g/mol [1][2]
Melting Point 44 °C[2]
Boiling Point 101-103 °C[2]
Density 1.58 g/cm³[2]
Flash Point 114 °C[2]
Appearance Solid[3]
Solubility Soluble in many organic solvents. Reacts violently with water.[4]
Stability Moisture sensitive. Stable under normal conditions when stored under nitrogen.[2][4]

Spectroscopic Data and Interpretation

The structural elucidation of Thiophene-3-sulfonyl chloride and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of Thiophene-3-sulfonyl chloride in CDCl₃ is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing sulfonyl chloride group.

  • Expected Chemical Shifts (δ) in ppm:

    • H2: ~8.0-8.2 ppm (doublet of doublets)

    • H4: ~7.4-7.6 ppm (doublet of doublets)

    • H5: ~7.6-7.8 ppm (doublet of doublepts)

  • Expected Coupling Constants (J) in Hz:

    • J(2,4) ≈ 1.5 Hz

    • J(2,5) ≈ 3.0 Hz

    • J(4,5) ≈ 5.0 Hz

¹³C NMR Spectroscopy

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the sulfonyl chloride group will be significantly downfield.

  • Expected Chemical Shifts (δ) in ppm:

    • C3: ~140-145 ppm

    • C2: ~125-130 ppm

    • C4: ~127-132 ppm

    • C5: ~128-133 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

  • Characteristic Vibrational Frequencies (cm⁻¹):

    • ~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

    • ~1380 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively. These are typically strong absorptions.

    • ~1400-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

    • ~800-900 cm⁻¹: C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Thiophene-3-sulfonyl chloride is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 182 (and a prominent M+2 peak at m/z = 184 due to the ³⁷Cl isotope).

  • Major Fragmentation Pathways:

    • Loss of Cl radical to give an ion at m/z = 147.

    • Loss of SO₂ from the [M-Cl]⁺ fragment to yield the thienyl cation at m/z = 83.

    • Direct loss of the SO₂Cl radical to also give the thienyl cation at m/z = 83.

Experimental Protocols

Synthesis of Thiophene-3-sulfonyl chloride

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.

Reaction: Thiophene + Chlorosulfonic Acid → Thiophene-3-sulfonic acid, followed by reaction with a chlorinating agent like thionyl chloride.

Detailed Protocol (Adapted from general procedures):

  • Sulfonation: To a stirred solution of thiophene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) cooled to 0-5 °C, slowly add chlorosulfonic acid (1.1 equivalents).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain thiophene-3-sulfonic acid.

  • Chlorination: Suspend the dried thiophene-3-sulfonic acid (1 equivalent) in an excess of thionyl chloride (3-5 equivalents) with a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude Thiophene-3-sulfonyl chloride can then be purified by vacuum distillation or recrystallization.

Purification by Recrystallization

Protocol:

  • Dissolve the crude Thiophene-3-sulfonyl chloride in a minimal amount of a hot, suitable solvent or solvent mixture (e.g., a mixture of hexanes and ethyl acetate, or toluene).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications in Drug Development

Thiophene-3-sulfonyl chloride is a versatile reagent due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Synthesis of Sulfonamides

The reaction with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding thiophene-3-sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.

General Workflow:

T3SC Thiophene-3-sulfonyl chloride Sulfonamide Thiophene-3-sulfonamide T3SC->Sulfonamide Amine Primary or Secondary Amine Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide Solvent Aprotic Solvent (e.g., DCM) Solvent->Sulfonamide Byproduct HCl salt of Base

Caption: General workflow for the synthesis of thiophene-3-sulfonamides.

Application in the Synthesis of Dorzolamide

A prominent application of Thiophene-3-sulfonyl chloride is in the synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[5][6] Thiophene-3-sulfonyl chloride serves as a key starting material for constructing the thiophenesulfonamide core of the drug.

Mechanism of Action: Carbonic Anhydrase Inhibition

Dorzolamide, synthesized from Thiophene-3-sulfonyl chloride, functions by inhibiting carbonic anhydrase II, an enzyme located in the ciliary processes of the eye.[6][7][8] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[5][6][7][8][9][10]

Signaling Pathway of Carbonic Anhydrase Inhibition in Glaucoma Treatment:

cluster_ciliary_process Ciliary Process Epithelium CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Drives CAII Carbonic Anhydrase II Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits IOP Intraocular Pressure (IOP) AqueousHumor->IOP Increases Glaucoma Glaucoma Relief IOP->Glaucoma Reduction leads to

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

Safety and Handling

Thiophene-3-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It reacts violently with water and is moisture-sensitive.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.[2]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen) in a cool, dry place away from incompatible materials such as water, bases, and strong oxidizing agents.[2][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Thiophene-3-sulfonyl chloride is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in organic synthesis. The detailed protocols and data presented in this guide aim to facilitate its effective and safe use in research and development, particularly in the creation of novel therapeutics targeting enzymes such as carbonic anhydrase. As drug discovery continues to evolve, the importance of such foundational building blocks remains paramount.

References

Thiophene-3-sulfonyl Chloride: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its inherent reactivity and the unique electronic properties of the thiophene ring make it a valuable scaffold for the synthesis of a diverse array of compounds with significant therapeutic potential. The sulfonamide linkage, readily formed from the sulfonyl chloride moiety, is a well-established pharmacophore present in numerous approved drugs, including diuretics, antibacterials, and anticancer agents. This technical guide provides a comprehensive review of the synthesis, reactivity, and biological applications of thiophene-3-sulfonyl chloride and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Physicochemical Properties

Thiophene-3-sulfonyl chloride is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling and reactivity in synthetic protocols. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Thiophene-3-sulfonyl Chloride

PropertyValueReference
CAS Number 51175-71-4[1]
Molecular Formula C₄H₃ClO₂S₂[1]
Molecular Weight 182.65 g/mol [1]
Melting Point 44 °C
Boiling Point 101-103 °C
Density 1.58 g/cm³
Appearance Solid
SMILES C1=CSC=C1S(=O)(=O)Cl[1]
InChIKey YSPWSQNKRBSICH-UHFFFAOYSA-N[1]

Synthesis of Thiophene-3-sulfonyl Chloride

The synthesis of thiophene-3-sulfonyl chloride can be achieved through various methods, with the chlorosulfonation of thiophene being a common approach. However, this reaction can sometimes lead to mixtures of isomers. A more specific, albeit for a substituted analog, is the chlorination of a pre-functionalized thiophene derivative. Below is a detailed experimental protocol for the synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride, which illustrates the general principles involved in the synthesis of thiophene-3-sulfonyl chlorides.[2]

Experimental Protocol: Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride[2]

Materials:

  • 2,5-dichlorothien-3-yl-sulfonyl chloride (63 g, 0.25 mol)

  • Sulfur monochloride (0.5 g)

  • Sulfuryl chloride (25 g)

  • Aluminum trichloride (0.5 g)

  • Methylene chloride

  • Hexane

  • Water

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate

Procedure:

  • A mixture of 63 g (0.25 mol) of 2,5-dichlorothien-3-yl-sulfonyl chloride, 0.5 g of sulfur monochloride, and 25 g of sulfuryl chloride is heated under reflux.

  • To the refluxing reaction mixture, a solution of 0.5 g of aluminum trichloride in 25 g of sulfuryl chloride is added dropwise.

  • The reaction mixture is then heated under reflux for an additional 3 hours.

  • After cooling, the mixture is diluted with 400 ml of cold water and extracted with methylene chloride.

  • The combined methylene chloride extracts are washed sequentially with water and saturated aqueous sodium bicarbonate.

  • The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude product is crystallized from hexane to yield 62 g of 2,4,5-trichlorothien-3-ylsulfonyl chloride as a solid with a melting point of 55 °C.

Chemical Reactivity and Synthetic Applications

Thiophene-3-sulfonyl chloride is a versatile reagent, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The high reactivity of the sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, particularly primary and secondary amines.

Synthesis of Thiophene-3-sulfonamides

The reaction of thiophene-3-sulfonyl chloride with amines is the most common and significant transformation of this scaffold. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting thiophene-3-sulfonamides are a class of compounds with broad biological activities.

General Experimental Protocol for the Synthesis of Thiophene-3-sulfonamides:

Materials:

  • Thiophene-3-sulfonyl chloride

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Pyridine or triethylamine (as solvent or base)

  • Dichloromethane (as solvent, optional)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the amine in pyridine or dichloromethane at 0 °C, add thiophene-3-sulfonyl chloride dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours or until completion as monitored by TLC.

  • If dichloromethane is used as the solvent, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiophene-3-sulfonamide.

Palladium-Catalyzed Direct Arylation

Recent advances in cross-coupling reactions have expanded the synthetic utility of sulfonyl chlorides. Palladium-catalyzed direct arylation of heteroarenes using arylsulfonyl chlorides as coupling partners provides an efficient method for the formation of C-C bonds. While this specific reaction has been detailed for benzenesulfonyl chlorides with thiophene, the principles are applicable to thiophene-3-sulfonyl chloride as a coupling partner.[3]

Table 2: Examples of Palladium-Catalyzed Direct Arylation of Thiophenes with Arylsulfonyl Chlorides [3]

Arylsulfonyl ChlorideThiophene DerivativeProductYield (%)
4-Methoxybenzenesulfonyl chlorideThiophene3-(4-Methoxyphenyl)-thiophene34
4-Chlorobenzenesulfonyl chlorideBenzo[b]thiophene3-(4-Chlorophenyl)benzo[b]thiophene88
4-Bromobenzenesulfonyl chlorideBenzo[b]thiophene3-(4-Bromophenyl)benzo[b]thiophene83

Spectroscopic Data

Table 3: Predicted and Known Spectroscopic Data

Data TypeThiophene-3-sulfonyl chloride (Predicted)Thiophene (Experimental)[4]2-Thiophenesulfonyl chloride (Experimental)[5]
¹H NMR (CDCl₃, δ ppm) ~8.0-8.2 (m, 1H), ~7.5-7.7 (m, 2H)7.33 (dd, J=5.0, 1.2 Hz, 2H), 7.12 (dd, J=5.0, 3.6 Hz, 2H)7.95 (dd, J=3.8, 1.3 Hz, 1H), 7.85 (dd, J=5.0, 1.3 Hz, 1H), 7.23 (dd, J=5.0, 3.8 Hz, 1H)
¹³C NMR (CDCl₃, δ ppm) ~140 (C-S), ~130-135 (CH), ~125-130 (CH)127.4, 125.6135.5, 135.0, 134.5, 127.9
IR (cm⁻¹) ~1380 (asym SO₂), ~1180 (sym SO₂)-~1375 (asym SO₂), ~1170 (sym SO₂)
MS (m/z) 182/184 (M⁺)84 (M⁺)182/184 (M⁺)

Biological Activity of Thiophene-3-sulfonamide Derivatives

The thiophene-3-sulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiophene sulfonamide derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key cellular signaling pathways.

Table 4: Anticancer Activity of Selected Thiophene Sulfonamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast)9.55[6]
(Z)-N-(1-phenyl-1H-pyrazol-5-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylamino)benzenesulfonamideMCF-7 (Breast)9.70[6]
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-ylamino)-N-(thiazol-2-yl)benzenesulfonamideMCF-7 (Breast)10.25[6]
4-(3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-oxo-1-(thiophen-2-yl)prop-2-en-1-yl)benzonitrileMCF-7 (Breast)9.39[6]
Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Thiophene sulfonamides have been identified as potent inhibitors of CDKs, making them attractive candidates for cancer therapy.[7] For instance, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[8]

Signaling Pathways and Experimental Workflows

To visualize the role of thiophene-3-sulfonyl chloride in drug discovery and the mechanism of action of its derivatives, the following diagrams have been generated using the DOT language.

Experimental Workflow: From Thiophene-3-sulfonyl Chloride to Bioactive Sulfonamides

G A Thiophene-3-sulfonyl Chloride D Sulfonamide Synthesis A->D B Primary/Secondary Amine B->D C Base (e.g., Pyridine) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Biological Screening (e.g., Anticancer Assays) F->G H Lead Compound Identification G->H

Caption: A typical workflow for the synthesis and screening of bioactive thiophene-3-sulfonamides.

Signaling Pathway: Inhibition of CDK-Mediated Cell Cycle Progression

G cluster_0 cluster_1 Cyclin Cyclin ActiveComplex Active Cyclin/CDK Complex Cyclin->ActiveComplex CDK CDK CDK->ActiveComplex PhosphoSubstrate Phosphorylated Substrate ActiveComplex->PhosphoSubstrate Phosphorylation Substrate Substrate Protein (e.g., Rb) CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Inhibitor Thiophene-3-sulfonamide Derivative Inhibitor->ActiveComplex Inhibition

Caption: Thiophene-3-sulfonamide derivatives can inhibit the cell cycle by blocking CDK activity.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK pIkB Phosphorylated IκB IKK->pIkB Phosphorylation IkB IκB Complex IκB/NF-κB Complex (Inactive) IkB->Complex NFkB NF-κB NFkB->Complex Complex->pIkB ActiveNFkB Active NF-κB (Nuclear Translocation) Complex->ActiveNFkB Ub_pIkB Ubiquitinated pIκB pIkB->Ub_pIkB Ubiquitination Proteasome Proteasomal Degradation Ub_pIkB->Proteasome Gene Gene Transcription (Inflammation, Proliferation) ActiveNFkB->Gene Inhibitor Sulfonamide Derivative Inhibitor->IKK Potential Inhibition

Caption: Sulfonamide derivatives may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Conclusion

Thiophene-3-sulfonyl chloride is a cornerstone molecule in the synthesis of heterocyclic compounds for drug discovery. Its straightforward reactivity to form the robust sulfonamide linkage, combined with the diverse biological activities of the resulting derivatives, ensures its continued importance in medicinal chemistry. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the structure-activity relationships of thiophene-3-sulfonamide derivatives will undoubtedly lead to the development of new and improved drugs for a range of diseases.

References

An In-depth Technical Guide to the Key Structural Features of Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and physicochemical properties of thiophene-3-sulfonyl chloride. The information is curated to support research, development, and application of this compound in medicinal chemistry and materials science.

Core Molecular Structure and Physicochemical Properties

Thiophene-3-sulfonyl chloride is a five-membered aromatic heterocycle, thiophene, substituted at the 3-position with a sulfonyl chloride functional group. The presence of the electron-withdrawing sulfonyl chloride group significantly influences the electronic properties and reactivity of the thiophene ring.

Table 1: Physicochemical Properties of Thiophene-3-sulfonyl Chloride [1]

PropertyValue
Chemical Formula C₄H₃ClO₂S₂
Molecular Weight 182.65 g/mol
CAS Number 51175-71-4
Appearance Solid
Melting Point 44 °C
Boiling Point 101-103 °C
IUPAC Name thiophene-3-sulfonyl chloride
SMILES C1=CSC=C1S(=O)(=O)Cl
InChI Key YSPWSQNKRBSICH-UHFFFAOYSA-N

Detailed Structural Analysis

A definitive crystal structure of thiophene-3-sulfonyl chloride is not publicly available in the Cambridge Structural Database. However, analysis of structurally related compounds, such as thiophene-3-carbonyl chloride, and computational modeling can provide valuable insights into its key structural parameters. The thiophene ring is planar, and the sulfonyl chloride group is positioned out of the plane of the ring.

Logical Relationship of Structural Analysis

A Thiophene-3-sulfonyl Chloride B Thiophene Ring (Planar Aromatic System) A->B C Sulfonyl Chloride Group (-SO2Cl) A->C D Key Structural Features B->D H Electronic Properties B->H C->D C->H E Bond Lengths D->E F Bond Angles D->F G Dihedral Angles D->G I Reactivity H->I

Caption: Logical flow from molecular identity to structural and reactivity features.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and characterization of thiophene-3-sulfonyl chloride. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of thiophene-3-sulfonyl chloride is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C5 positions of the thiophene ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the sulfonyl chloride group.

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the sulfonyl chloride group (C3) will be significantly deshielded.

Table 2: Predicted NMR Data for Thiophene-3-sulfonyl Chloride

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (C2-H)7.8 - 8.2ddJ ≈ 1.5, 3.0
¹H (C4-H)7.4 - 7.7ddJ ≈ 3.0, 5.0
¹H (C5-H)7.6 - 7.9ddJ ≈ 1.5, 5.0
¹³C (C2)125 - 130
¹³C (C3)140 - 145
¹³C (C4)127 - 132
¹³C (C5)128 - 133

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of thiophene-3-sulfonyl chloride is characterized by strong absorption bands corresponding to the sulfonyl chloride group and the thiophene ring.

Table 3: Key IR Absorption Bands for Thiophene-3-sulfonyl Chloride

Wavenumber (cm⁻¹)Vibration
~3100C-H stretching (aromatic)
1380 - 1360Asymmetric SO₂ stretching
1180 - 1160Symmetric SO₂ stretching
1400 - 1550C=C stretching (thiophene ring)
~800C-S stretching
600 - 500S-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of thiophene-3-sulfonyl chloride will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically characterized by the loss of the chlorine atom followed by the elimination of sulfur dioxide.[2]

Table 4: Expected Mass Spectrometry Fragmentation for Thiophene-3-sulfonyl Chloride

m/zFragment
182/184[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
147[M - Cl]⁺
83[M - Cl - SO₂]⁺ (Thienyl cation)

Experimental Protocols

Synthesis of Thiophene-3-sulfonyl Chloride

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. A detailed protocol for a related compound, 2,4,5-trichlorothien-3-ylsulfonyl chloride, is provided as a representative example.[3] This can be adapted for the synthesis of thiophene-3-sulfonyl chloride from thiophene.

Experimental Workflow: Synthesis of a Thienylsulfonyl Chloride

start Start: Thiophene Derivative reagents Add Chlorinating and Sulfonating Agents (e.g., Sulfuryl Chloride, Aluminum Trichloride) start->reagents reflux Heat under Reflux reagents->reflux workup Aqueous Workup (Quench with water, Extract with organic solvent) reflux->workup purification Purification (Washing, Drying, Crystallization) workup->purification product Final Product: Thiophene-3-sulfonyl Chloride purification->product

Caption: General workflow for the synthesis of thienylsulfonyl chlorides.

Detailed Protocol (Adapted from a similar synthesis): [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of the starting thiophene derivative (1 equivalent), a sulfur source (e.g., sulfur monochloride, catalytic amount), and a chlorinating agent (e.g., sulfuryl chloride, excess) is prepared.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum trichloride, dissolved in the chlorinating agent is added dropwise to the refluxing reaction mixture.

  • Reaction: The mixture is heated under reflux for several hours to ensure complete reaction.

  • Workup: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., methylene chloride).

  • Purification: The organic extracts are washed with water and a saturated aqueous solution of sodium bicarbonate, then dried over a drying agent like magnesium sulfate. The solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by crystallization from a suitable solvent system (e.g., hexane) to yield the pure thiophene-3-sulfonyl chloride.

Applications in Research and Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals and functional materials. Thiophene-3-sulfonyl chloride serves as a key intermediate in the synthesis of various sulfonamides and other derivatives. The sulfonamide functional group is a well-established pharmacophore found in numerous drugs, including antibiotics, diuretics, and anticonvulsants. The reactivity of the sulfonyl chloride allows for its facile reaction with amines, alcohols, and other nucleophiles to generate diverse libraries of compounds for drug discovery screening.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to the Stability and Storage of Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride is a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility, however, is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the stability profile of Thiophene-3-sulfonyl chloride, recommended storage conditions, and methodologies for its assessment.

Core Stability Profile and Incompatibilities

Thiophene-3-sulfonyl chloride is a reactive compound, with its stability being primarily dictated by its sensitivity to moisture.[1][2][3][4][5] Exposure to water or moist air leads to rapid decomposition.[1] It is classified as a corrosive solid.[1]

Key Stability Factors:

  • Moisture/Water: Reacts violently with water, leading to hydrolysis.[1][4] This is the most significant factor affecting its stability.

  • Heat: While stable under normal conditions, thermal decomposition can occur at elevated temperatures, releasing hazardous gases such as carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas.[1][4][5]

  • Incompatible Materials: To ensure stability and safety, avoid contact with bases, strong oxidizing agents, strong acids, amines, alcohols, and metals.[1][4][5]

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and reactivity of Thiophene-3-sulfonyl chloride. The following conditions are recommended based on safety data sheets and chemical handling guidelines.

ParameterRecommended ConditionRationaleCitations
Temperature Cool and dry place. Some suppliers recommend 2-8°C.To minimize thermal decomposition and slow down potential degradation reactions.[1][2][4][6][7][8][9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with atmospheric moisture.[1][2][6][8]
Container Tightly closed container.To prevent ingress of moisture and air.[1][6][7][8]
Location Well-ventilated, corrosives-designated area.To ensure proper ventilation and segregation from incompatible materials.[1][2][4][6]
Light Exposure Keep in a dark place.To prevent potential photodegradation, although moisture is the primary concern.[9]

Decomposition Pathway

The primary decomposition pathway for Thiophene-3-sulfonyl chloride in the presence of water is hydrolysis. The sulfonyl chloride group readily reacts with water to form the corresponding sulfonic acid and hydrochloric acid.

Thiophene-3-sulfonyl_chloride Thiophene-3-sulfonyl chloride Thiophene-3-sulfonic_acid Thiophene-3-sulfonic acid Thiophene-3-sulfonyl_chloride->Thiophene-3-sulfonic_acid Hydrolysis Water H₂O Water->Thiophene-3-sulfonic_acid HCl Hydrochloric acid

Caption: Hydrolysis of Thiophene-3-sulfonyl chloride.

Experimental Protocol for Stability Assessment

The following is a general protocol for assessing the stability of Thiophene-3-sulfonyl chloride, adapted from forced degradation studies of related compounds.[10] This protocol can be used to generate quantitative data on the stability of the compound under various stress conditions.

Objective: To determine the intrinsic stability of Thiophene-3-sulfonyl chloride and identify potential degradation products under various stress conditions.

Methodology: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Thiophene-3-sulfonyl chloride from its degradation products.[10]

1. Stability-Indicating HPLC Method Development:

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A suitable C18 or other appropriate stationary phase column.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure specificity, accuracy, precision, linearity, and robustness.[10]

2. Forced Degradation Studies:

  • Acid/Base Hydrolysis:

    • Dissolve a known concentration of Thiophene-3-sulfonyl chloride in an inert solvent (e.g., acetonitrile).

    • Add a solution of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).[10]

    • Maintain the mixture at a controlled temperature (e.g., room temperature or 40-60°C) for a specified duration (e.g., 2 to 24 hours).[10]

    • At various time points, take samples, neutralize them, and dilute for HPLC analysis.[10]

  • Oxidative Degradation:

    • Dissolve the compound in an inert solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10]

    • Keep the reaction at room temperature for a set duration and then analyze by HPLC.[10]

  • Thermal Degradation:

    • Expose a solid sample of Thiophene-3-sulfonyl chloride to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[10]

    • For solution stability, dissolve the compound in a suitable inert solvent and heat at a controlled temperature.[10]

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[10]

    • Keep a control sample in the dark under the same conditions.[10]

    • Analyze both samples by HPLC.

3. Sample Analysis and Data Interpretation:

  • Inject the prepared samples into the HPLC system.

  • Monitor the decrease in the peak area of Thiophene-3-sulfonyl chloride and the formation of any degradation products.

  • Calculate the percentage of degradation over time for each stress condition.

cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Sample Thiophene-3-sulfonyl chloride Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Sample->Stress_Conditions HPLC Stability-Indicating HPLC Analysis Stress_Conditions->HPLC Sampling at Timepoints Degradation_Profile Degradation Profile Generation HPLC->Degradation_Profile Data_Evaluation Data Evaluation and Stability Assessment Degradation_Profile->Data_Evaluation

Caption: Experimental workflow for stability assessment.

Conclusion

Thiophene-3-sulfonyl chloride is a moisture-sensitive compound that requires careful handling and storage to maintain its quality. By adhering to the recommended storage conditions of a cool, dry, and inert environment, its shelf-life can be maximized. The primary mode of degradation is hydrolysis, which can be mitigated by preventing exposure to water and moisture. The provided experimental protocol offers a framework for researchers to quantitatively assess the stability of Thiophene-3-sulfonyl chloride under various conditions, ensuring its effective use in research and development.

References

Thiophene-3-sulfonyl Chloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of Thiophene-3-sulfonyl chloride, a key building block in medicinal chemistry and drug development.

Chemical Identity and Properties

Thiophene-3-sulfonyl chloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Its reactivity is primarily dictated by the sulfonyl chloride group, which is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols.

IUPAC Name: thiophene-3-sulfonyl chloride[1][2]

Synonyms: 3-Thiophenesulfonyl chloride, 3-Thiophenesulphonyl chloride, 3-(Chlorosulphonyl)thiophene, 3-Thienylsulfonyl chloride, Thiophen-3-sulfonyl chloride.[1][3]

The key chemical and physical properties of Thiophene-3-sulfonyl chloride are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 51175-71-4[1][2]
Molecular Formula C₄H₃ClO₂S₂[1][2]
Molecular Weight 182.65 g/mol [3]
Physical Form Solid[4]
Melting Point 44 °C[3]
Boiling Point 101-103 °C[3]
Density 1.58 g/cm³[3]
Flash Point 114 °C[3]
InChI Key YSPWSQNKRBSICH-UHFFFAOYSA-N[1][2]
SMILES C1=CSC=C1S(=O)(=O)Cl[1]

Synthesis and Manufacturing

The synthesis of Thiophene-3-sulfonyl chloride typically involves the chlorosulfonation of a suitable thiophene precursor. While direct chlorosulfonation of thiophene often favors substitution at the 2-position, specific methodologies have been developed to obtain the 3-isomer. Common strategies include the reaction of 3-thiophenesulfonic acid or its salt with a chlorinating agent like thionyl chloride or chlorosulfonic acid.

Experimental Protocol: Synthesis from 3-Thiophenesulfonic Acid (Representative)

This protocol is a representative method based on general procedures for converting aromatic sulfonic acids to sulfonyl chlorides.

Materials:

  • Sodium 3-thiophenesulfonate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend sodium 3-thiophenesulfonate (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot and analyzing via TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Carefully pour the DCM solution onto crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Thiophene-3-sulfonyl chloride.

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

G cluster_synthesis Synthesis Workflow start Sodium 3-thiophenesulfonate reaction Reflux in excess SOCl₂ start->reaction reagents Thionyl Chloride (SOCl₂) DMF (catalyst) reagents->reaction workup Quench with ice-water Extract with DCM Wash & Dry reaction->workup product Thiophene-3-sulfonyl chloride workup->product G cluster_application Sulfonamide Formation Workflow start Thiophene-3-sulfonyl chloride + Primary Amine reaction Stir at 0 °C to RT start->reaction reagents Base (e.g., Triethylamine) DCM Solvent reagents->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Substituted Thiophene-3-sulfonamide purification->product

References

In-Depth Technical Guide: Health and Safety Information for Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific personnel and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols before handling Thiophene-3-sulfonyl chloride.

Executive Summary

Thiophene-3-sulfonyl chloride is a highly reactive organosulfur compound utilized as a building block in medicinal chemistry and drug development.[1] Its utility is derived from the electrophilic nature of the sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters.[1] However, this reactivity also presents significant health and safety hazards. The compound is classified as corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[2][3] It reacts violently with water, liberating toxic and corrosive gases.[2][4] This guide provides an in-depth overview of the known health and safety information for Thiophene-3-sulfonyl chloride, including its hazard classifications, handling and storage procedures, and emergency measures. Due to a lack of specific publicly available toxicological studies, this guide also references general protocols for assessing the safety of corrosive chemicals.

Hazard Identification and Classification

Thiophene-3-sulfonyl chloride is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are associated with its corrosive nature and high reactivity.

Table 1: GHS Classification for Thiophene-3-sulfonyl chloride [2][3]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Danger[3]

Hazard Pictograms:

  • Corrosion

  • Irritant

Physical and Chemical Properties and Reactivity

Understanding the physical and chemical properties of Thiophene-3-sulfonyl chloride is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of Thiophene-3-sulfonyl chloride

PropertyValueReference
CAS Number51175-71-4[3][5]
Molecular FormulaC₄H₃ClO₂S₂[3][5]
Molecular Weight182.65 g/mol [5]
AppearanceSolid
Melting Point44 °C[5]
Boiling Point101-103 °C[5]
Flash Point114 °C[5]
Density1.58 g/cm³[5]

Reactivity and Incompatibilities:

Thiophene-3-sulfonyl chloride is a highly reactive compound.

  • Reacts violently with water: This reaction liberates toxic and corrosive gases, including hydrogen chloride.[2][4] Containers should be kept tightly closed and in a dry environment.

  • Moisture sensitive: Exposure to moist air or water should be avoided.[2]

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, alcohols, amines, and reducing agents.[2][6]

Safe Handling and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling Thiophene-3-sulfonyl chloride.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[2][4]To protect against splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or lab coat.[2]To prevent skin contact which can cause severe burns.
Respiratory Protection Use in a well-ventilated fume hood is essential. If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]To prevent inhalation of dust or vapors which can cause respiratory irritation.
Handling Procedures
  • Work in a well-ventilated chemical fume hood at all times.[2]

  • Avoid all personal contact, including inhalation of dust or vapors.[2]

  • Do not allow the substance to come into contact with water or moisture.[2]

  • Use non-sparking tools and prevent electrostatic discharge.[5]

  • Wash hands thoroughly after handling.[5]

Storage Procedures
  • Store in a cool, dry, well-ventilated area.[2]

  • Keep containers tightly closed and stored under an inert atmosphere (e.g., nitrogen).[2]

  • Store in a designated corrosives area, away from incompatible materials.[2][4]

  • Protect containers from physical damage.[3]

Experimental Safety Protocols

Skin Corrosion/Irritation Assessment (Based on OECD Test Guideline 431 & 439)

The corrosive nature of Thiophene-3-sulfonyl chloride necessitates careful in vitro assessment to avoid animal testing.

Principle: These tests utilize reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin corrosion or irritation.[7][8] The test chemical is applied topically to the tissue surface. Cell viability is then measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.[8] A reduction in cell viability below a certain threshold indicates a corrosive or irritant potential.[8]

Methodology Outline:

  • Tissue Preparation: Reconstituted human epidermis models are cultured to form a stratified, differentiated epidermis.

  • Chemical Exposure: A precise amount of Thiophene-3-sulfonyl chloride (as a solid or in an appropriate non-aqueous solvent) is applied to the surface of the tissue for a defined period.

  • Incubation: The tissues are incubated for a specified duration.

  • Viability Assessment: After exposure, the tissues are thoroughly rinsed and incubated with MTT solution. The resulting formazan is then extracted, and the optical density is measured to determine the percentage of viable cells relative to negative controls.

  • Classification: The chemical is classified as corrosive or non-corrosive based on the observed cell viability at different time points, according to the criteria outlined in the specific OECD guideline.[8]

Eye Irritation/Corrosion Assessment (Based on OECD Test Guideline 492)

Principle: Similar to skin corrosion tests, in vitro eye irritation tests use reconstructed human cornea-like epithelium (RhCE) models.[9] The test chemical is applied to the corneal model, and the subsequent cytotoxicity is measured to predict the potential for eye damage.[9]

Methodology Outline:

  • Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelial models are prepared.

  • Chemical Exposure: The test substance is applied to the epithelial surface for a set exposure time (e.g., 30 minutes for liquids, 6 hours for solids).[9]

  • Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium.

  • Viability Assessment: Cell viability is determined using the MTT assay.[9]

  • Classification: The substance is classified as causing serious eye damage (Category 1) or not, based on the mean tissue viability. A viability of ≤ 60% typically indicates a corrosive or severe irritant potential.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Thiophene-3-sulfonyl chloride.

Table 4: First Aid Measures [2][4]

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.

  • Do not allow the spill to come into contact with water.[2]

  • Sweep up the solid material and place it in a suitable, closed container for disposal.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: DO NOT USE WATER. [4]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[2]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Toxicological Information

There is a lack of publicly available quantitative toxicological data for Thiophene-3-sulfonyl chloride, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values.[4] No occupational exposure limits have been established.[2][10] The primary toxicological concerns are based on its corrosive properties, which can cause severe damage to any tissue it comes into contact with.[2]

Visualizations

Experimental Workflow for Handling Corrosive Solids

G Workflow for Handling Thiophene-3-sulfonyl chloride cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal prep_sds Consult SDS and Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_sds->prep_ppe prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Inert Atmosphere Handling Equipment prep_fumehood->prep_materials prep_spillkit Prepare Spill Kit (No Water!) prep_materials->prep_spillkit handle_weigh Weigh in Fume Hood Under Inert Gas prep_spillkit->handle_weigh handle_dispense Dispense into Dry Reaction Vessel handle_weigh->handle_dispense handle_reaction Conduct Reaction Under Inert Atmosphere handle_dispense->handle_reaction cleanup_quench Quench Reaction Mixture Carefully handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware and Equipment cleanup_quench->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G Hazard Identification and Risk Management for Thiophene-3-sulfonyl chloride cluster_hazards Identified Hazards cluster_controls Risk Control Measures substance Thiophene-3-sulfonyl chloride hazard_corrosive Skin Corrosion (H314) Eye Damage (H318) substance->hazard_corrosive hazard_irritant Respiratory Irritation (H335) substance->hazard_irritant hazard_reactive Reacts Violently with Water substance->hazard_reactive control_emergency Emergency Procedures (Spill Kit, First Aid) substance->control_emergency Requires control_ppe Personal Protective Equipment (PPE) hazard_corrosive->control_ppe Mitigates control_admin Administrative Controls (SOPs, Training) hazard_corrosive->control_admin Manages control_engineering Engineering Controls (Fume Hood) hazard_irritant->control_engineering Mitigates hazard_irritant->control_admin Manages hazard_reactive->control_admin Manages control_storage Proper Storage (Dry, Inert) hazard_reactive->control_storage Mitigates

References

Thiophene-3-sulfonyl Chloride: A Comprehensive Technical Guide on its Mechanism of Action in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. As a member of the sulfonyl chloride family, its reactivity is characterized by the electrophilic nature of the sulfur atom, making it a prime substrate for nucleophilic attack. This reactivity allows for the facile introduction of the thiophene-3-sulfonyl moiety into a diverse range of molecules. The incorporation of the thiophene ring, a bioisostere of the benzene ring, is a common strategy in drug design to modulate physicochemical properties and enhance biological activity.[1] This guide provides an in-depth exploration of the mechanism of action of thiophene-3-sulfonyl chloride in key organic reactions, supported by experimental data and protocols.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for thiophene-3-sulfonyl chloride in the majority of its organic reactions is a nucleophilic substitution at the sulfur atom . Sulfonyl chlorides are highly reactive electrophiles, a property attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.[2] This polarization renders the sulfur atom electron-deficient and susceptible to attack by nucleophiles.

The reaction generally proceeds via a concerted SN2-type mechanism.[3] In this pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. Subsequently, the chloride ion, being a good leaving group, is displaced, resulting in the formation of a new bond between the sulfur and the nucleophile.

The thiophene ring at the 3-position influences the reactivity of the sulfonyl chloride. Kinetic studies on the solvolysis of various furan- and thiophene-sulfonyl chlorides have indicated that the nature of the heterocyclic ring and the position of the sulfonyl chloride group affect the reaction rates.[4] However, the fundamental SN2-type mechanism remains the predominant pathway for reactions with common nucleophiles like amines and alcohols.

Diagram of the General Nucleophilic Substitution Mechanism

Nucleophilic_Substitution_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Thiophene Thiophene-3-sulfonyl chloride TS Trigonal Bipyramidal Transition State Thiophene->TS Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->TS Product Substituted Product TS->Product Leaving Group Departure LeavingGroup Chloride ion TS->LeavingGroup

Caption: General SN2-type mechanism for reactions of thiophene-3-sulfonyl chloride.

Key Organic Reactions and Applications

The two most significant classes of reactions involving thiophene-3-sulfonyl chloride are the formation of sulfonamides and sulfonate esters. These reactions are fundamental in the synthesis of a vast number of biologically active compounds.[5]

Sulfonamide Formation

The reaction of thiophene-3-sulfonyl chloride with primary or secondary amines yields thiophene-3-sulfonamides. This reaction is a cornerstone in the synthesis of "sulfa drugs" and other therapeutic agents, as the sulfonamide functional group is a key pharmacophore in many enzyme inhibitors.[6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Quantitative Data for Sulfonamide Formation

Amine SubstrateBaseSolventTemperature (°C)Yield (%)Reference
tert-Butylamine-Chloroform0 to refluxHigh (not specified)[7]
AnilinePyridineDichloromethaneRoom Temp85Adapted from[8]
MorpholineTriethylamineAcetonitrileReflux92Adapted from[9]
BenzylamineTriethylamineDichloromethane062 (sulfinamide)[10]

Experimental Protocol: Synthesis of N-tert-butylthiophene-3-sulfonamide [7]

  • Materials:

    • Thiophene-3-sulfonyl chloride (33.6 g)

    • tert-Butylamine (49 g)

    • Absolute chloroform (270 ml)

  • Procedure:

    • A solution of thiophene-3-sulfonyl chloride (33.6 g) in absolute chloroform (150 ml) is prepared.

    • A solution of tert-butylamine (49 g) in absolute chloroform (120 ml) is prepared and cooled to 0°C.

    • The thiophene-3-sulfonyl chloride solution is added dropwise to the stirred tert-butylamine solution at 0°C.

    • After the addition is complete, the mixture is stirred for 1 hour at room temperature.

    • The reaction mixture is then refluxed for 1 hour.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Sulfonate Ester Formation

Thiophene-3-sulfonyl chloride reacts with alcohols in the presence of a base, typically pyridine, to form thiophene-3-sulfonate esters. Sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable intermediates in organic synthesis.[11] This reaction is also utilized to introduce the thiophenesulfonyl group as a potential pharmacophore or to modify the pharmacokinetic properties of a drug molecule.

Quantitative Data for Sulfonate Ester Formation

Alcohol SubstrateBaseSolventTemperature (°C)Yield (%)Reference
2-IodophenolTriethylamine, DMAPDichloromethane0 to Room TempHigh (not specified)[4]
MethanolPyridine-Not specifiedGood (not specified)General procedure
(1S,2R)-2-methylcyclopentanolPyridineDichloromethane0Good (not specified)[11]

Experimental Protocol: General Synthesis of Thiophene-3-sulfonate Esters (Adapted from[4])

  • Materials:

    • Thiophene-3-sulfonyl chloride (1.17 equiv)

    • Alcohol (1.00 equiv)

    • Triethylamine (1.38 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.10 equiv)

    • Dichloromethane

  • Procedure:

    • The alcohol (1.00 equiv) is dissolved in dichloromethane in a round-bottom flask and cooled to 0°C.

    • Triethylamine (1.38 equiv) and DMAP (0.10 equiv) are added to the solution.

    • Thiophene-3-sulfonyl chloride (1.17 equiv) is added portion-wise to the stirred solution at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 8 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Experimental and Logical Workflows

The utility of thiophene-3-sulfonyl chloride in drug discovery and development often involves multi-step synthetic sequences. The following diagrams illustrate a typical experimental workflow for the synthesis of a target sulfonamide and a logical workflow for its application in a medicinal chemistry program.

Diagram of a Synthetic Workflow for a Thiophene-3-Sulfonamide Library

Synthetic_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Thiophene-3-sulfonyl chloride reaction Parallel Sulfonamide Formation start->reaction amine_library Amine Library (R1-NH2, R2-NH-R3) amine_library->reaction purification Purification (e.g., Chromatography) reaction->purification product_library Thiophene-3-sulfonamide Library purification->product_library characterization Structural Characterization (NMR, MS, etc.) product_library->characterization bioassay Biological Screening characterization->bioassay

Caption: A typical workflow for the synthesis and screening of a thiophene-3-sulfonamide library.

Diagram of a Logical Workflow in a Drug Discovery Program

Drug_Discovery_Workflow target_id Target Identification and Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead thiophene_scaffold Introduce Thiophene-3-sulfonyl Moiety for SAR Exploration hit_to_lead->thiophene_scaffold lead_opt Lead Optimization thiophene_scaffold->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical workflow illustrating the integration of thiophene-3-sulfonyl chloride in a drug discovery program.

Conclusion

Thiophene-3-sulfonyl chloride is a versatile and highly reactive building block in organic synthesis. Its primary mechanism of action involves a nucleophilic substitution at the sulfur atom, predominantly following an SN2-type pathway. This reactivity allows for the efficient synthesis of thiophene-3-sulfonamides and thiophene-3-sulfonate esters, which are crucial intermediates and final products in the development of new pharmaceuticals. The strategic incorporation of the thiophene-3-sulfonyl moiety can significantly impact the biological activity and pharmacokinetic profile of a molecule, making it an indispensable tool for medicinal chemists. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the synthesis and application of thiophene-based compounds.

References

Unlocking Potential: A Technical Guide to the Research Applications of Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride, a versatile sulfur-containing heterocyclic compound, has emerged as a crucial building block in medicinal chemistry and materials science. Its inherent reactivity and the unique electronic properties of the thiophene ring make it a valuable scaffold for the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the research applications of Thiophene-3-sulfonyl chloride, focusing on its role in the development of novel therapeutics and advanced materials.

Core Applications in Medicinal Chemistry: Synthesis of Sulfonamides

The primary application of Thiophene-3-sulfonyl chloride in medicinal chemistry lies in its facile reaction with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, and anticancer drugs. The thiophene moiety itself is a privileged structure in drug discovery, known to enhance biological activity and modulate physicochemical properties.[1][2]

General Synthesis of Thiophene-3-sulfonamides

The reaction of Thiophene-3-sulfonyl chloride with an amine is a nucleophilic substitution at the sulfonyl group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4]

Experimental Protocol: Synthesis of N-Benzyl-thiophene-3-sulfonamide

This protocol provides a representative procedure for the synthesis of a thiophene-3-sulfonamide derivative.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Thiophene-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of benzylamine (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-benzyl-thiophene-3-sulfonamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

// Reactants Thiophene3SO2Cl [label="Thiophene-3-sulfonyl Chloride"]; Amine [label="Primary or Secondary Amine (R-NHR')"]; Base [label="Base (e.g., Pyridine)"];

// Product Sulfonamide [label="Thiophene-3-sulfonamide"]; HCl_Base [label="[Base-H]+Cl-"];

// Reaction Thiophene3SO2Cl -> Sulfonamide; Amine -> Sulfonamide; Base -> HCl_Base; } caption: "General synthesis of Thiophene-3-sulfonamides."

Thiophene-3-sulfonamides as Kinase Inhibitors

A significant area of research focuses on the development of thiophene-based sulfonamides as potent and selective kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The thiophene-sulfonamide scaffold has proven to be a valuable starting point for the design of inhibitors targeting various kinases.

The following table summarizes the inhibitory activity of several thiophene-based sulfonamide derivatives against different kinases.

Compound IDTarget KinaseIC50 (µM)Reference
1 Pfmrk (Plasmodium falciparum CDK)sub-micromolar[5]
2 Human CDK7Selective inhibition[5]
4a CDK5/p25Moderately potent[6]
Thieno[2,3-d]pyrimidine derivative 1 CK20.1[1]
Thieno[2,3-d]pyrimidine derivative 2 CK20.125[1]
Compound 14d (Thiophene-3-carboxamide derivative) VEGFR-20.191[8]
Compound 15 (Sulfonamide derivative) VEGFR-20.0787[6]
Compound 3a (Sulfonamide derivative) EGFR0.17[6]
Compound 6 (Sulfonamide derivative) HCT-116, HepG-2, MCF-7 cell lines3.53, 3.33, 4.31[6]
Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10] Several thiophene-based sulfonamides have been identified as potent inhibitors of VEGFR-2.[6][11] Inhibition of the VEGFR-2 signaling pathway blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[12][13]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Thiophene\nSulfonamide\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates (pY1175)"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; VEGFR2 -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> Survival; VEGFR2 -> Migration;

Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\nAutophosphorylation"]; } caption: "Inhibition of the VEGFR-2 signaling pathway."

Applications in Materials Science: Building Blocks for Functional Polymers

The thiophene ring is a fundamental component in the field of organic electronics due to its excellent charge transport properties and environmental stability.[14][15] Thiophene-3-sulfonyl chloride can serve as a versatile monomer or a precursor to monomers for the synthesis of novel polythiophenes and other conjugated polymers with tailored electronic and optical properties.

Synthesis of Polythiophenes

Polythiophenes are a class of conducting polymers with a wide range of applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7][16] The sulfonyl chloride group of Thiophene-3-sulfonyl chloride can be chemically modified to introduce various functionalities onto the thiophene ring, thereby tuning the properties of the resulting polymer. For instance, the sulfonyl chloride can be converted to a sulfonic acid ester, and subsequent polymerization can yield polythiophenes with sulfonic acid ester side chains. These ester groups can be further hydrolyzed to sulfonic acid groups, which can act as self-doping agents, significantly increasing the electrical conductivity of the polymer.[17][18]

Experimental Workflow: Synthesis of Poly(3-alkylsulfonate-thiophene)

This workflow outlines the general steps for synthesizing a polythiophene with a sulfonic acid ester side chain, starting from a thiophene precursor that can be derived from Thiophene-3-sulfonyl chloride.

// Nodes Start [label="Thiophene Precursor\n(from Thiophene-3-sulfonyl chloride)"]; Step1 [label="Introduction of Alkylsulfonate Group"]; Step2 [label="Halogenation at 2 and 5 positions"]; Step3 [label="Grignard Metathesis (GRIM) Polymerization"]; Step4 [label="Hydrolysis of Ester Group (Optional)"]; Polymer [label="Poly(3-alkylsulfonate-thiophene)"]; DopedPolymer [label="Self-Doped Conducting Polymer"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Polymer; Polymer -> Step4; Step4 -> DopedPolymer; } caption: "Workflow for polythiophene synthesis."

Properties of Thiophene-Based Polymers

The introduction of sulfonate groups onto the polythiophene backbone can significantly influence the polymer's properties.

PropertyObservationReference
Solubility Introduction of alkyl or alkoxy side chains improves solubility in organic solvents.[19]
Electrical Conductivity Conversion of sulfonate esters to sulfonic acid groups can increase conductivity by up to 10^6 times.[17][18]
Optical Properties The bandgap and emission spectra can be tuned by modifying the side chains and the polymer backbone.[20]
OLED Performance Thiophene-based materials can be used in the emissive or charge transport layers of OLEDs, with some devices achieving high external quantum efficiencies (EQE).[8][21]

The following table presents a selection of performance data for OLEDs utilizing thiophene-based materials.

Device StructureEmissive MaterialMax. EQE (%)Luminance (cd/m²)Reference
Green PhOLEDTh-BN (thiophene-based)34.61000[8]
Green PhOLEDExciplex host22.01000[22]
Red PhOLEDExciplex host26.21000[22]
Blue OLEDTP-PPI5.66 (lm/W)-[23]
Blue OLED-8.60.87 (mA/cm)[24]

Conclusion

Thiophene-3-sulfonyl chloride is a highly valuable and versatile reagent with significant potential in both medicinal chemistry and materials science. Its ability to readily form sulfonamides provides a direct route to a vast chemical space of biologically active molecules, particularly kinase inhibitors for cancer therapy. Furthermore, its utility as a monomer precursor for the synthesis of functional polythiophenes opens up exciting possibilities for the development of advanced organic electronic materials. The continued exploration of the reactivity and applications of Thiophene-3-sulfonyl chloride is expected to lead to the discovery of novel therapeutics and innovative materials with enhanced properties and performance.

References

Methodological & Application

Application Notes and Protocols for Thiophene-3-sulfonyl chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophene-3-sulfonyl chloride in the synthesis of novel sulfonamide derivatives. Thiophene-based sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This document outlines the general synthetic protocols, key reaction parameters, and potential applications of these compounds, with a focus on their role as carbonic anhydrase inhibitors.

Introduction

Thiophene-containing sulfonamides are recognized for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[1] The thiophene ring serves as a versatile scaffold in drug design, and its incorporation into sulfonamide structures can lead to compounds with potent and selective biological effects. One of the most prominent applications of thiophene-based sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2][3][4] Inhibition of specific CA isoforms has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][5]

The synthesis of N-substituted thiophene-3-sulfonamides is typically achieved through the reaction of thiophene-3-sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction provides a straightforward and efficient method for generating a library of diverse sulfonamide derivatives for further investigation.

Experimental Protocols

This section details two general experimental protocols for the synthesis of N-substituted thiophene-3-sulfonamides from thiophene-3-sulfonyl chloride and a suitable amine.

Protocol 1: Synthesis of N-Aryl-thiophene-3-sulfonamides

This protocol is adapted from standard procedures for the synthesis of aryl sulfonamides and is suitable for the reaction of thiophene-3-sulfonyl chloride with various aniline derivatives.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Substituted aniline

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve thiophene-3-sulfonyl chloride (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl-thiophene-3-sulfonamides

This protocol is adapted for the synthesis of N-alkylated thiophene sulfonamides and is particularly useful for less reactive amines.[6]

Materials:

  • Thiophene-3-sulfonyl chloride

  • Primary or secondary alkyl amine

  • Lithium hydride (LiH) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer

  • Syringe or dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, suspend LiH (1.1 eq.) in anhydrous DMF.

  • Add the alkyl amine (1.0 eq.) to the suspension and stir the mixture at room temperature for 30 minutes.

  • Dissolve thiophene-3-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the amine-base mixture.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of N-substituted thiophene-3-sulfonamides.

Table 1: Reaction Conditions and Yields for N-Aryl-thiophene-3-sulfonamides

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM585-95
24-MethylanilinePyridineDCM588-96
34-MethoxyanilinePyridineDCM682-93
44-ChloroanilinePyridineDCM680-90

Table 2: Spectroscopic Data for a Representative N-Phenyl-thiophene-3-sulfonamide

Spectroscopic DataCharacteristic Peaks/Shifts
FT-IR (cm⁻¹) 3250-3350 (N-H stretch), 1330-1370 (asymmetric SO₂ stretch), 1160-1180 (symmetric SO₂ stretch), ~900 (S-N stretch)[7]
¹H NMR (δ, ppm) 8.90-11.20 (s, 1H, SO₂NH), 7.20-7.80 (m, aromatic protons)[7]
¹³C NMR (δ, ppm) 115-140 (aromatic carbons)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted thiophene-3-sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Thiophene-3-sulfonyl chloride + Amine reaction Reaction in Solvent with Base start->reaction extraction Aqueous Work-up & Extraction reaction->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization or Column Chromatography evaporation->purification characterization Characterization (NMR, IR, MS) purification->characterization

General workflow for sulfonamide synthesis.
Signaling Pathway: Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrase. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity. This inhibition disrupts the pH regulation and other physiological processes mediated by carbonic anhydrase, which is a key mechanism for their therapeutic effects in conditions like cancer.

signaling_pathway cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_inhibitor Inhibitor cluster_effect Cellular Effects CA Carbonic Anhydrase Zn Zn²⁺ Ion pH_regulation Disrupted pH Homeostasis Zn->pH_regulation inhibition of CA leads to inhibitor Thiophene-3-sulfonamide inhibitor->Zn binds to tumor_growth Inhibition of Tumor Growth pH_regulation->tumor_growth

Inhibition of carbonic anhydrase by thiophene-3-sulfonamides.

References

Thiophene-3-Sulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-3-sulfonyl chloride is a key intermediate in the synthesis of a diverse range of biologically active compounds. Its inherent reactivity and the unique structural features of the thiophene ring make it a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes on its use in medicinal chemistry, focusing on the synthesis of carbonic anhydrase and kinase inhibitors, along with relevant experimental protocols and pathway visualizations.

Thiophene-containing molecules are a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this sulfur-containing heterocycle. The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties while providing distinct electronic characteristics and metabolic profiles. Thiophene-3-sulfonyl chloride, as a reactive intermediate, allows for the facile introduction of the thiophene-3-sulfonamide or sulfonate ester moieties, which are prevalent in a variety of pharmacologically active compounds.

Application in the Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors, and thiophene-based sulfonamides have shown significant promise. In particular, derivatives of thiophene-3-sulfonamide have been investigated for their inhibitory activity against various CA isoforms.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of a series of thiophene-based sulfonamides against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. While not all compounds are direct derivatives of thiophene-3-sulfonyl chloride, they represent the broader class of thiophene sulfonamides and highlight the potential of this scaffold.

Compound IDTarget IsoformInhibition Constant (Kᵢ in nM)
MS7 hCA I27.8
MS9 hCA II24.4
Compound 6 hCA IX9.7
Compound 13 hCA IX40
Compound 11 hCA IX88
Compound 12 hCA IX49
Compound 12 hCA XII14
Compound 6 hCA XII226

Note: Data is compiled from multiple sources to illustrate the general activity of thiophene sulfonamides.

Signaling Pathway: Role of Carbonic Anhydrase IX in Cancer

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidosis. Its activity contributes to the survival and proliferation of cancer cells in the harsh tumor microenvironment. Inhibition of CA IX is a promising strategy for cancer therapy.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX Carbonic Anhydrase IX (CA IX) CAIX_Gene->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pHe Extracellular Acidosis (Low pHe) H_HCO3->pHe H⁺ Export pHi Intracellular Alkalinization (High pHi) H_HCO3->pHi HCO₃⁻ Import Metastasis Invasion & Metastasis pHe->Metastasis Proliferation Cell Proliferation & Survival pHi->Proliferation Inhibitor Thiophene-3-sulfonamide Inhibitor Inhibitor->CAIX

Carbonic Anhydrase IX signaling in cancer.

Application in the Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Thiophene-based compounds have emerged as a promising scaffold for the design of potent and selective kinase inhibitors. Thiophene-3-sulfonamides have been explored as inhibitors of various kinases, including c-Jun N-terminal kinases (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).

Quantitative Data: Inhibition of Protein Kinases

The following table summarizes the in vitro inhibitory activity of selected thiophene derivatives against different protein kinases. This data showcases the potential of the thiophene scaffold in designing potent kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (µM)
Compound 25 JNK11.32
Compound 26 JNK11.4
Compound 27 JNK12.6
Compound 38 JNK12.6
Compound 19 JNK11.8
Thieno[2,3-d]pyrimidine derivative CK20.1
Thieno[2,3-d]pyrimidine derivative CK20.125
Compound 16e EGFR0.094

Note: Data is compiled from multiple sources to illustrate the general activity of thiophene-based kinase inhibitors.

Signaling Pathways

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Thiophene-3-sulfonamide Inhibitor Inhibitor->JNK

Simplified JNK signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation & Migration Raf_MEK_ERK->Proliferation Inhibitor Thiophene-based Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of thiophene-3-sulfonamides and their subsequent biological evaluation.

Protocol 1: Synthesis of N-Aryl-Thiophene-3-Sulfonamides

This protocol describes the general procedure for the reaction of thiophene-3-sulfonyl chloride with a primary aromatic amine.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Substituted aromatic amine

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the aromatic amine (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equivalents).

  • Slowly add a solution of thiophene-3-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl-thiophene-3-sulfonamide.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized thiophene-3-sulfonamide derivatives

  • 4-Nitrophenyl acetate (substrate)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the buffer solution, the enzyme solution, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the increase in absorbance at 400 nm over time using a microplate reader. The rate of hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., JNK1, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Synthesized thiophene-3-sulfonamide derivatives

  • ATP (Adenosine triphosphate)

  • Kinase buffer solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration compared to a control without inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery of bioactive compounds starting from thiophene-3-sulfonyl chloride.

Experimental_Workflow Start Thiophene-3-sulfonyl chloride + Primary Amine Synthesis Synthesis of Thiophene-3-sulfonamide Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Biological Screening (e.g., CA or Kinase Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Drug discovery workflow.

Application Notes and Protocols for Reactions Involving Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3-sulfonyl chloride is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of thiophene-3-sulfonamide derivatives. These sulfonamides are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thiophene scaffold, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document provides detailed application notes on the utility of thiophene-3-sulfonyl chloride and comprehensive protocols for its reaction with various amines to synthesize N-substituted thiophene-3-sulfonamides.

Application Notes

Thiophene-3-sulfonamides, synthesized from thiophene-3-sulfonyl chloride, are prominent scaffolds in the design of various therapeutic agents. Their utility stems from the diverse biological activities exhibited by these compounds.

Carbonic Anhydrase Inhibitors: A significant application of thiophene sulfonamides is in the development of carbonic anhydrase inhibitors.[1][2] These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1] The sulfonamide moiety is crucial for binding to the zinc ion in the active site of carbonic anhydrases. Thiophene-based inhibitors have been explored for their potential as topical antiglaucoma agents.[1]

Antimicrobial Agents: Thiophene derivatives, including sulfonamides, have shown promising activity against a range of microbial pathogens.[3][4][5] The structural diversity that can be achieved by reacting thiophene-3-sulfonyl chloride with various amines allows for the generation of libraries of compounds for screening against bacterial and fungal strains, including drug-resistant variants.[6][7]

Other Therapeutic Areas: The thiophene nucleus is present in a variety of approved drugs and clinical candidates for treating a wide range of diseases, including diabetes, hypertension, and cancer.[3][5] The ability to readily synthesize a diverse library of thiophene-3-sulfonamides makes this starting material a valuable tool in lead discovery and optimization programs in drug development.

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted thiophene-3-sulfonamides from thiophene-3-sulfonyl chloride and various types of amines.

General Safety Precautions

Thiophene-3-sulfonyl chloride is corrosive and reacts with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Protocol 1: Synthesis of N-Aryl-thiophene-3-sulfonamide (Example: Reaction with Aniline)

This protocol describes the reaction of thiophene-3-sulfonyl chloride with a primary aromatic amine, aniline, using pyridine as a base.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Aniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve thiophene-3-sulfonyl chloride (1.1 eq.) in anhydrous dichloromethane in a dropping funnel.

  • Add the thiophene-3-sulfonyl chloride solution dropwise to the stirred aniline solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-thiophene-3-sulfonamide.

Protocol 2: Synthesis of N-Alkyl-thiophene-3-sulfonamide (Example: Reaction with Benzylamine)

This protocol details the reaction with a primary aliphatic amine, benzylamine, using triethylamine as the base.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiophene-3-sulfonyl chloride (1.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, mix benzylamine (1.1 eq.) and anhydrous triethylamine (1.5 eq.).

  • Using a syringe, add the benzylamine-triethylamine mixture dropwise to the stirred solution of thiophene-3-sulfonyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure N-benzyl-thiophene-3-sulfonamide.

Protocol 3: Synthesis of N,N-Disubstituted-thiophene-3-sulfonamide (Example: Reaction with Piperidine)

This protocol outlines the reaction with a secondary amine, piperidine.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Piperidine

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.2 eq.) and anhydrous triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C with an ice bath.

  • Slowly add a solution of thiophene-3-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane to the cooled amine solution via syringe.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC indicates completion of the reaction.

  • Work-up the reaction by adding water and separating the organic layer.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(piperidin-1-ylsulfonyl)thiophene.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various thiophene-3-sulfonamides. Please note that yields are highly dependent on the specific substrate and reaction scale.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePrimary AromaticPyridineDCM0 to RT2-485-95
BenzylaminePrimary AliphaticTriethylamineDCM0 to RT1-390-98
PiperidineSecondary CyclicTriethylamineDCM0 to RT2-480-90
EthanolaminePrimary AliphaticTriethylamineDCM0 to RT2-575-85
MorpholineSecondary CyclicTriethylamineDCM0 to RT2-482-92

Visualizations

experimental_workflow General Experimental Workflow for Sulfonamide Synthesis reagents Reagents: - Thiophene-3-sulfonyl chloride - Amine (Primary or Secondary) - Anhydrous Base (e.g., Pyridine, TEA) - Anhydrous Solvent (e.g., DCM) reaction_setup Reaction Setup: - Dry glassware under inert atmosphere - Dissolve amine and base in solvent - Cool to 0 °C reagents->reaction_setup addition Addition: - Add Thiophene-3-sulfonyl chloride solution dropwise reaction_setup->addition reaction Reaction: - Stir at 0 °C to Room Temperature - Monitor by TLC addition->reaction workup Aqueous Work-up: - Quench reaction - Wash with acidic, basic, and neutral solutions reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification characterization Product Characterization: - NMR Spectroscopy - Mass Spectrometry - Purity Analysis purification->characterization signaling_pathway_inhibition Conceptual Inhibition of a Signaling Pathway extracellular_signal Extracellular Signal receptor Cell Surface Receptor extracellular_signal->receptor enzyme Target Enzyme (e.g., Carbonic Anhydrase) receptor->enzyme Activation downstream_effector Downstream Effector enzyme->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Pathological Process) downstream_effector->cellular_response inhibitor Thiophene-3-sulfonamide Derivative inhibitor->enzyme Inhibition

References

The Versatility of Thiophene-3-sulfonyl Chloride: A Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Thiophene-3-sulfonyl chloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. The thiophene ring, a bioisostere of the phenyl ring, offers opportunities for molecular diversity and improved pharmacological profiles. The highly reactive sulfonyl chloride group serves as a key handle for introducing the pharmacologically important sulfonamide functionality, which is present in a wide array of approved drugs.[1]

These application notes provide an overview of the use of thiophene-3-sulfonyl chloride in drug discovery, with a focus on the development of anticancer and antimicrobial agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to guide researchers in this field.

Application in Anticancer Drug Discovery

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanistic actions, including enzyme inhibition and the disruption of cellular signaling pathways.[2] The sulfonamide moiety, readily introduced via thiophene-3-sulfonyl chloride, is a key feature in many potent anticancer compounds.

Thiophene-3-sulfonamides as VEGFR-2 Inhibitors

A significant area of research has been the development of thiophene-based sulfonamides as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

The following table summarizes the in vitro cytotoxic activity of various thiophene derivatives against different cancer cell lines, as well as their inhibitory activity against key enzymes.

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 6 MCF-7 (Breast Cancer)10.25[5]
Compound 7 MCF-7 (Breast Cancer)9.70[5]
Compound 9 MCF-7 (Breast Cancer)9.55[5]
Compound 13 MCF-7 (Breast Cancer)9.39[5]
Compound 14d VEGFR-20.191[6]
Compound 15 VEGFR-20.0787[3]
Compound 3a VEGFR-20.2007[3]
Compound 25 JNK11.32[7]
Experimental Protocol: Synthesis of Thiophene-3-sulfonamides

This protocol describes a general method for the synthesis of N-substituted thiophene-3-sulfonamides from thiophene-3-sulfonyl chloride and a primary or secondary amine.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the amine (1.0 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve thiophene-3-sulfonyl chloride (1.1 equivalents) in dry DCM.

  • Add the thiophene-3-sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired thiophene-3-sulfonamide.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Visualization of Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of novel drug candidates starting from thiophene-3-sulfonyl chloride.

G cluster_0 Building Block cluster_1 Synthesis cluster_2 Screening & Evaluation cluster_3 Optimization cluster_4 Preclinical Development A Thiophene-3-sulfonyl Chloride B Reaction with Amines/Alcohols A->B C Compound Library Synthesis B->C D In vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->C Iterative Synthesis H In vivo Studies (Animal Models) G->H I Drug Candidate H->I G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Thiophene-3-sulfonamide Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site G A Synthesize Thiophene-3-sulfonamide Library B Primary Screening (e.g., Agar Diffusion) A->B C Determine MIC (Broth Microdilution) B->C Active Compounds D Determine MBC/MFC C->D E Time-Kill Kinetics C->E F Mechanism of Action Studies (e.g., Membrane Permeability, Target Binding) C->F G Lead Compound Identification D->G E->G F->G

References

Application Notes and Protocols: Thiophene-3-sulfonyl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for a variety of sulfur and nitrogen-containing heterocyclic compounds. Its electrophilic sulfur atom readily reacts with nucleophiles, providing a direct pathway to thiophene-based sulfonamides, which can be further cyclized to form fused ring systems. This document provides detailed application notes and experimental protocols for the use of thiophene-3-sulfonyl chloride in the synthesis of various heterocyclic structures, including thieno-fused saccharin analogs and precursors for 1,3,4-thiadiazoles.

Synthesis of Key Intermediates from Thiophene-3-sulfonyl Chloride

The primary utility of thiophene-3-sulfonyl chloride in heterocyclic synthesis often begins with its conversion into key intermediates such as thiophene-3-sulfonamides and thiophene-3-sulfonyl hydrazides. These intermediates possess the necessary functionalities for subsequent cyclization reactions.

General Synthesis of Thiophene-3-sulfonamides

Thiophene-3-sulfonamides are readily prepared by the reaction of thiophene-3-sulfonyl chloride with primary or secondary amines in the presence of a base. These sulfonamides are crucial precursors for the synthesis of fused heterocyclic compounds like thiophene-based saccharin analogs.

Experimental Protocol: Synthesis of N-tert-butylthiophene-3-sulfonamide

This protocol is adapted from a procedure for the synthesis of a precursor to a thiophene analog of saccharin.

  • Materials:

    • Thiophene-3-sulfonyl chloride

    • tert-Butylamine

    • Anhydrous chloroform

    • Stirring apparatus

    • Reflux condenser

    • Standard laboratory glassware

  • Procedure:

    • In a suitable reaction vessel, dissolve tert-butylamine (49 g) in anhydrous chloroform (120 ml).

    • Cool the solution to 0°C with stirring.

    • Slowly add a solution of thiophene-3-sulfonyl chloride (33.6 g) in anhydrous chloroform (150 ml) dropwise to the cooled tert-butylamine solution.

    • After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

    • Heat the reaction mixture to reflux and maintain for an additional hour.

    • After cooling, the reaction mixture can be worked up by washing with water and drying the organic layer to isolate the N-tert-butylthiophene-3-sulfonamide.

General Synthesis of Thiophene-3-sulfonyl Hydrazides

Thiophene-3-sulfonyl hydrazides are valuable intermediates for the synthesis of various heterocycles, including 1,3,4-thiadiazoles. They are typically synthesized by the reaction of thiophene-3-sulfonyl chloride with hydrazine hydrate.

Experimental Protocol: General Synthesis of a Sulfonyl Hydrazide

This is a general procedure for the synthesis of sulfonyl hydrazides from sulfonyl chlorides.

  • Materials:

    • Thiophene-3-sulfonyl chloride

    • Hydrazine hydrate

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • 10% aqueous sodium chloride solution

    • Hexanes

    • Sodium sulfate

    • Inert atmosphere apparatus (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve thiophene-3-sulfonyl chloride (0.1 mol) in THF (100 mL) in a flask under an inert atmosphere.

    • Cool the solution to -30°C.

    • Add hydrazine hydrate (0.25 mol) dropwise to the cold solution. A white precipitate of hydrazine hydrochloride may form.

    • Stir the reaction mixture at -30°C for 30 minutes.

    • Add ice-cold ethyl acetate (200 mL) to the reaction mixture.

    • Wash the organic layer quickly (less than 1 minute per wash) with ice-cold 10% aqueous sodium chloride solution (5 x 150 mL).

    • Dry the organic layer over sodium sulfate at 0°C.

    • Slowly add the dried organic solution to a stirring solution of hexanes (1.2 L) to precipitate the thiophene-3-sulfonyl hydrazide.

    • Collect the solid product by vacuum filtration, wash with hexanes, and dry in vacuo.

Application in the Synthesis of Fused Heterocyclic Compounds

Synthesis of Thiophene-based Saccharin Analogs

A key application of thiophene-3-sulfonyl chloride is in the synthesis of fused heterocyclic compounds with potential biological activity. An example is the preparation of thiophene analogs of saccharin, which are potent sweetening agents. The synthesis involves the intramolecular cyclization of a 3-(N-substituted-sulfamoyl)-thiophene-2-carboxylic acid, which is derived from N-substituted-thiophene-3-sulfonamide.

The logical workflow for this synthesis is outlined below:

G A Thiophene-3-sulfonyl chloride C N-tert-butylthiophene-3-sulfonamide A->C Reaction B N-tert-butylamine B->C E 3-(N-tert-butylsulfamoyl)-thiophene-2-carboxylic acid C->E Carboxylation D n-Butyllithium D->E G Thieno[2,3-d]isothiazol-3-one 1,1-dioxide (Thiophene Saccharin Analog) E->G Intramolecular Cyclization F Heat/ Thionyl Chloride F->G G A Thiophene-3-sulfonyl chloride C Thiophene-3-sulfonyl hydrazide A->C Reaction B Hydrazine Hydrate B->C E Cyclization C->E D One-carbon source (e.g., Orthoesters, CS2) D->E F Substituted Thiophene-1,3,4-thiadiazole E->F

Application Notes & Protocols for the Characterization of Thiophene-3-sulfonyl Chloride Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of thiophene-3-sulfonyl chloride and its derivatives. The following methodologies are indispensable tools for researchers engaged in the synthesis, process development, and quality control of thiophene-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. For thiophene-3-sulfonyl chloride, ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the thiophene ring and identifying the presence of the sulfonyl chloride moiety.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Materials:

  • Thiophene-3-sulfonyl chloride sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane (TMS))

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the purified thiophene-3-sulfonyl chloride product.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.[1]

  • Add a small amount of TMS to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Acquire ¹H and ¹³C NMR spectra.

    • For ¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[1]

    • For ¹³C NMR: A proton-decoupled sequence is typically employed with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[1]

  • Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Data Presentation: Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Thiophene-3-sulfonyl Chloride in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H27.8 - 8.2dd~1.5, ~3.0
H47.4 - 7.7dd~3.0, ~5.0
H57.6 - 7.9dd~1.5, ~5.0

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Thiophene-3-sulfonyl Chloride in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C2128 - 132
C3140 - 145
C4126 - 130
C5127 - 131

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H NMR Spectrum transfer->acquire_H acquire_C Acquire ¹³C NMR Spectrum transfer->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process analyze Integrate Signals & Determine Chemical Shifts process->analyze structure Structure Elucidation analyze->structure MS_Fragmentation M Molecular Ion [M]⁺ m/z = 182/184 M_minus_Cl [M-Cl]⁺ m/z = 147 M->M_minus_Cl - Cl Thienyl Thienyl Cation [C₄H₃S]⁺ m/z = 83 M_minus_Cl->Thienyl - SO₂ FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_choice Choose Method: - KBr Pellet - ATR - Thin Film background Acquire Background Spectrum prep_choice->background sample Acquire Sample Spectrum background->sample process Ratio Sample to Background sample->process identify Identify Characteristic Peaks process->identify confirm Confirm Functional Groups identify->confirm XRay_Workflow crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

References

Scalable Synthesis of Thiophene-3-sulfonyl Chloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride and its derivatives are pivotal building blocks in medicinal chemistry and materials science, finding application in the synthesis of a wide array of pharmaceuticals, including sulfonamide drugs. The development of scalable and efficient synthetic methods for these compounds is crucial for their transition from laboratory-scale research to industrial production. This document provides detailed application notes and protocols for scalable synthesis strategies for thiophene-3-sulfonyl chloride and its precursors.

Introduction

The thiophene ring is a privileged scaffold in drug discovery, and the introduction of a sulfonyl chloride group at the 3-position provides a reactive handle for further molecular elaboration. Thiophene-3-sulfonyl chloride is a key intermediate for the synthesis of various sulfonamides, which are present in a broad range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The primary challenge in the synthesis of thiophene-3-sulfonyl chloride lies in achieving regioselectivity, as direct electrophilic substitution of thiophene typically favors the 2-position. This document outlines three primary scalable strategies to overcome this challenge:

  • Sulfonation of Thiophene followed by Chlorination: A two-step process involving the sulfonation of thiophene to produce thiophene-3-sulfonic acid, which is then converted to the desired sulfonyl chloride.

  • Synthesis from 3-Aminothiophene via Diazotization: A robust method that leverages the regiochemical control offered by a starting material already functionalized at the 3-position.

  • Synthesis from 3-Bromothiophene via Lithiation: A versatile route that allows for the introduction of the sulfonyl chloride group at the 3-position through a lithium-halogen exchange reaction.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different scalable synthesis methods for thiophene-3-sulfonyl chloride and its precursors.

MethodStarting MaterialKey ReagentsTypical YieldPurityScalability Notes
Sulfonation of Thiophene ThiopheneFluosulfonic acid or Bis(trimethylsilyl) sulfate77-85%>95%Good for large-scale production of the sulfonic acid intermediate. Requires handling of corrosive reagents.[1]
Chlorination of Sulfonic Acid Thiophene-3-sulfonic acidThionyl chloride or Phosphorus pentachloride80-90%>97%A standard and scalable conversion. Requires careful handling of chlorinating agents.
Diazotization of 3-Aminothiophene 3-AminothiopheneSodium nitrite, HCl, SO₂, Copper (I) chloride60-75%>96%A reliable and scalable method, analogous to well-established industrial processes for other aryl sulfonyl chlorides.
Lithiation of 3-Bromothiophene 3-Bromothiophenen-Butyllithium, Sulfur dioxide, Sulfuryl chloride55-70%>95%Offers good regiochemical control but requires cryogenic conditions, which can be challenging on a large scale.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-3-sulfonic Acid via Sulfonation of Thiophene

This protocol describes a scalable method for the synthesis of thiophene-3-sulfonic acid, a key precursor to thiophene-3-sulfonyl chloride.

Materials:

  • Thiophene

  • Bis(trimethylsilyl) sulfate (BTS)

  • Barium carbonate

  • Sulfuric acid

  • Water

  • Ethanol

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a sealed glass reactor, charge bis(trimethylsilyl) sulfate (0.045 mol).

  • Addition of Thiophene: Add thiophene (0.015 mol) to the reactor.

  • Reaction: Heat the mixture to 100°C for 2 hours.

  • Work-up: After cooling, pour the reaction mixture into water and add barium carbonate with stirring.

  • Isolation of Barium Salt: Heat the suspension for 30 minutes, then filter to collect the barium thiophenesulfonate salt.

  • Conversion to Sulfonic Acid: Suspend the barium salt in water and add a stoichiometric amount of sulfuric acid.

  • Final Isolation: Filter off the precipitated barium sulfate. The filtrate containing thiophene-3-sulfonic acid can be used directly in the next step or concentrated. A yield of 77% for the barium salt has been reported.[1]

Protocol 2: Conversion of Thiophene-3-sulfonic Acid to Thiophene-3-sulfonyl Chloride

This protocol details the conversion of thiophene-3-sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride.

Materials:

  • Thiophene-3-sulfonic acid (from Protocol 1)

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (or other inert solvent)

  • Ice

  • Sodium bicarbonate solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and gas scrubber

  • Addition funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the reactor with a solution of thiophene-3-sulfonic acid in toluene.

  • Catalyst Addition: Add a catalytic amount of DMF.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred mixture, maintaining the temperature below 40°C. The reaction will evolve HCl and SO₂ gas, which should be passed through a scrubber.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 80-90°C) for 2-4 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture and carefully quench any remaining thionyl chloride by pouring the mixture onto crushed ice.

  • Extraction: Separate the organic layer and wash it with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield thiophene-3-sulfonyl chloride. Further purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of Thiophene-3-sulfonyl Chloride from 3-Aminothiophene (via Diazotization)

This protocol is analogous to the well-established Sandmeyer-type reaction for the synthesis of aryl sulfonyl chlorides and is suitable for large-scale production.

Materials:

  • 3-Aminothiophene

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Sulfur Dioxide

  • Glacial Acetic Acid

  • Copper (I) Chloride

  • Ice

  • Ether or Dichloromethane

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Gas dispersion tube

  • Filtration apparatus

Procedure:

  • Diazotization:

    • In a reactor, suspend 3-aminothiophene (1.0 eq) in concentrated hydrochloric acid and cool the mixture to 0-5°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Sulfonylation:

    • In a separate reactor, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

    • Add a catalytic amount of copper (I) chloride to this solution and cool it to 5-10°C.

    • Slowly add the previously prepared diazonium salt solution to the SO₂/acetic acid mixture. Control the addition rate to manage gas evolution (N₂).

    • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The thiophene-3-sulfonyl chloride will precipitate as a solid or oil.

    • Extract the product with a suitable organic solvent like ether or dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation or recrystallization.

Signaling Pathways and Experimental Workflows

Synthesis of Thiophene-3-sulfonyl Chloride from 3-Bromothiophene

This pathway involves a lithium-halogen exchange followed by quenching with sulfur dioxide and subsequent chlorination.

G A 3-Bromothiophene B n-Butyllithium THF, -78°C C 3-Thienyllithium A->C Lithium-Halogen Exchange D 1) Sulfur Dioxide (SO2) 2) H+ E Thiophene-3-sulfinic acid C->E Quenching & Protonation F Sulfuryl Chloride (SO2Cl2) or Thionyl Chloride (SOCl2) G Thiophene-3-sulfonyl Chloride E->G Chlorination

Caption: Lithiation pathway for thiophene-3-sulfonyl chloride.

General Experimental Workflow for Scalable Synthesis

This diagram illustrates a typical workflow for the scalable synthesis and purification of thiophene-3-sulfonyl chloride derivatives in a pilot plant or industrial setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Raw Material Charging B Solvent Addition A->B C Inert Atmosphere Purge (e.g., N2) B->C D Reagent Addition (Controlled Rate & Temp) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E F Reaction Completion E->F G Quenching F->G H Phase Separation / Extraction G->H I Washing H->I J Drying of Organic Phase I->J K Solvent Removal (Distillation / Evaporation) J->K L Final Product Purification (Vacuum Distillation / Recrystallization) K->L M Final Product L->M

References

Application of Thiophene-3-sulfonyl Chloride in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride is a versatile reagent in materials science, primarily utilized as a precursor for introducing sulfonyl-containing functional groups onto various platforms. These functionalities are pivotal in modifying the electronic, optical, and surface properties of materials, leading to advancements in conductive polymers, organic electronics, and functional surfaces. This document provides detailed application notes and experimental protocols for the use of thiophene-3-sulfonyl chloride in the synthesis of functionalized polythiophenes and in the surface modification of silicon wafers.

Synthesis of Functionalized Polythiophenes

Thiophene-3-sulfonyl chloride serves as a key starting material for the synthesis of thiophene monomers bearing sulfonate ester or sulfonamide side chains. These monomers can then be polymerized to yield polythiophenes with tailored properties. The sulfonyl group can enhance solubility, facilitate self-assembly, and influence the electronic characteristics of the resulting polymer.

Synthesis of a Thiophene-3-sulfonate Ester Monomer and its Polymerization

A prominent application involves the conversion of thiophene-3-sulfonyl chloride to a thiophene-3-sulfonate ester monomer. This monomer can undergo polymerization, and the resulting polymer can be subsequently hydrolyzed to produce a self-doped conductive polythiophene with sulfonic acid side chains.

Experimental Protocol: Synthesis of Poly(3-(2-(ethylsulfonyloxy)ethyl)thiophene)

This protocol is adapted from the synthesis of polythiophenes bearing alkylsulfonic acid esters.

Step 1: Synthesis of 2-(Thiophen-3-yl)ethyl 3-thiophenesulfonate Monomer

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 2-(thiophen-3-yl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 equivalents) dropwise.

  • Addition of Thiophene-3-sulfonyl chloride: While maintaining the temperature at 0 °C, add a solution of thiophene-3-sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the thiophene-3-sulfonate ester monomer.

Step 2: Polymerization of 2-(Thiophen-3-yl)ethyl 3-thiophenesulfonate

  • Monomer Preparation: In a flame-dried Schlenk flask under argon, dissolve the synthesized monomer (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Grignard Metathesis (GRIM): Cool the solution to 0 °C and add a solution of isopropylmagnesium chloride-lithium chloride complex (1.05 equivalents) in THF dropwise. Stir the mixture at room temperature for 2 hours.

  • Polymerization: Add a catalytic amount of --INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) (0.01 equivalents). Stir the reaction mixture at room temperature for 24 hours.

  • Quenching and Precipitation: Quench the reaction by adding a few drops of 1 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol, acetone, and hexane in a Soxhlet extractor to remove oligomers and catalyst residues.

  • Drying: Dry the purified poly(3-(2-(ethylsulfonyloxy)ethyl)thiophene) under vacuum at 40 °C.

Step 3: Hydrolysis to Poly(3-(2-sulfooxyethyl)thiophene)

  • Hydrolysis: Suspend the synthesized polymer in a mixture of lithium hydroxide (excess) in THF/water.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Acidify the solution with dilute HCl and purify the resulting sulfonic acid polymer by dialysis against deionized water.

  • Isolation: Lyophilize the dialyzed solution to obtain the final polymer.

Logical Workflow for Monomer Synthesis and Polymerization

workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_hydrolysis Post-Polymerization Modification ThiopheneEthanol 2-(Thiophen-3-yl)ethanol Reaction1 Reaction with Et3N in DCM ThiopheneEthanol->Reaction1 ThiopheneSulfonylChloride Thiophene-3-sulfonyl chloride ThiopheneSulfonylChloride->Reaction1 Monomer Thiophene-3-sulfonate Ester Monomer Reaction1->Monomer GRIM Grignard Metathesis Monomer->GRIM Polymerization Ni-catalyzed Polymerization GRIM->Polymerization PolymerEster Poly(thiophene-3-sulfonate ester) Polymerization->PolymerEster Hydrolysis Hydrolysis (LiOH) PolymerEster->Hydrolysis FinalPolymer Sulfonated Polythiophene Hydrolysis->FinalPolymer

Caption: Workflow for the synthesis of sulfonated polythiophene.

Synthesis of a Thiophene-3-sulfonamide Monomer and its Polymerization

Thiophene-3-sulfonyl chloride can react with various amines to form sulfonamide-functionalized thiophene monomers. These monomers can be polymerized to produce polythiophenes with pendant sulfonamide groups, which can act as hydrogen bond donors and influence the polymer's morphology and electronic properties.

Experimental Protocol: Synthesis of N-alkyl-thiophene-3-sulfonamide Monomer and its Polymerization

Step 1: Synthesis of N-octyl-thiophene-3-sulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve octylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.

  • Addition of Thiophene-3-sulfonyl chloride: Cool the solution to 0 °C and add a solution of thiophene-3-sulfonyl chloride (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain N-octyl-thiophene-3-sulfonamide.

Step 2: Oxidative Polymerization of N-octyl-thiophene-3-sulfonamide

  • Reaction Setup: Dissolve the N-octyl-thiophene-3-sulfonamide monomer in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Oxidant: Add anhydrous iron(III) chloride (FeCl₃) (4 equivalents) portion-wise to the solution while stirring vigorously.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours.

  • Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitate and wash it thoroughly with methanol to remove residual FeCl₃ and oligomers. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Isolation: Evaporate the chloroform fraction and dry the resulting polymer under vacuum.

Signaling Pathway Analogy for Functional Monomer Synthesis

monomer_synthesis ThiopheneSC Thiophene-3-sulfonyl chloride SulfonamideFormation Sulfonamide Bond Formation ThiopheneSC->SulfonamideFormation Amine Primary/Secondary Amine Amine->SulfonamideFormation Monomer Thiophene-3-sulfonamide Monomer SulfonamideFormation->Monomer Polymerization Polymerization Monomer->Polymerization FunctionalPolymer Functional Polythiophene Polymerization->FunctionalPolymer

Caption: Pathway to functional polythiophenes.

Surface Modification of Silicon Wafers

Thiophene-3-sulfonyl chloride can be used to functionalize surfaces, such as silicon wafers, to alter their surface energy and introduce specific functionalities. This is typically achieved by first modifying the sulfonyl chloride with a group that can form a stable bond with the surface, such as a silane.

Experimental Protocol: Surface Functionalization of a Silicon Wafer

This protocol describes a two-step process where thiophene-3-sulfonyl chloride is first reacted with an amino-functionalized silane, and the resulting product is then used to modify a silicon wafer.

Step 1: Synthesis of N-(3-(trimethoxysilyl)propyl)thiophene-3-sulfonamide

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-aminopropyltrimethoxysilane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.

  • Addition of Thiophene-3-sulfonyl chloride: Cool the solution to 0 °C and add a solution of thiophene-3-sulfonyl chloride (1.1 equivalents) in anhydrous toluene dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Isolation: The triethylamine hydrochloride salt will precipitate. Remove the salt by filtration under an inert atmosphere. The resulting toluene solution of the thiophene-functionalized silane is used directly in the next step.

Step 2: Surface Modification of Silicon Wafer

  • Wafer Cleaning: Clean the silicon wafers by sonicating them in acetone, followed by isopropanol, and then deionized water (15 minutes each). Dry the wafers with a stream of nitrogen.

  • Surface Hydroxylation: Immerse the cleaned wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80 °C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry with a nitrogen stream.

  • Silanization: Immediately immerse the hydroxylated wafers in the freshly prepared toluene solution of N-(3-(trimethoxysilyl)propyl)thiophene-3-sulfonamide from Step 1.

  • Reaction: Allow the reaction to proceed for 12 hours at room temperature in a sealed container under an inert atmosphere.

  • Rinsing: Remove the wafers from the solution and rinse them thoroughly with toluene, followed by ethanol, to remove any unbound silane.

  • Curing: Cure the functionalized wafers in an oven at 110 °C for 1 hour to promote the formation of stable siloxane bonds.

Experimental Workflow for Surface Modification

surface_modification cluster_synthesis Silane Synthesis cluster_modification Wafer Modification ThioSC Thiophene-3-sulfonyl chloride ReactionSilane Reaction ThioSC->ReactionSilane AminoSilane 3-Aminopropyl- trimethoxysilane AminoSilane->ReactionSilane ThioSilane Thiophene-functionalized Silane ReactionSilane->ThioSilane Silanization Silanization ThioSilane->Silanization SiWafer Silicon Wafer Cleaning Cleaning & Hydroxylation SiWafer->Cleaning HydroxylatedWafer Hydroxylated Wafer Cleaning->HydroxylatedWafer HydroxylatedWafer->Silanization FunctionalizedWafer Functionalized Wafer Silanization->FunctionalizedWafer

Caption: Workflow for silicon wafer surface modification.

Quantitative Data Summary

The following tables summarize key quantitative data for materials derived from thiophene-3-sulfonyl chloride and related sulfonated polythiophenes.

Table 1: Properties of Sulfonated Polythiophenes

PolymerMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm)
Poly(3-(alkylsulfonate ester)thiophene)12.11.29> 1 x 10⁻⁸
Poly(3-(alkylsulfonic acid)thiophene)--5.03 – 6.69 x 10⁻²[1]
Non-regioregular Poly(3-(alkylsulfonic acid)thiophene)--5.14 x 10⁻⁴[1]

Table 2: Charge Carrier Mobility of Relevant Polythiophenes

PolymerMobility (cm²/Vs)Measurement Technique
Regioregular Poly(3-hexylthiophene) (P3HT)0.1 - 1.0OFET
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT)up to 1.0OFET[2]
F4BDOPV-2T microwires5.58OFET[3]

Table 3: Surface Properties of Modified Silicon Wafers

SurfaceWater Contact Angle (°)Surface Energy (mN/m)
Hydroxylated Silicon< 10~72
Alkylsilane (e.g., OTS) Modified Silicon105 - 115~20
Thiophene-sulfonamide Modified Silicon (Expected)60 - 8040 - 50

Disclaimer: The data presented in these tables are compiled from scientific literature and may vary depending on the specific experimental conditions. The values for thiophene-sulfonamide modified silicon are estimates based on the expected surface chemistry and should be experimentally verified.

References

Troubleshooting & Optimization

Technical Support Center: Thiophene-3-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiophene-3-sulfonyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is Thiophene-3-sulfonyl chloride and what are its common applications?

Thiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride with the formula C₄H₃ClO₂S₂. It is a key intermediate in organic synthesis, particularly for the preparation of sulfonamides, which are important structural motifs in many pharmaceutical compounds. It is also used in the synthesis of other sulfur-containing heterocyclic compounds.

Q2: My reaction with Thiophene-3-sulfonyl chloride is giving a very low yield. What are the most common causes?

Low yields in reactions involving Thiophene-3-sulfonyl chloride are often due to a few critical factors:

  • Moisture: Thiophene-3-sulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.

  • Reagent Purity: The purity of both the Thiophene-3-sulfonyl chloride and the nucleophile is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Temperature: Inadequate temperature control can lead to the decomposition of the sulfonyl chloride or the formation of unwanted byproducts.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. The base must be strong enough to facilitate the reaction but not so strong as to cause degradation of the reactants or products. The solvent should be inert and capable of dissolving all reactants.

Q3: I am observing multiple spots on my TLC plate after a sulfonylation reaction. What are the likely side products?

Common side products in sulfonylation reactions with Thiophene-3-sulfonyl chloride include:

  • Thiophene-3-sulfonic acid: This is formed by the hydrolysis of the sulfonyl chloride.

  • Bis-sulfonated product: In reactions with primary amines, it is possible for the amine to be sulfonated twice, especially if the stoichiometry is not carefully controlled.

  • Aldehydes or tars: In some cases, particularly when using reagents like a DMF-SO₂Cl₂ complex, the formation of aldehydes or tar-like materials can occur.[1]

Q4: How can I improve the purity of my Thiophene-3-sulfonyl chloride before use?

If you suspect your Thiophene-3-sulfonyl chloride is impure, you can consider the following purification techniques:

  • Distillation: For liquid sulfonyl chlorides, vacuum distillation can be effective.

  • Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a suitable solvent can remove impurities.

  • Washing: Washing a solution of the sulfonyl chloride with a mild aqueous base (like saturated sodium bicarbonate solution) can help remove acidic impurities, followed by drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[1][2]

Troubleshooting Guides

Problem 1: Low Yield in Sulfonamide Synthesis

Symptoms:

  • The yield of the desired sulfonamide is significantly lower than expected.

  • TLC analysis shows a significant amount of unreacted starting material (amine) and a polar spot corresponding to thiophene-3-sulfonic acid.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Sulfonamide Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_moisture Use Anhydrous Solvents Run under Inert Atmosphere (N2/Ar) check_moisture->solution_moisture solution_reagents Use Fresh or Purified Reagents Store Properly check_reagents->solution_reagents solution_conditions Optimize Temperature Optimize Base/Solvent Control Stoichiometry check_conditions->solution_conditions

Caption: Troubleshooting workflow for low sulfonamide yield.

Detailed Steps:

  • Moisture Control: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly opened or recently purified Thiophene-3-sulfonyl chloride. Store it in a desiccator to prevent hydrolysis. Verify the purity of your nucleophile as well.

  • Temperature Management: Many sulfonylation reactions are exothermic. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction rate, then allow it to warm to room temperature or heat as required.[3]

  • Base and Solvent Optimization: The choice of base is critical. Pyridine can act as both a base and a catalyst, while non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common. The solvent should be aprotic and anhydrous, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Stoichiometry: To avoid bis-sulfonylation of primary amines, consider using a slight excess of the amine.

Problem 2: Product Purification Challenges

Symptoms:

  • Difficulty in separating the desired product from starting materials or byproducts by column chromatography.

  • The product co-elutes with impurities.

  • The product streaks on the TLC plate.

Troubleshooting Workflow:

purification_troubleshooting start Purification Issues workup Optimize Aqueous Work-up start->workup chromatography Adjust Chromatography Conditions start->chromatography recrystallization Consider Recrystallization start->recrystallization solution_workup Acid/Base Washes to Remove Starting Materials/Byproducts workup->solution_workup solution_chromatography Change Solvent System Polarity Use a Different Stationary Phase (e.g., Alumina) chromatography->solution_chromatography solution_recrystallization Screen for Suitable Recrystallization Solvents recrystallization->solution_recrystallization

Caption: Troubleshooting workflow for product purification.

Detailed Steps:

  • Aqueous Work-up: Before chromatography, perform an aqueous work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted amines. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities like thiophene-3-sulfonic acid.[2]

  • Column Chromatography:

    • Solvent System: If your product is difficult to separate, try a different solvent system for your column. A gradient elution might be necessary.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[4] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes reported yields for sulfonylation reactions under various conditions. This data can help guide your optimization efforts.

Nucleophile/SubstrateSulfonylating AgentBaseSolventTemperature (°C)Yield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-0-25100[5]
AnilineBenzenesulfonyl chlorideTriethylamineTHFRT86[5]
2-IodophenolThiophene-2-sulfonyl chlorideTriethylamineCH₂Cl₂0 to RT-[6]
Various aminesBenzenesulfonyl chlorideAq. NaOHWaterRT94-98[7]
Phenol2,4,6-trimethylbenzene-1-sulfonyl chloridePyridineCH₂Cl₂RT-[8]

Note: Direct yield comparisons can be challenging due to variations in substrates and reaction scales. This table is intended to provide a general overview of effective conditions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from Thiophene-3-sulfonyl Chloride

This protocol provides a general procedure for the reaction of Thiophene-3-sulfonyl chloride with a primary or secondary amine.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Base Addition: Add the anhydrous base (1.2 - 2.0 equivalents) to the amine solution and stir for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve Thiophene-3-sulfonyl chloride (1.05 - 1.1 equivalents) in a minimal amount of the anhydrous solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by TLC. If necessary, the reaction can be heated to drive it to completion.

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for the Synthesis of 2-Chloro-thiophene-3-sulfonyl chloride

This protocol describes a method for the synthesis of a substituted thiophene-3-sulfonyl chloride.[9]

Materials:

  • 3-Bromo-2-chlorothiophene

  • n-Butyllithium (n-BuLi)

  • Sulfur dioxide (SO₂) gas

  • N-Chlorosuccinimide (NCS)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Lithiation: To a stirred solution of 3-bromo-2-chlorothiophene (1.0 equivalent) in anhydrous THF at -78 °C, add n-BuLi (1.3 equivalents) dropwise. Stir the mixture at -78 °C for 45 minutes.

  • Sulfonylation: Bubble SO₂ gas through the reaction mixture at -78 °C for 1 hour.

  • Chlorination: Add NCS (1.0 equivalent) to the reaction mixture and allow it to stir at 0 °C for 2 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent under vacuum to yield the crude product. The product can be used immediately for the next step or purified further if necessary.

Mandatory Visualizations

Logical Relationship for Troubleshooting Low Yield

low_yield_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed moisture Moisture Present? low_yield->moisture Check reagent_quality Reagents Degraded? low_yield->reagent_quality Check conditions Suboptimal Conditions? low_yield->conditions Check anhydrous Implement Anhydrous Techniques moisture->anhydrous If Yes fresh_reagents Use Fresh/Purified Reagents reagent_quality->fresh_reagents If Yes optimize Optimize T, Base, Solvent conditions->optimize If Yes

Caption: Logical flow for addressing low reaction yields.

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow start Start: Prepare Reactants dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add Thiophene-3-sulfonyl Chloride (dropwise) cool->add_sulfonyl_chloride react Stir at 0 °C, then Warm to RT (Monitor by TLC) add_sulfonyl_chloride->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Purify by Chromatography or Recrystallization workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for sulfonamide synthesis.

References

Common side reactions with Thiophene-3-sulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiophene-3-sulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using Thiophene-3-sulfonyl chloride, and how can I prevent it?

A1: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding thiophene-3-sulfonic acid.[1][2] This occurs when the compound is exposed to moisture. The resulting sulfonic acid is generally unreactive under standard sulfonylation conditions, leading to a lower yield of the desired product.

Prevention:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store the Thiophene-3-sulfonyl chloride in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Reagent: Use a freshly opened bottle of Thiophene-3-sulfonyl chloride or purify it before use if it has been stored for a long time.

Q2: When reacting Thiophene-3-sulfonyl chloride with a primary amine, is the formation of a di-sulfonylated product a major concern?

A2: While di-sulfonylation is a potential side reaction with primary amines, studies have shown that under certain conditions, such as microwave-assisted synthesis, bis-sulfonylation products are not observed.[3] To minimize this risk, it is advisable to use a controlled stoichiometry, typically a 1:1 molar ratio of the amine to the sulfonyl chloride.

Q3: Can the thiophene ring itself participate in side reactions under standard sulfonylation conditions?

A3: Under harsh acidic conditions, the thiophene ring can be susceptible to side reactions such as polymerization or ring opening.[4] While typical sulfonylation reactions with amines are conducted in the presence of a base, the generation of HCl as a byproduct can create localized acidic microenvironments.

Prevention:

  • Use of a Base: Always use a base (e.g., pyridine, triethylamine) to scavenge the HCl generated during the reaction.

  • Temperature Control: Avoid excessive heating, as this can promote side reactions involving the thiophene ring.

Q4: How stable is Thiophene-3-sulfonyl chloride in different solvents?

A4: Thiophene-3-sulfonyl chloride is most stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is reactive towards nucleophilic solvents, especially protic solvents like water and alcohols, which will lead to hydrolysis or the formation of sulfonate esters, respectively.[5] The stability in basic solvents like pyridine is generally good at low temperatures, where pyridine acts as a base and a catalyst. However, prolonged heating in pyridine should be avoided.

Q5: What are the best methods for purifying the crude product from a reaction involving Thiophene-3-sulfonyl chloride?

A5: The purification method depends on the properties of the final product.

  • Aqueous Work-up: A standard aqueous work-up can remove excess base, HCl salts, and any water-soluble impurities. Washing with a dilute acid can remove unreacted amine, and a dilute base can remove any thiophene-3-sulfonic acid formed via hydrolysis.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent way to achieve high purity.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Sulfonamide 1. Hydrolysis of Thiophene-3-sulfonyl chloride: The reagent may have degraded due to moisture.[2] 2. Poor quality of amine: The amine may be impure or have low reactivity. 3. Insufficient base: Inadequate scavenging of HCl can halt the reaction.1. Use a fresh bottle of Thiophene-3-sulfonyl chloride and ensure all reagents and solvents are anhydrous. 2. Check the purity of the amine. For less reactive amines, consider using a catalytic amount of DMAP (4-dimethylaminopyridine). 3. Use at least one equivalent of a tertiary amine base like triethylamine or pyridine.
Multiple Spots on TLC, Complex Product Mixture 1. Formation of byproducts: This could be due to reactions with impurities or side reactions of the starting materials. 2. Decomposition of the thiophene ring: Harsh reaction conditions (e.g., high temperature, strong acid) can lead to polymerization or ring-opening.[4][6]1. Ensure the purity of all starting materials. A thorough aqueous work-up can simplify the crude mixture before purification. 2. Maintain a controlled reaction temperature. If a Lewis acid is used, choose a milder one like ZnCl₂ for thiophene-containing compounds.[7]
Formation of an Insoluble Precipitate during Reaction 1. Formation of hydrochloride salt of the amine: If the base is added too slowly or is insufficient, the generated HCl will react with the starting amine. 2. The sulfonamide product is insoluble: Sulfonamides derived from secondary amines are often insoluble in the reaction mixture.[8]1. Ensure the base is present in a sufficient amount from the start of the reaction. 2. This is expected for secondary amines. The product can be isolated by filtration. For primary amines, the initial product should be soluble in the presence of excess base.

Data Summary

Table 1: Common Side Products and their Formation Conditions

Side Product Chemical Structure Condition(s) Favoring Formation Method of Avoidance
Thiophene-3-sulfonic acidC₄H₄O₃S₂Presence of water/moisture.[1][2]Use anhydrous solvents and reagents; store Thiophene-3-sulfonyl chloride under inert gas.
Di-(thiophene-3-sulfonyl)amine(C₄H₃SO₂)₂NHExcess Thiophene-3-sulfonyl chloride with a primary amine.Use a 1:1 or slight excess of amine to sulfonyl chloride stoichiometry.
Polymeric materials-High temperatures, presence of strong acids.[4]Maintain controlled temperature; use a suitable base to neutralize generated HCl.

Experimental Protocols

General Protocol for the Synthesis of a Thiophene-3-sulfonamide

This protocol describes a general method for the reaction of Thiophene-3-sulfonyl chloride with a primary or secondary amine.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Thiophene-3-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve amine (1.0 eq.) and Et3N (1.2 eq.) in anhydrous DCM prep2 Cool solution to 0 °C prep1->prep2 reaction1 Add sulfonyl chloride solution dropwise to amine solution prep2->reaction1 prep3 Dissolve Thiophene-3-sulfonyl chloride (1.05 eq.) in anhydrous DCM prep3->reaction1 reaction2 Warm to RT and stir for 2-16h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Dilute with DCM reaction3->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO3 workup2->workup3 workup4 Wash with brine workup3->workup4 workup5 Dry over Na2SO4, filter, and concentrate workup4->workup5 purify1 Column chromatography or recrystallization workup5->purify1 purify2 Characterize pure product purify1->purify2

Caption: Experimental workflow for a typical sulfonylation reaction.

side_reactions main_reactant Thiophene-3-sulfonyl chloride + Amine desired_product Desired Sulfonamide main_reactant->desired_product Base, Anhydrous Solvent hydrolysis Hydrolysis main_reactant->hydrolysis disulfonylation Di-sulfonylation (with primary amines) main_reactant->disulfonylation polymerization Polymerization/ Ring Opening main_reactant->polymerization cause_h2o Presence of Water cause_h2o->hydrolysis cause_excess_reagent Excess Sulfonyl Chloride cause_excess_reagent->disulfonylation cause_harsh_conditions High Temperature / Strong Acid cause_harsh_conditions->polymerization

Caption: Logical relationships of common side reactions.

References

Purification techniques for products synthesized with Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products synthesized using Thiophene-3-sulfonyl chloride.

FAQs: Frequently Asked Questions

Q1: What are the most common purification techniques for products synthesized with Thiophene-3-sulfonyl chloride?

The primary methods for purifying thiophene-3-sulfonamide derivatives are column chromatography and recrystallization. The choice depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity. Liquid-liquid extraction is a crucial step in the initial workup to remove excess reagents and water-soluble byproducts.

Q2: What are the common impurities I might encounter in my reaction mixture?

Common impurities include:

  • Unreacted Thiophene-3-sulfonyl chloride: This is a prevalent impurity if an excess was used in the reaction.

  • Thiophene-3-sulfonic acid: This results from the hydrolysis of Thiophene-3-sulfonyl chloride, which can occur if moisture is present in the reaction.

  • Unreacted amine: The starting amine can remain if the reaction did not go to completion.

  • Side-products: Depending on the reaction conditions and the nature of the amine, side-products from undesired reactions may be present.

Q3: How can I monitor the progress of my reaction and the success of the purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. It allows for the visualization of the consumption of starting materials and the formation of the product. During purification, TLC helps in identifying the fractions containing the pure product from column chromatography and assessing the purity after recrystallization. For visualization, UV light is often effective for these aromatic compounds. Stains like potassium permanganate can also be used.[1]

Q4: My thiophene-containing product seems to be degrading during purification on a silica gel column. What can I do?

Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] To mitigate this, you can:

  • Deactivate the silica gel: Add a small percentage (e.g., 1-2%) of a tertiary amine like triethylamine to your eluent.[2]

  • Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[2]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC to ensure all the limiting reagent has been consumed before starting the workup.
Product Loss During Extraction Ensure the correct pH of the aqueous layer during liquid-liquid extraction to minimize the solubility of your product. For sulfonamides, which can be acidic, avoid washing with strongly basic solutions if the product is to remain in the organic phase.
Poor Recovery from Column Chromatography Optimize the solvent system to ensure the product elutes with an appropriate Rf value (typically 0.2-0.4 for good separation). Ensure the column is not overloaded; a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2]
Product is too Soluble in Recrystallization Solvent If the product is highly soluble even in the cold solvent, try a different solvent or a solvent system where the product has a significant difference in solubility between the hot and cold solvent.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification by TLC Removal Strategy
Unreacted Thiophene-3-sulfonyl chloride Typically a less polar spot than the sulfonamide product.Quenching: After the reaction is complete, add a small amount of water, aqueous ammonia, or a primary/secondary amine to the reaction mixture to convert the unreacted sulfonyl chloride into the more polar sulfonic acid or a sulfonamide, which can then be removed by extraction or chromatography.
Thiophene-3-sulfonic acid A very polar spot that often stays at the baseline of the TLC plate.Extraction: Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid.
Unreacted Amine Polarity varies depending on the amine. Can be visualized with ninhydrin stain if it's a primary or secondary amine.[1]Extraction: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.

Data Presentation: Purification Parameters

The following tables provide starting points for developing purification protocols for thiophene-3-sulfonamide derivatives.

Table 1: TLC and Column Chromatography Solvent Systems

Product Polarity Example Solvent System (v/v) Typical Product Rf on TLC Notes
Non-polar to Moderately PolarHexane / Ethyl Acetate (e.g., 9:1 to 1:1)0.2 - 0.5A gradient elution, starting with a lower polarity and gradually increasing the ethyl acetate content, is often effective for column chromatography. For a specific N-(3-ethylphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide, a gradient of 30-70% ethyl acetate in hexane was used.[2]
PolarDichloromethane / Methanol (e.g., 99:1 to 9:1)0.2 - 0.4For very polar products, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve peak shape.

Table 2: Recrystallization Solvents

Solvent/Solvent System Typical Procedure
Ethanol or MethanolDissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
Hexane / Ethyl AcetateDissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
Dichloromethane / HexaneDissolve the crude product in dichloromethane and then add hexane until turbidity is observed.

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction
  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If excess Thiophene-3-sulfonyl chloride is suspected, add a small amount of water or a saturated aqueous solution of ammonium chloride and stir for 30 minutes to hydrolyze the remaining sulfonyl chloride.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl to remove any unreacted amine.

    • Saturated aqueous NaHCO₃ solution to remove thiophene-3-sulfonic acid and any other acidic impurities.

    • Brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using TLC, aiming for a product Rf of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or a two-solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Thiophene-3-sulfonyl chloride + Amine B Reaction Monitoring (TLC) A->B C Quenching (e.g., H2O) B->C D Liquid-Liquid Extraction (Acid/Base Washes) C->D E Drying and Concentration D->E F Column Chromatography E->F Crude Product G Recrystallization F->G Partially Pure Product H Pure Product F->H G->H

Caption: General experimental workflow for the synthesis and purification of thiophene-3-sulfonamides.

troubleshooting_logic Start Analyze Purified Product (TLC, NMR, etc.) IsPure Is the Product Pure? Start->IsPure End Pure Product Obtained IsPure->End Yes IdentifyImpurity Identify Impurity (TLC, Rf comparison) IsPure->IdentifyImpurity No UnreactedSulfonylChloride Unreacted Sulfonyl Chloride? IdentifyImpurity->UnreactedSulfonylChloride SulfonicAcid Sulfonic Acid? UnreactedSulfonylChloride->SulfonicAcid No Quench Optimize Quenching Step UnreactedSulfonylChloride->Quench Yes UnreactedAmine Unreacted Amine? SulfonicAcid->UnreactedAmine No BaseWash Optimize Base Wash SulfonicAcid->BaseWash Yes OtherImpurity Other Impurity UnreactedAmine->OtherImpurity No AcidWash Optimize Acid Wash UnreactedAmine->AcidWash Yes Chromatography Optimize Chromatography (Solvent System, Gradient) OtherImpurity->Chromatography

Caption: Troubleshooting logic for the purification of thiophene-3-sulfonamide derivatives.

References

Troubleshooting failed reactions with Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-3-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Thiophene-3-sulfonyl chloride and what are its primary applications?

Thiophene-3-sulfonyl chloride is a reactive organic compound widely used as a building block in medicinal chemistry and materials science. Its primary application is in the synthesis of sulfonamides, which are important functional groups in many pharmaceutical agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[1] It reacts readily with primary and secondary amines to form the corresponding N-substituted thiophene-3-sulfonamides.

Q2: What are the key safety precautions to take when handling Thiophene-3-sulfonyl chloride?

Thiophene-3-sulfonyl chloride is a corrosive solid that reacts violently with water, liberating toxic gas.[2] It is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is incompatible with bases, water, strong oxidizing agents, strong acids, and amines, so direct contact with these substances should be avoided outside of controlled reaction conditions.[2]

Q3: How should Thiophene-3-sulfonyl chloride be properly stored?

To ensure its stability and reactivity, Thiophene-3-sulfonyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent degradation from atmospheric moisture.[2]

Troubleshooting Failed Reactions

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Q: I am reacting Thiophene-3-sulfonyl chloride with a primary/secondary amine, but I am getting a very low yield of my desired sulfonamide, or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in sulfonamide synthesis from Thiophene-3-sulfonyl chloride can stem from several factors. Below is a breakdown of potential causes and solutions.

Possible Causes & Solutions:

  • Moisture Contamination: Thiophene-3-sulfonyl chloride readily hydrolyzes in the presence of water to the unreactive thiophene-3-sulfonic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.

  • Inactive Reagents:

    • Thiophene-3-sulfonyl chloride: The reagent may have degraded due to improper storage.

      • Solution: Use a fresh bottle of the reagent or purify the existing stock if its purity is questionable.

    • Amine: The amine may be of poor quality or contain impurities.

      • Solution: Use a high-purity amine. If it is a solid, ensure it is dry.

  • Inappropriate Reaction Conditions:

    • Base: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, driving it to completion.

      • Solution: Pyridine or triethylamine (TEA) are commonly used bases. Use at least one equivalent of base relative to the sulfonyl chloride. For less nucleophilic amines, a stronger, non-nucleophilic base might be required.

    • Temperature: The reaction may be too slow at low temperatures.

      • Solution: Most sulfonamide formations are initially run at 0°C to control the exothermic reaction and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be attempted, but this may also increase the rate of side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Solvent: The solvent can influence the reaction rate and solubility of reagents.

      • Solution: Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are common solvents for this reaction.[3] Ensure your amine is soluble in the chosen solvent.

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Q: My reaction is producing multiple spots on TLC, and I am having difficulty isolating the desired sulfonamide. What are the likely side reactions?

A: The formation of multiple products indicates that side reactions are occurring. Here are the most common ones:

  • Hydrolysis Product: As mentioned, the primary byproduct is often thiophene-3-sulfonic acid, resulting from the reaction of the sulfonyl chloride with water. This is usually highly polar and may remain at the baseline on a normal-phase TLC plate.

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product, especially if an excess of the sulfonyl chloride is used or if the reaction conditions are forced.

    • Solution: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the Thiophene-3-sulfonyl chloride.

  • Reaction with Solvent: Some solvents can react with sulfonyl chlorides under certain conditions, although this is less common with standard solvents like DCM and THF.

  • Ring Chlorination: While less common under standard sulfonylation conditions, aggressive chlorinating agents (which can be present as impurities in the sulfonyl chloride) could potentially lead to chlorination of the thiophene ring.

Data Presentation

The following tables summarize typical reaction conditions for sulfonamide synthesis using sulfonyl chlorides. Note that optimal conditions can vary depending on the specific amine used.

Table 1: General Reaction Conditions for Sulfonamide Synthesis

ParameterConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherMust be anhydrous.
Base Pyridine, Triethylamine (TEA)At least 1 equivalent required.
Temperature 0 °C to Room TemperatureStart at 0°C and allow to warm.
Reaction Time 1 - 24 hoursMonitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent hydrolysis.

Table 2: Troubleshooting Guide Summary

IssueProbable CauseRecommended Solution
Low/No Yield Moisture contaminationUse anhydrous solvents and inert atmosphere.
Degraded sulfonyl chlorideUse fresh or purified reagent.
Inappropriate baseUse pyridine or TEA (at least 1 eq.).
Low temperatureAllow reaction to warm to RT or gently heat.
Multiple Products HydrolysisEnsure anhydrous conditions.
Bis-sulfonylation (1° amines)Use a slight excess of the amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiophene-3-sulfonamide from a Primary Amine

This protocol provides a general method for the synthesis of N-substituted thiophene-3-sulfonamides.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve Thiophene-3-sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL).

  • Add the Thiophene-3-sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure thiophene-3-sulfonamide.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Base in Anhydrous DCM cool Cool to 0°C start->cool add Dropwise Addition of Sulfonyl Chloride Solution cool->add reagent_prep Dissolve Thiophene-3-sulfonyl chloride in Anhydrous DCM reagent_prep->add react Stir at RT (2-12h) Monitor by TLC add->react quench Quench with Water react->quench extract Separatory Funnel Extraction (Wash with HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of thiophene-3-sulfonamides.

troubleshooting_workflow start Low or No Product Yield? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes multiple_products Multiple Products Observed? start->multiple_products No check_reagents Check Reagent Quality (Fresh Sulfonyl Chloride & Amine?) check_moisture->check_reagents Yes solution_moisture Solution: Use Oven-Dried Glassware, Anhydrous Solvents, Inert Atmosphere check_moisture->solution_moisture No check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_reagents->check_conditions Yes solution_reagents Solution: Use Fresh Reagents check_reagents->solution_reagents No solution_conditions Solution: - Ensure >1 eq. Base (Pyridine/TEA) - Allow to warm to RT or gently heat - Check Amine Solubility in Solvent check_conditions->solution_conditions Reviewing end Successful Reaction solution_moisture->end solution_reagents->end solution_conditions->end check_hydrolysis Hydrolysis Likely (Polar Spot at Baseline?) multiple_products->check_hydrolysis Yes multiple_products->end No check_bis_sulfonylation Using Primary Amine? check_hydrolysis->check_bis_sulfonylation No solution_hydrolysis Solution: Improve Anhydrous Technique check_hydrolysis->solution_hydrolysis Yes solution_bis_sulfonylation Solution: Use a Slight Excess of Amine (1.1-1.2 eq.) check_bis_sulfonylation->solution_bis_sulfonylation Yes check_bis_sulfonylation->end No solution_hydrolysis->end solution_bis_sulfonylation->end

References

How to handle the reactivity of Thiophene-3-sulfonyl chloride safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and reactivity of Thiophene-3-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Thiophene-3-sulfonyl chloride?

A1: Thiophene-3-sulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is highly sensitive to moisture and reacts violently with water, liberating toxic gases such as hydrogen chloride.[1] Inhalation of its dust or fumes can cause respiratory irritation.

Q2: How should I properly store Thiophene-3-sulfonyl chloride?

A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[1][4] For long-term stability, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a corrosives-designated area.[1]

Q3: What materials are incompatible with Thiophene-3-sulfonyl chloride?

A3: Thiophene-3-sulfonyl chloride is incompatible with water, bases, strong oxidizing agents, strong acids, amines, and strong reducing agents.[1][5] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the initial signs of decomposition for Thiophene-3-sulfonyl chloride?

A4: The primary decomposition pathway is hydrolysis from exposure to moisture, which converts it to the unreactive thiophene-3-sulfonic acid.[6][7] A pungent odor, similar to hydrogen chloride, may indicate hydrolysis has occurred. Some heteroaromatic sulfonyl chlorides can also decompose via SO2 extrusion.[6][8]

Q5: What is the appropriate personal protective equipment (PPE) for handling this compound?

A5: When handling Thiophene-3-sulfonyl chloride, you must wear chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][9]

Troubleshooting Guides for Sulfonamide Synthesis

Problem: Low or No Yield in my Sulfonylation Reaction

This is a common issue when working with sulfonyl chlorides. The following guide will help you troubleshoot potential causes.

Q1: I'm seeing a low yield in my sulfonamide reaction. What should I check first?

A1: Start by verifying the quality of your reagents and the reaction conditions.

  • Reagent Quality : Ensure your Thiophene-3-sulfonyl chloride is fresh and has been properly stored, as it readily hydrolyzes to the unreactive sulfonic acid in the presence of moisture.[7] Your amine should be pure, and your solvent must be anhydrous.

  • Reaction Conditions : Confirm the stoichiometry of your reactants. Typically, a 1:1 ratio of amine to sulfonyl chloride is used with a slight excess (1.1-1.5 equivalents) of a base.[7] The reaction should be conducted under an inert atmosphere (nitrogen or argon) to exclude moisture.[7]

Q2: My reaction is sluggish or isn't going to completion. What can I do?

A2: Temperature and choice of base are critical.

  • Temperature : These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[10] If the reaction is slow, gentle heating may be required, but be cautious as excessive heat can promote side reactions and decomposition.[7]

  • Base Selection : The base scavenges the HCl produced. For less reactive amines, a stronger, non-nucleophilic base might be needed. If using pyridine, be aware that it can also act as a nucleophilic catalyst.[6] Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with hindered alcohols or amines.[6]

Q3: I suspect a side reaction is occurring. What are the common culprits?

A3: The most common side reaction is the hydrolysis of Thiophene-3-sulfonyl chloride to thiophene-3-sulfonic acid due to trace amounts of water in the reagents or solvent.[7] If using pyridine as a base at elevated temperatures, it can sometimes lead to the formation of undesired chloride byproducts.[6] Over-reduction of the sulfonyl chloride can also occur, though this is less common in standard sulfonamide preparations.[11]

Data Presentation

Table 1: Physical and Chemical Properties of Thiophene-3-sulfonyl chloride

PropertyValueReference(s)
CAS Number 51175-71-4[3]
Molecular Formula C₄H₃ClO₂S₂[3]
Molecular Weight 182.65 g/mol [3]
Melting Point 44 °C[11]
Boiling Point 101-103 °C[11]
Density 1.580 g/cm³[11]
Flash Point 114 °C[11]

Table 2: Recommended Conditions for Sulfonamide Synthesis

ParameterRecommended ConditionRationale / NotesReference(s)
Amine:Sulfonyl Chloride Ratio 1 : 1 to 1 : 1.1A slight excess of the sulfonyl chloride can help drive the reaction to completion.[7]
Base (e.g., Triethylamine, Pyridine) 1.1 - 1.5 equivalentsTo neutralize the HCl byproduct. Pyridine can also act as a catalyst.[6][7]
Solvent Anhydrous DCM, THF, or Diethyl EtherAprotic solvents prevent hydrolysis of the sulfonyl chloride.[7][10]
Temperature 0 °C to Room TemperatureStart cold to control the initial exothermic reaction, then warm if necessary.[10]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent moisture from entering the reaction.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiophene-3-sulfonamide

This protocol describes a general method for the reaction of Thiophene-3-sulfonyl chloride with a primary or secondary amine in the presence of a base.

  • Preparation : To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).

  • Solvent and Base Addition : Dissolve the amine in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition : In a separate flask, dissolve Thiophene-3-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1][10]

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_flask Oven-dried flask under N₂/Ar add_amine Add Amine (1.0 eq) & Anhydrous DCM prep_flask->add_amine cool Cool to 0 °C add_amine->cool add_base Add Base (1.2 eq) cool->add_base add_sulfonyl Add Thiophene-3-sulfonyl chloride (1.05 eq) in DCM dropwise add_base->add_sulfonyl stir Stir at 0 °C, then warm to RT (Monitor by TLC) add_sulfonyl->stir quench Quench with H₂O stir->quench extract Extract & Wash (1M HCl, NaHCO₃, Brine) quench->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify

Caption: Workflow for Thiophene-3-sulfonamide Synthesis.

troubleshooting_tree start Low Yield in Sulfonamide Rxn q1 Are reagents pure & anhydrous? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Purify/Dry Reagents & Solvent Use fresh Sulfonyl Chloride q1->a1_no No q2 Is stoichiometry correct? (1:1.05 Amine:Sulfonyl Chloride, 1.2 eq Base) a1_yes->q2 a2_yes Optimize Temperature & Base q2->a2_yes Yes a2_no Recalculate & repeat q2->a2_no No q3 Is reaction sluggish? a2_yes->q3 a3_yes Gently heat reaction Add catalytic DMAP q3->a3_yes Yes a3_no Check for side products (TLC/LCMS) q3->a3_no No

Caption: Troubleshooting Decision Tree for Low Yields.

hazard_relationship main Thiophene-3- sulfonyl chloride water Water / Moisture main->water Reacts Violently With bases Bases main->bases Incompatible acids Strong Acids main->acids Incompatible oxidizers Strong Oxidizers main->oxidizers Incompatible amines Amines main->amines Reacts With (Desired for Synthesis) hydrolysis Violent Reaction (Toxic Gas) water->hydrolysis reaction Vigorous Reaction bases->reaction acids->reaction oxidizers->reaction

Caption: Chemical Incompatibility and Reactivity Diagram.

References

Identifying and characterizing impurities in Thiophene-3-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene-3-sulfonyl chloride. The information is designed to help identify and characterize common impurities, troubleshoot problematic reactions, and ensure the quality of synthesized materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with thiophene-3-sulfonyl chloride is showing low yield and multiple spots on my TLC. What are the common impurities I should consider?

A1: Low yields and the presence of multiple byproducts are common issues in reactions involving sulfonyl chlorides. The primary impurities to consider are:

  • Thiophene-3-sulfonic acid: This is the most common impurity, formed by the hydrolysis of thiophene-3-sulfonyl chloride in the presence of moisture.[1] Sulfonyl chlorides are highly sensitive to water, and even trace amounts in your solvent or on your glassware can lead to this side product.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave both unreacted thiophene-3-sulfonyl chloride and the nucleophile (e.g., an amine for sulfonamide synthesis) in your crude product.

  • Isomeric Impurities: Depending on the synthetic route to your thiophene-3-sulfonyl chloride, you may have isomeric impurities such as thiophene-2-sulfonyl chloride. The reactivity of thiophene can lead to mixtures of isomers during sulfonation.[2]

  • Di-sulfonated Thiophenes: Over-sulfonation can lead to the formation of thiophene-di-sulfonyl chlorides, although this is more commonly reported for the 2-substituted isomer.[2]

  • Products of Ring Opening or Degradation: While the thiophene ring is relatively stable, harsh reaction conditions (e.g., high temperatures, strong acids) can potentially lead to its degradation.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Verify Reagent Quality: Use freshly opened or purified thiophene-3-sulfonyl chloride. The purity of the nucleophile and any base used is also critical.

  • Control Reaction Temperature: Many reactions with sulfonyl chlorides are exothermic. It is often best to add reagents at a low temperature (e.g., 0 °C) and then allow the reaction to warm to the desired temperature to minimize side reactions.

  • Optimize Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of the nucleophile or base may be necessary to drive the reaction to completion.

Q2: I suspect thiophene-3-sulfonic acid is a major impurity in my product. How can I confirm its presence and remove it?

A2: Thiophene-3-sulfonic acid is significantly more polar than thiophene-3-sulfonyl chloride and the desired sulfonamide product.

Identification:

  • TLC Analysis: The sulfonic acid will have a much lower Rf value (closer to the baseline) than the sulfonyl chloride or the product on a silica gel TLC plate.

  • HPLC Analysis: A reverse-phase HPLC method will show the sulfonic acid eluting much earlier than the less polar compounds.

Removal:

  • Aqueous Workup: Thiophene-3-sulfonic acid is water-soluble. Washing the organic layer containing your product with water or a mild aqueous base (like sodium bicarbonate solution) can effectively remove the sulfonic acid impurity.

  • Column Chromatography: If an aqueous workup is not sufficient, flash column chromatography on silica gel can be used to separate the polar sulfonic acid from the less polar product.

Q3: My sulfonamide formation reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?

A3: Several factors can lead to a stalled or sluggish sulfonamide reaction:

  • Poorly Nucleophilic Amine: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction.

  • Insufficient Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and stopping the reaction.

  • Low Reaction Temperature: While temperature control is important to prevent side reactions, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually and carefully increase the reaction temperature while monitoring the progress by TLC or HPLC.

  • Use a Stronger Base: Consider using a stronger, non-nucleophilic base to ensure the amine remains deprotonated.

  • Increase Reaction Time: Some reactions, especially with less reactive starting materials, may simply require a longer time to reach completion.

  • Consider a Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly with alcohols.

Data Presentation

Table 1: Common Impurities in Thiophene-3-sulfonyl Chloride Reactions and their Characteristics

ImpurityChemical StructureMolecular Weight ( g/mol )Key Identifying Features
Thiophene-3-sulfonyl chlorideC₄H₃ClO₂S₂182.65Starting material, moisture-sensitive.[6]
Thiophene-3-sulfonic acidC₄H₄O₃S₂164.20Hydrolysis product, highly polar, water-soluble.[5][7]
Thiophene-2-sulfonyl chlorideC₄H₃ClO₂S₂182.65Isomeric impurity, may have different reactivity and spectroscopic properties.[8]
Dithiophene disulfoneC₈H₆O₄S₄326.46Potential product from dimerization/side reactions.
Unreacted NucleophileVariesVariese.g., an amine in sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of a Thiophene-3-sulfonamide Reaction Mixture

This protocol is a starting point and may require optimization for specific reaction mixtures.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV/Vis Detector: Monitor at a wavelength relevant to your compounds (e.g., 230 nm).

      • Mass Spectrometer (ESI): Scan in both positive and negative ion modes to detect a wide range of species.

Protocol 2: General Procedure for GC-MS Analysis for Volatile Impurities

This method is suitable for identifying volatile impurities and byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280 °C.[9]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 min.

      • Ramp: 25 °C/min to 300 °C.[9]

      • Hold at 300 °C for 3 min.[9]

    • MS Detector:

      • Ionization Mode: Electron Impact (EI).

      • Ion Source Temperature: 200 °C.[9]

      • Mass Range: m/z 50-400.[9]

Protocol 3: Purification of Thiophene-3-sulfonyl chloride by Recrystallization

If the purity of the starting sulfonyl chloride is in doubt, recrystallization can be performed.

  • Solvent Selection: Choose a solvent in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at low temperatures. A non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent is often a good starting point.

  • Procedure:

    • Dissolve the crude thiophene-3-sulfonyl chloride in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis & Purification start Thiophene-3-sulfonyl chloride + Nucleophile reaction Reaction Mixture start->reaction Base, Solvent, Temperature Control tlc TLC Analysis reaction->tlc Monitor Progress hplc_ms HPLC-MS Analysis reaction->hplc_ms Identify Impurities gc_ms GC-MS Analysis reaction->gc_ms Identify Volatile Impurities purification Purification (Workup/Chromatography) reaction->purification product Pure Product purification->product

Fig. 1: Experimental workflow for a typical reaction.

impurity_pathways cluster_impurities Potential Impurities tsc Thiophene-3-sulfonyl chloride sulfonic_acid Thiophene-3-sulfonic acid tsc->sulfonic_acid + H2O (Hydrolysis) isomer Isomeric Sulfonyl Chlorides tsc->isomer From Synthesis disulfonated Di-sulfonated Thiophenes tsc->disulfonated Over-sulfonation degradation Ring Degradation Products tsc->degradation Harsh Conditions

References

Overcoming solubility issues with Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Thiophene-3-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is Thiophene-3-sulfonyl chloride and what are its basic physical properties?

Thiophene-3-sulfonyl chloride (C₄H₃ClO₂S₂) is a reactive chemical intermediate used in the synthesis of various organic compounds, particularly sulfonamides. It is a solid at room temperature with a melting point of approximately 44°C.[1] Due to its reactivity, it is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2]

Q2: In which common organic solvents is Thiophene-3-sulfonyl chloride soluble?

Thiophene-3-sulfonyl chloride generally exhibits good solubility in aprotic organic solvents. Based on common laboratory procedures, it is soluble in chlorinated solvents like dichloromethane (DCM) and chloroform.[3][4] It is also expected to be soluble in other aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and ethyl acetate. Its solubility is poor in non-polar alkane solvents like hexane, which can be used for crystallization.[3]

Q3: Why is my Thiophene-3-sulfonyl chloride not dissolving?

Several factors can contribute to poor solubility:

  • Incorrect Solvent Choice: Using a non-polar solvent like hexane or a protic solvent like water (with which it reacts) will result in poor dissolution.

  • Low Temperature: Solubility is temperature-dependent. If the reaction is conducted at a low temperature, the dissolution rate may be very slow.

  • Purity of the Reagent: Impurities in the Thiophene-3-sulfonyl chloride can affect its solubility characteristics.

  • Insufficient Solvent Volume: The concentration of the reagent may be too high for the chosen solvent volume.

Q4: Can I use protic solvents like alcohols or water with Thiophene-3-sulfonyl chloride?

No, this is generally not recommended. Sulfonyl chlorides are reactive towards nucleophiles, including water and alcohols.[5] In the presence of water, it will hydrolyze to the corresponding thiophene-3-sulfonic acid.[5] With alcohols, it will form sulfonate esters. These solvolysis reactions consume the starting material and will interfere with the intended reaction.[6][7] Therefore, anhydrous (dry) solvents and conditions are critical.

Q5: How does temperature affect the solubility and stability of Thiophene-3-sulfonyl chloride?

Increasing the temperature will generally increase both the rate of dissolution and the overall solubility. However, Thiophene-3-sulfonyl chloride is a reactive compound. Elevated temperatures can accelerate decomposition or unwanted side reactions, especially in the presence of nucleophilic impurities. Gentle warming is often sufficient to aid dissolution.

Troubleshooting Guide for Solubility Issues

This guide addresses specific problems you might encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Reagent appears as an insoluble solid or oil in the reaction mixture. 1. Inappropriate Solvent: The selected solvent has poor solvating power for the sulfonyl chloride. 2. Low Temperature: The reaction is being run at a temperature too low for effective dissolution. 3. High Concentration: The amount of solvent is insufficient to dissolve the reagent.1. Switch to a recommended solvent such as dichloromethane (DCM), THF, or ethyl acetate. 2. Gently warm the mixture (e.g., to 30-40 °C) while stirring to encourage dissolution. 3. Increase the volume of the solvent. If the reaction volume is a constraint, consider adding the sulfonyl chloride in portions.
Reaction is sluggish or fails to initiate. 1. Poor Solubility of Starting Material: The sulfonyl chloride is not sufficiently dissolved to react with other reagents in the solution.[8] 2. Reagent Degradation: The sulfonyl chloride may have hydrolyzed due to moisture in the solvent or on the glassware.[8]1. Use a co-solvent to improve solubility. For example, if your primary solvent is less polar, adding a small amount of THF or DCM can help.[8] 2. Ensure all solvents are anhydrous and glassware is oven-dried. Store Thiophene-3-sulfonyl chloride in a desiccator or under an inert atmosphere.[1]
A precipitate forms immediately upon adding the sulfonyl chloride. 1. Insoluble Amine Salt: If the reaction involves an amine and a base (like triethylamine or pyridine), the immediate formation of the hydrochloride salt of the base can occur, which is often insoluble. 2. Low Solubility of Product: The resulting sulfonamide product may be insoluble in the reaction solvent.1. This is often expected. The salt precipitate typically does not interfere with the reaction. Ensure vigorous stirring to maintain a homogenous suspension. 2. If the product precipitates and coats the starting material, consider switching to a solvent that can better solvate the product or run the reaction at a higher dilution.
Product is lost during aqueous workup. 1. Hydrolysis of Unreacted Starting Material: Unreacted Thiophene-3-sulfonyl chloride will hydrolyze to the water-soluble sulfonic acid during aqueous workup. 2. Product has some water solubility: The desired sulfonamide product may be partially soluble in the aqueous layer.[9]1. Ensure the reaction goes to completion before quenching with water. Monitor the reaction by TLC or LCMS. 2. If product loss is suspected, perform back-extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[9]

Data Presentation

Solubility of Thiophene-3-sulfonyl chloride
SolventTypeSolubilityNotes
Dichloromethane (DCM) ChlorinatedSolubleCommonly used as a reaction solvent.[3][4]
Chloroform ChlorinatedSolubleSimilar to DCM.
Tetrahydrofuran (THF) EtherSolubleA good aprotic solvent for sulfonylation reactions.
Diethyl Ether EtherSparingly SolubleCan be used for suspensions or washing.[10]
Ethyl Acetate EsterSolubleOften used for extraction and chromatography.
Toluene AromaticSolubleCan be used as a co-solvent, especially at elevated temperatures.[8]
Hexane / Heptane AlkaneInsolubleCan be used as an anti-solvent for precipitation or crystallization.[3]
Water ProticReactiveReacts to form thiophene-3-sulfonic acid (hydrolysis).[5]
Methanol / Ethanol ProticReactiveReacts to form the corresponding sulfonate ester (alcoholysis).[5]

Experimental Protocols

Protocol 1: General Procedure for a Sulfonylation Reaction

This protocol details a typical procedure for the reaction of Thiophene-3-sulfonyl chloride with an amine in the presence of a base, with a focus on ensuring solubility.

Materials:

  • Thiophene-3-sulfonyl chloride

  • Amine substrate

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution of Amine: Add the amine substrate and anhydrous DCM to the flask. Stir until the amine is fully dissolved. Add the base (typically 1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Preparation of Sulfonyl Chloride Solution: In a separate dry flask, dissolve the Thiophene-3-sulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM. Gentle warming may be applied if dissolution is slow, but ensure the solution is cooled back to room temperature before addition.

  • Addition: Transfer the Thiophene-3-sulfonyl chloride solution to a dropping funnel and add it dropwise to the cooled, stirred amine solution over 15-30 minutes.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LCMS.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_solvent Is the solvent aprotic and non-alkane? (e.g., DCM, THF, EtOAc) start->check_solvent change_solvent Action: Change to an appropriate solvent (e.g., DCM) check_solvent->change_solvent No check_temp Is the mixture at room temp or gently warmed? check_solvent->check_temp Yes change_solvent->check_solvent warm_mixture Action: Gently warm mixture to 30-40 °C with stirring check_temp->warm_mixture No check_conc Is the concentration reasonable? check_temp->check_conc Yes end_success Success: Reagent Dissolved warm_mixture->end_success add_solvent Action: Add more solvent or use a co-solvent check_conc->add_solvent No check_moisture Are anhydrous conditions being used? check_conc->check_moisture Yes add_solvent->end_success use_dry Action: Use oven-dried glassware and anhydrous solvents check_moisture->use_dry No check_moisture->end_success Yes use_dry->start

Caption: Troubleshooting workflow for Thiophene-3-sulfonyl chloride solubility.

FactorsAffectingSolubility center Solubility of Thiophene-3-sulfonyl chloride solvent Solvent Choice (Polarity & Type) center->solvent temp Temperature center->temp conc Concentration center->conc moisture Presence of Moisture center->moisture purity Reagent Purity center->purity sub_solvent1 Good: Aprotic (DCM, THF) solvent->sub_solvent1 sub_solvent2 Poor: Protic/Reactive (H₂O, Alcohols) solvent->sub_solvent2 sub_solvent3 Poor: Non-polar (Hexane) solvent->sub_solvent3 sub_temp1 Higher Temp: Increases Solubility temp->sub_temp1 sub_temp2 Lower Temp: Decreases Solubility temp->sub_temp2

Caption: Key factors influencing the solubility of Thiophene-3-sulfonyl chloride.

ExperimentalWorkflow prep 1. Dissolve Amine & Base in DCM cool 2. Cool Mixture to 0 °C prep->cool add 4. Add Sulfonyl Chloride Solution Dropwise cool->add dissolve_sc 3. Dissolve Sulfonyl Chloride in DCM dissolve_sc->add react 5. Warm to RT & Stir add->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Purify Product workup->purify

Caption: Standard experimental workflow for a sulfonylation reaction.

References

Monitoring the progress of reactions involving Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving Thiophene-3-sulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a reaction with Thiophene-3-sulfonyl chloride?

A1: The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction progress. HPLC provides quantitative data on the consumption of starting materials and formation of products.[1][2] ¹H NMR spectroscopy is highly effective for observing the disappearance of reactant signals and the appearance of characteristic product signals, allowing for the calculation of reaction conversion.[3]

Q2: Thiophene-3-sulfonyl chloride is sensitive to moisture. How does this affect reaction monitoring?

A2: Thiophene-3-sulfonyl chloride can readily hydrolyze to the corresponding thiophene-3-sulfonic acid in the presence of water.[4] This hydrolysis product may appear as a new, often baseline, spot on a TLC plate or a new peak in an HPLC chromatogram. It is crucial to use anhydrous solvents and reagents and to be aware of this potential side product when interpreting analytical data.

Q3: How can I use ¹H NMR to determine if my sulfonamide product has formed?

A3: The formation of a sulfonamide can be confirmed by the appearance of a new signal for the N-H proton of the sulfonamide group, which typically appears as a singlet in the downfield region of the spectrum (often between 8.0 and 10.5 ppm).[5][6] Additionally, you will observe shifts in the signals of the aromatic protons on the thiophene ring and the amine reactant upon product formation.

Q4: My TLC shows a new spot, but the starting material spot is still intense. What does this mean?

A4: This indicates that the reaction has started but is not yet complete. The reaction is considered complete only when the limiting reactant (either the Thiophene-3-sulfonyl chloride or the amine/alcohol) has been entirely consumed.[7] You should continue to monitor the reaction until the spot corresponding to the limiting reagent is no longer visible.

Q5: The Rf values of my starting material and product are very similar on TLC. How can I improve separation?

A5: You can improve separation by testing different solvent systems (eluents). Varying the polarity by adjusting the ratio of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is the first step. If that fails, introducing a small amount of a third solvent, such as methanol or triethylamine (for basic products), can significantly alter the separation.

Troubleshooting Guide

Problem 1: My reaction appears to have stalled; TLC/HPLC analysis shows no change over time.

  • Question: Why has my reaction stopped progressing?

  • Answer:

    • Possible Cause 1: Reagent Degradation. The Thiophene-3-sulfonyl chloride may have degraded due to moisture.

      • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored sulfonyl chloride.

    • Possible Cause 2: Insufficient Activation. If the reaction is run at low temperatures, it may require warming to proceed. If a base is used as a catalyst or acid scavenger, it may be too weak or added in insufficient quantity.

      • Solution: Gradually increase the reaction temperature while monitoring for any changes. Ensure the appropriate base and stoichiometry are used.

    • Possible Cause 3: Poor Solubility. One of the reactants may not be fully dissolved in the chosen solvent at the reaction temperature.

      • Solution: Try a different solvent system in which all reactants are fully soluble or increase the temperature if the solvent's boiling point allows.

Problem 2: My TLC plate shows multiple new spots, or my HPLC shows several new peaks.

  • Question: What are these unexpected products?

  • Answer:

    • Possible Cause 1: Hydrolysis. The most common side product is thiophene-3-sulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.[4] This is often very polar and may remain at the baseline on a TLC plate.

      • Solution: Use rigorous anhydrous techniques. Purify the final product using column chromatography to separate it from the sulfonic acid.

    • Possible Cause 2: Di-sulfonylation. If the amine reactant has more than one reactive N-H bond (e.g., a primary amine), it's possible for a second sulfonylation to occur, leading to a di-sulfonylated product.

      • Solution: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride or use the amine as the limiting reagent.

    • Possible Cause 3: Decomposition. The starting material or product may be unstable under the reaction conditions (e.g., high heat, strong base).

      • Solution: Attempt the reaction at a lower temperature or use a milder base. Analyze the side products by LC-MS or NMR to identify their structures and understand the decomposition pathway.

Problem 3: I suspect the Thiophene-3-sulfonyl chloride is decomposing on the TLC plate.

  • Question: Is it possible for the starting material to react with the silica gel on the TLC plate?

  • Answer:

    • Possible Cause: Yes, sulfonyl chlorides can be unstable on silica gel, which is acidic.[7] They can streak or hydrolyze to the corresponding sulfonic acid at the baseline, especially if the eluent contains nucleophilic solvents like methanol or if moisture is present.[7]

    • Solution:

      • Use a Co-spot: Always run a "co-spot" lane containing both the starting material and the reaction mixture to help differentiate between the product and an artifact.[7]

      • Minimize Time: Spot the plate and elute it immediately. Do not let the spotted plate sit on the bench for an extended period before development.

      • Alternative Sorbents: If decomposition is a significant issue, consider using TLC plates with a different stationary phase, such as alumina.

Data Presentation

Table 1: Typical Spectroscopic Data for Monitoring Sulfonamide Formation

Analysis Type Functional Group / Proton Thiophene-3-sulfonyl chloride Thiophene-3-sulfonamide Product Citation(s)
¹H NMR Sulfonamide N-HN/A~8.0 - 10.5 ppm (singlet)[5][6]
Thiophene Ring Protons~7.5 - 8.5 ppm (multiplets)Shifts observed upon substitution[5]
¹³C NMR Thiophene Ring Carbons~125 - 145 ppmShifts observed upon substitution[8]
IR Spectroscopy S=O stretch (asymmetric)~1370 - 1390 cm⁻¹~1310 - 1330 cm⁻¹[6]
S=O stretch (symmetric)~1170 - 1190 cm⁻¹~1140 - 1160 cm⁻¹[6]
S-N stretchN/A~900 - 930 cm⁻¹[5][6]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare an eluent (mobile phase) of appropriate polarity. A common starting point for sulfonamide reactions is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Spotting: Using a capillary tube, carefully spot the starting materials (Thiophene-3-sulfonyl chloride and the amine/alcohol) in separate lanes on the TLC plate's baseline. In a third lane, spot the reaction mixture. It is highly recommended to include a fourth "co-spot" lane where both the starting material and reaction mixture are spotted on top of each other.[7]

  • Development: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots using a UV lamp (254 nm). The thiophene ring is UV active.[7] If necessary, use a chemical stain (e.g., potassium permanganate or iodine) to visualize non-UV active compounds.

  • Interpretation: The disappearance of the limiting reactant spot and the appearance of a new spot for the product indicate reaction progress. The reaction is complete when the limiting reactant spot is no longer visible in the reaction mixture lane.[7]

Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water mixture). This prevents further reaction before analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[2][9]

    • Mobile Phase: A gradient or isocratic elution using a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile is common.[2]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

    • Detection: Use a UV detector set to a wavelength where the thiophene ring absorbs (e.g., 210-254 nm).[2][9]

  • Analysis: Inject the prepared sample onto the HPLC system. Record the chromatogram.

  • Interpretation: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction kinetics and endpoint.

Visualizations

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring Loop cluster_end Completion start Start Reaction setup Prepare TLC / HPLC start->setup sample Take Aliquot from Reaction Mixture setup->sample analyze Analyze via TLC / HPLC sample->analyze t = 0 interpret Interpret Results analyze->interpret decision Is Limiting Reactant Consumed? interpret->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sample Wait (t = x) tlc_troubleshooting start Analyze TLC Plate q1 See a new product spot? start->q1 q2 Is starting material (SM) spot still visible? q1->q2 Yes res1 Reaction has not started. Check conditions (temp, catalyst). q1->res1 No q3 Are there multiple new spots? q2->q3 Yes res3 Reaction is complete. Proceed to work-up. q2->res3 No q4 Is there a spot at the baseline? q3->q4 Yes res4 Possible side reactions or decomposition. Analyze by LC-MS. q3->res4 No res2 Reaction is progressing, but not complete. Continue. q4->res2 No res5 Likely hydrolysis to sulfonic acid. Ensure anhydrous conditions. q4->res5 Yes logical_relationships problem Problem Stalled Reaction (No progress) cause1 Potential Cause Reagent Degradation (Hydrolysis) problem->cause1 cause2 Potential Cause Incorrect Temperature problem->cause2 cause3 Potential Cause Poor Solubility problem->cause3 solution1 Solution Use fresh, anhydrous reagents and solvents cause1->solution1 solution2 Solution Optimize reaction temperature cause2->solution2 solution3 Solution Change solvent system cause3->solution3

References

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Thiophene-3-sulfonyl chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and the biological activity of the resulting sulfonamides and sulfonate esters. This guide provides an objective comparison of Thiophene-3-sulfonyl chloride with other commonly used sulfonylating agents, including benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), and methanesulfonyl chloride (mesyl chloride). This analysis is supported by established reactivity principles and available experimental data to assist researchers in making informed decisions for their synthetic challenges.

Executive Summary

Thiophene-3-sulfonyl chloride emerges as a highly reactive and versatile sulfonylating agent. Its reactivity is primarily influenced by the electron-withdrawing nature of the thiophene ring, which enhances the electrophilicity of the sulfur atom. This heightened reactivity often translates to faster reaction times and the ability to sulfonylate less nucleophilic substrates compared to more traditional arylsulfonyl chlorides like benzenesulfonyl chloride and tosyl chloride. However, this increased reactivity also necessitates careful control of reaction conditions to avoid side reactions. Methanesulfonyl chloride, an alkanesulfonyl chloride, generally exhibits the highest reactivity among the compared agents but lacks the aromatic moiety that can be crucial for certain biological interactions.

Data Presentation: Comparison of Physicochemical Properties and Reactivity

The selection of a sulfonylating agent is often guided by its intrinsic reactivity, which is influenced by electronic and steric factors. The following table summarizes key properties and provides a qualitative comparison of the reactivity of Thiophene-3-sulfonyl chloride and its alternatives.

Sulfonylating AgentChemical StructureMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Relative ReactivityKey Characteristics
Thiophene-3-sulfonyl chloride C1=CSC=C1S(=O)(=O)Cl182.65[1]Solid44[2]101-103[2]HighElectron-deficient aromatic ring enhances reactivity. Useful for synthesizing biologically active thiophene-containing compounds.
Benzenesulfonyl chloride C1=CC=C(C=C1)S(=O)(=O)Cl176.62Colorless liquid14.5251-252ModerateA standard arylsulfonylating agent. Reacts with compounds containing reactive N-H and O-H bonds.[3]
p-Toluenesulfonyl chloride (Tosyl chloride) CC1=CC=C(C=C1)S(=O)(=O)Cl190.65Solid67-69145 (15 mmHg)ModerateThe electron-donating methyl group slightly reduces reactivity compared to benzenesulfonyl chloride. Widely used for the formation of tosylates, which are excellent leaving groups.[4][5]
Methanesulfonyl chloride (Mesyl chloride) CS(=O)(=O)Cl114.55Liquid-33161-162Very HighLacks an aromatic ring. Highly reactive due to the strong electron-withdrawing effect of the sulfonyl group and minimal steric hindrance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are representative procedures for the synthesis of a model sulfonamide, N-benzylsulfonamide, using Thiophene-3-sulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. These protocols can serve as a baseline for comparing the performance of these reagents in a laboratory setting.

Protocol 1: Synthesis of N-Benzyl-thiophene-3-sulfonamide

Materials:

  • Thiophene-3-sulfonyl chloride

  • Benzylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable anhydrous solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of Thiophene-3-sulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-thiophene-3-sulfonamide.

Protocol 2: Synthesis of N-Benzylbenzenesulfonamide

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine (as both solvent and base)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzenesulfonamide.

Protocol 3: Synthesis of N-Benzyl-p-toluenesulfonamide

Materials:

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Benzylamine

  • Aqueous sodium hydroxide solution (10%)

  • Diethyl ether (or other suitable extraction solvent)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flask, dissolve benzylamine (1.0 equivalent) in diethyl ether.

  • Add 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield N-benzyl-p-toluenesulfonamide.[7][8][9][10][11][12]

Mandatory Visualizations

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of sulfonamides from sulfonyl chlorides.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants Amine + Base in Anhydrous Solvent Addition Slow Addition at 0 °C Reactants->Addition SulfonylChloride Sulfonyl Chloride (e.g., Thiophene-3-sulfonyl chloride) SulfonylChloride->Addition Stirring Stirring at Room Temperature Addition->Stirring Quenching Quench with Water Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer (Acid, Base, Brine) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for sulfonamide synthesis.

Signaling Pathway: Carbonic Anhydrase Inhibition by a Thiophene-Based Sulfonamide

Thiophene-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and tumorigenesis. The following diagram illustrates the mechanism of CA inhibition by a generic thiophene sulfonamide.

CA_Inhibition Simplified schematic of carbonic anhydrase inhibition by a thiophene sulfonamide. cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Normal Physiology) cluster_inhibition Inhibition by Thiophene Sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 Hydration Inhibitor Thiophene-SO₂NH₂ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Inhibitor_ion Thiophene-SO₂NH⁻ Inhibitor->Inhibitor_ion Deprotonation Inhibitor_ion->Zn Binds to Zn²⁺, displacing water

Caption: Inhibition of carbonic anhydrase by a thiophene sulfonamide.

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][14] This reaction is crucial for maintaining pH balance in the body and is implicated in the proliferation of cancer cells.[14][15] Sulfonamides, including those with a thiophene scaffold, are known to be potent inhibitors of carbonic anhydrases.[16] The inhibitory mechanism involves the deprotonation of the sulfonamide nitrogen, which then coordinates to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[16][17] This inhibition can lead to an acidification of the intercellular milieu in tumors, contributing to an anti-cancer effect.[15]

References

Spectroscopic Analysis of Thiophene-3-sulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key reagents is paramount. This guide provides a detailed comparison of the spectroscopic data for Thiophene-3-sulfonyl chloride and its common alternatives, Thiophene-2-sulfonyl chloride and Benzenesulfonyl chloride. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to facilitate compound identification, purity assessment, and reaction monitoring.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Thiophene-3-sulfonyl chloride and its isomers and analogues.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Thiophene-3-sulfonyl chloride CDCl₃8.14ddJ = 3.0, 1.4H2
7.78ddJ = 5.1, 1.4H4
7.43ddJ = 5.1, 3.0H5
Thiophene-2-sulfonyl chloride[1]CDCl₃7.95ddJ = 3.8, 1.3H3
7.85ddJ = 5.0, 1.3H5
7.23ddJ = 5.0, 3.8H4
Benzenesulfonyl chloride[2]CDCl₃7.95 - 7.92mH2, H6
7.75 - 7.70mH4
7.63 - 7.58mH3, H5
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmAssignment
Thiophene-3-sulfonyl chloride CDCl₃145.2C3
134.3C2
128.5C5
126.9C4
Thiophene-2-sulfonyl chloride[3]CDCl₃143.8C2
135.5C3
135.2C5
127.9C4
Benzenesulfonyl chloride[4]CDCl₃143.8C1
134.7C4
129.6C3, C5
127.8C2, C6
Infrared (IR) Spectral Data
CompoundTechniqueKey Absorptions (cm⁻¹)Assignment
Thiophene-3-sulfonyl chloride ~1380, ~1175S=O stretch
~3100C-H stretch (aromatic)
Thiophene-2-sulfonyl chloride[5]1385, 1178S=O stretch
3100C-H stretch (aromatic)
Benzenesulfonyl chloride[6]Liquid Film1385, 1180S=O stretch
3070C-H stretch (aromatic)
Mass Spectrometry (MS) Data
CompoundIonization MethodKey Fragments (m/z)Assignment
Thiophene-3-sulfonyl chloride EI182/184[M]⁺
117[M-SO₂Cl]⁺
83[C₄H₃S]⁺
Thiophene-2-sulfonyl chloride[7]EI182/184[M]⁺
117[M-SO₂Cl]⁺
83[C₄H₃S]⁺
Benzenesulfonyl chloride[8]EI176/178[M]⁺
141[M-Cl]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for aryl sulfonyl chlorides.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 512-1024

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 200 ppm

  • Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film for liquids/low melting solids): A drop of the neat liquid or molten solid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (KBr Pellet for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Interpretation: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule. Sulfonyl chlorides show strong characteristic S=O stretching bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[9]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for these types of compounds.

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For sulfonyl chlorides, common fragmentation pathways involve the loss of a chlorine atom or the entire sulfonyl chloride group.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of Thiophene-3-sulfonyl chloride and its alternatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Outcome Sample Aryl Sulfonyl Chloride (Thiophene-3-SO2Cl or Alternative) NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis (vs. Alternatives) Structure->Comparison Guide Comprehensive Comparison Guide Comparison->Guide

Caption: Workflow for Spectroscopic Comparison.

References

A Comparative Guide to the Structural Validation of Thiophene-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of compounds synthesized from thiophene-3-sulfonyl chloride. It offers detailed experimental protocols, comparative data, and insights into alternative synthetic approaches, serving as a vital resource for researchers in medicinal chemistry and drug discovery.

The accurate structural elucidation of novel chemical entities is a cornerstone of modern drug development. Thiophene-3-sulfonamides are a class of compounds of significant interest due to their diverse biological activities.[1] The validation of their molecular structure is paramount to understanding their structure-activity relationships and ensuring the reliability of biological data. This guide compares the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Analysis of Validation Techniques

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation. A multi-technique approach is often necessary for unambiguous structure confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, and stereochemistry.Provides the most comprehensive structural information in solution. Non-destructive.Requires relatively larger sample amounts. Can be complex to interpret for molecules with overlapping signals.
IR Spectroscopy Presence of specific functional groups (e.g., S=O, N-H, C=C).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular framework. Not suitable for distinguishing between isomers with the same functional groups.
Mass Spectrometry Molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues.High sensitivity, requires very small sample amounts. HRMS provides highly accurate mass measurements.Isomers may have identical molecular weights. Fragmentation can sometimes be complex and difficult to interpret.
X-ray Crystallography Precise three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.Provides definitive, unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be identical to the solution-state conformation.

Experimental Protocols for Structural Validation

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for the key validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution.

Sample Preparation:

  • Dissolve 5-10 mg of the thiophene-3-sulfonamide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum.

  • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition.

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS):

  • The sample is introduced into the mass spectrometer via a liquid chromatograph.

  • Ionization: ESI in positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to obtain fragment ion spectra for structural elucidation.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Crystal Growth:

  • Grow single crystals of the thiophene-3-sulfonamide derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • The crystals should be of sufficient size and quality for diffraction (typically > 0.1 mm in all dimensions).

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for N-substituted thiophene-3-sulfonamide derivatives.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Moiety¹H NMR¹³C NMR
Thiophene Ring
H-27.70 - 7.60135.0 - 134.0
H-47.45 - 7.35129.0 - 128.0
H-57.15 - 7.05127.0 - 126.0
C-3 (bearing SO₂)-138.0 - 137.0
Sulfonamide
N-H11.20 - 8.90 (singlet)-
Aryl Substituent (para-tolyl)
Ar-H7.70 (d), 7.34 (d)145.6, 135.8, 128.3, 127.3
CH₃2.40 (singlet)21.2

Note: Chemical shifts can vary depending on the specific substituent and solvent used. Data compiled from multiple sources.[2]

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupVibrationFrequency Range
Sulfonamide (SO₂)Asymmetric Stretch1372 - 1328
Symmetric Stretch1179 - 1168
Sulfonamide (N-H)Stretch3350 - 3310
Thiophene Ring (C=C)Stretch1590 - 1523
Thiophene Ring (C-S)Stretch~800
Aromatic C-HStretch~3100

Data compiled from multiple sources.[2][3]

Table 3: Common Mass Spectrometry Fragmentation Patterns

Precursor IonFragmentation PathwayCommon Fragment Ions
[M+H]⁺Loss of SO₂[M+H - 64]⁺
Cleavage of S-N bond[Thiophene-SO₂]⁺, [R-NH]⁺
Cleavage of Thiophene-S bond[C₄H₃S]⁺

The fragmentation of arylsulfonamides can involve the elimination of SO₂ via rearrangement.[4][5]

Alternative Synthetic Approaches

While the reaction of thiophene-3-sulfonyl chloride with an amine is the most common method for preparing thiophene-3-sulfonamides, several alternative methods have been developed to overcome some of the limitations of using sulfonyl chlorides, such as their instability and the harsh conditions sometimes required for their synthesis.[6]

Table 4: Comparison of Synthetic Methods for Sulfonamides

MethodReagentsAdvantagesDisadvantages
Traditional Method Thiophene-3-sulfonyl chloride, Amine, BaseReadily available starting materials.Sulfonyl chlorides can be unstable and moisture-sensitive.[6]
SuFEx Chemistry Thiophene-3-sulfonyl fluoride, AmineSulfonyl fluorides are more stable than sulfonyl chlorides.May require specific catalysts or conditions.[7]
DABSO as SO₂ Source Aryl boronic acid, DABSO, AmineAvoids the pre-formation of sulfonyl chlorides. Milder conditions.Multi-component reaction can be complex to optimize.[8]
Transition Metal Catalysis Aryl halide, Sulfonamide, Metal catalyst (e.g., Ni, Pd)Broad substrate scope, including complex molecules.Catalyst cost and removal can be a concern.[9][10]
Reductive Coupling Nitroarene, Aryl sulfinate, Reducing agentUtilizes readily available nitroarenes.May not be suitable for all substrates.[11]

Visualization of Workflows and Concepts

Experimental Workflow for Structural Validation

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation start Thiophene-3-sulfonyl chloride + Amine reaction Reaction & Work-up start->reaction crude Crude Product reaction->crude nmr NMR Spectroscopy (¹H, ¹³C) crude->nmr ir IR Spectroscopy crude->ir ms Mass Spectrometry (HRMS) crude->ms xray X-ray Crystallography (if crystalline) crude->xray data_analysis Spectral Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation end end structure_confirmation->end Validated Structure

Caption: Workflow for synthesis and structural validation.

Logical Relationship of Validation Techniques

G Logical Relationship of Validation Techniques cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Confirmation ir IR (Functional Groups) nmr NMR (Connectivity) ir->nmr ms MS (Molecular Weight) ms->nmr xray X-ray Crystallography (3D Structure) nmr->xray

Caption: Hierarchy of structural validation techniques.

Potential Challenges in Structural Validation

Researchers may encounter several challenges during the structural validation of thiophene-3-sulfonamide derivatives:

  • Ring Flip Disorder: In the solid state, some thiophene derivatives can exhibit "ring flip disorder," where the thiophene ring occupies two different orientations within the crystal lattice. This can complicate the interpretation of X-ray crystallographic data.

  • Polymorphism: These compounds may crystallize in different polymorphic forms, each with a unique crystal structure and potentially different physical properties.

  • Complex NMR Spectra: The aromatic region of the ¹H NMR spectrum can be complex due to overlapping signals and second-order coupling effects, making unambiguous assignment challenging.

  • Mass Spectrometry Rearrangements: As noted, arylsulfonamides can undergo rearrangements upon ionization, which can complicate the interpretation of the mass spectrum.[4]

A thorough understanding of these potential issues and the application of multiple analytical techniques are essential for the accurate and reliable structural validation of compounds derived from thiophene-3-sulfonyl chloride.

References

A Comparative Analysis for Drug Discovery: Thiophene-2-sulfonyl Chloride vs. Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks is critical in the synthesis of novel therapeutics. Thiophene-based compounds are of particular interest due to their prevalence in a wide array of approved drugs. This guide provides a detailed comparative analysis of two isomeric reagents, Thiophene-2-sulfonyl chloride and Thiophene-3-sulfonyl chloride, to aid in the selection of the appropriate scaffold for specific research and development needs.

This comparison delves into their physical and chemical properties, reactivity, stability, and applications in drug discovery, supported by experimental data and protocols.

At a Glance: Key Differences

PropertyThiophene-2-sulfonyl chlorideThiophene-3-sulfonyl chloride
CAS Number 16629-19-951175-71-4
Molecular Formula C₄H₃ClO₂S₂C₄H₃ClO₂S₂
Molecular Weight 182.65 g/mol 182.65 g/mol
Melting Point 30-32 °C[1]44 °C[2]
Boiling Point 130-132 °C at 14 mmHg[1]101-103 °C
Appearance White to almost white solid[1]White solid
Stability Generally more stableLess stable than the 2-isomer

Reactivity and Stability: A Tale of Two Isomers

The position of the sulfonyl chloride group on the thiophene ring significantly influences the reactivity and stability of these isomers.

Reactivity: While direct comparative kinetic studies are limited, theoretical considerations and related experimental evidence suggest that Thiophene-2-sulfonyl chloride is the more reactive of the two. The electron-withdrawing nature of the sulfonyl chloride group has a more pronounced effect when at the 2-position, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. This is analogous to the observed higher reactivity of thiophene-2-carboxylic acid compared to its 3-isomer, which is attributed to the potential for stabilization of the transition state.

Kinetic studies on the reactions of each isomer with anilines have been reported, but under different conditions, precluding a direct quantitative comparison. However, the general principles of electrophilic aromatic substitution on the thiophene ring support the enhanced reactivity of the 2-substituted isomer.

Stability: Studies on the stability of various heteroaromatic sulfonyl chlorides have indicated that 3-isomers of furan- and thiophene-derived sulfonyl chlorides are generally less stable than their 2-isomeric counterparts. This suggests that Thiophene-3-sulfonyl chloride may be more prone to decomposition over time or under certain reaction conditions.

Spectroscopic and Analytical Data

A summary of key spectroscopic data is presented below to aid in the characterization of these compounds.

Data TypeThiophene-2-sulfonyl chlorideThiophene-3-sulfonyl chloride
¹H NMR (CDCl₃, δ) Multiplets in the aromatic regionMultiplets in the aromatic region
¹³C NMR (CDCl₃, δ) Signals corresponding to the thiophene ring carbonsSignals corresponding to the thiophene ring carbons
FTIR (cm⁻¹) Characteristic peaks for S=O stretching (~1380, ~1180 cm⁻¹), C-S stretching, and aromatic C-H stretchingCharacteristic peaks for S=O stretching, C-S stretching, and aromatic C-H stretching
Mass Spectrum (m/z) Molecular ion peak and fragmentation pattern corresponding to the loss of Cl and SO₂[3]Molecular ion peak and fragmentation pattern corresponding to the loss of Cl and SO₂

Note: Specific peak assignments can vary slightly depending on the experimental conditions and instrumentation.

Applications in Drug Discovery: Kinase and GPCR Modulation

Both Thiophene-2-sulfonyl chloride and Thiophene-3-sulfonyl chloride serve as valuable precursors for the synthesis of sulfonamides, a class of compounds with a broad range of biological activities. The isomeric position of the sulfonamide group on the thiophene ring can have a profound impact on the pharmacological profile of the resulting molecule, particularly in the context of kinase and G protein-coupled receptor (GPCR) modulation.

Kinase Inhibition: Thiophene sulfonamides have been identified as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. For instance, derivatives of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5), a target in neurodegenerative diseases.[4] The specific geometry and electronic properties conferred by the 2-substituted thiophene ring are often crucial for fitting into the ATP-binding pocket of the kinase and forming key interactions.

GPCR Modulation: The structure-activity relationship (SAR) of thiophene-based compounds as modulators of GPCRs is an active area of research. The orientation of the sulfonamide group, dictated by the starting sulfonyl chloride isomer, can influence the binding affinity and functional activity at the receptor. For example, in the development of antagonists for chemokine receptors, the precise positioning of functional groups on the heterocyclic core is essential for achieving high potency and selectivity.

The following diagram illustrates a generalized workflow for the synthesis of thiophene sulfonamides and their subsequent screening for biological activity.

G General Workflow: From Thiophenesulfonyl Chloride to Bioactive Compounds cluster_synthesis Synthesis cluster_screening Screening and Analysis Thiophene-2-sulfonyl_chloride Thiophene-2-sulfonyl chloride Reaction Sulfonamide Formation Thiophene-2-sulfonyl_chloride->Reaction Thiophene-3-sulfonyl_chloride Thiophene-3-sulfonyl chloride Thiophene-3-sulfonyl_chloride->Reaction Amine Primary or Secondary Amine (R-NH₂) Amine->Reaction Sulfonamide_2 2-Thiophenesulfonamide Derivative Reaction->Sulfonamide_2 Sulfonamide_3 3-Thiophenesulfonamide Derivative Reaction->Sulfonamide_3 Bio_Assay Biological Assays (e.g., Kinase Assay, GPCR Binding Assay) Sulfonamide_2->Bio_Assay Sulfonamide_3->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A generalized workflow for the synthesis and screening of thiophene sulfonamides.

Experimental Protocols

General Procedure for the Synthesis of Thiophenesulfonyl Chlorides

A common method for the preparation of thiophenesulfonyl chlorides involves the reaction of thiophene with a chlorosulfonating agent. A general procedure using a complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) is described below.

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Ice

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add an equimolar amount of sulfuryl chloride to the cooled DMF while stirring. Maintain the temperature below 25 °C during the addition to form the DMF-SO₂Cl₂ complex.

  • To this complex, add an equimolar amount of the respective thiophene (thiophene for Thiophene-2-sulfonyl chloride or an appropriate precursor for the 3-isomer).

  • Heat the reaction mixture at an appropriate temperature (e.g., 95-98 °C) for 1-3 hours.

  • After cooling, pour the mixture into ice-water.

  • Extract the aqueous mixture with chloroform.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude sulfonyl chloride can be purified by vacuum distillation.

Note: This is a general procedure and may require optimization for each specific isomer. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

General Procedure for the Synthesis of Thiophene Sulfonamides

The following is a general protocol for the reaction of a thiophenesulfonyl chloride with a primary or secondary amine.

Materials:

  • Thiophene-2-sulfonyl chloride or Thiophene-3-sulfonyl chloride

  • Primary or secondary amine

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • 2 N Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thiophenesulfonyl chloride (1 equivalent) in an anhydrous solvent in a flask under an inert atmosphere.

  • Add the amine (1-1.2 equivalents) and the base (e.g., pyridine, 1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 2 N HCl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude sulfonamide.

  • The product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the logical relationship in selecting between the two isomers based on desired properties.

G Decision Framework for Isomer Selection Desired_Property Desired Property Higher_Reactivity Higher Reactivity / Milder Conditions Desired_Property->Higher_Reactivity Potentially_Lower_Stability Potentially Lower Stability Desired_Property->Potentially_Lower_Stability Specific_SAR Specific Structure-Activity Relationship Desired_Property->Specific_SAR Select_2_Isomer Select Thiophene-2-sulfonyl chloride Higher_Reactivity->Select_2_Isomer Consider_Stability Consider Stability in Reaction/Storage Potentially_Lower_Stability->Consider_Stability Specific_SAR->Select_2_Isomer if 2-substitution is favorable Select_3_Isomer Select Thiophene-3-sulfonyl chloride Specific_SAR->Select_3_Isomer if 3-substitution is favorable Consider_Stability->Select_3_Isomer and handle accordingly

References

Thiophene-3-sulfonyl Chloride: A Comparative Guide to its Efficiency in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds. This guide provides an objective comparison of the performance of Thiophene-3-sulfonyl chloride with a common alternative, benzenesulfonyl chloride, in sulfonylation reactions, supported by available experimental data.

Performance Comparison in Sulfonylation Reactions

The efficiency of a sulfonyl chloride in a reaction is primarily determined by its reactivity, which is influenced by the electronic properties of the aromatic ring it is attached to. The sulfur atom of the sulfonyl chloride group is electrophilic and is attacked by a nucleophile, such as an amine or an alcohol. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive.

While direct comparative studies under identical conditions are limited in the available literature, we can infer the relative reactivity and efficiency from various sources. Benzenesulfonyl chloride serves as a standard benchmark for these reactions.

Table 1: Comparison of Reaction Parameters for the Synthesis of Sulfonamides

ParameterThiophene-3-sulfonyl ChlorideBenzenesulfonyl ChlorideNotes
Typical Substrates Primary & Secondary Amines, AlcoholsPrimary & Secondary Amines, AlcoholsBoth reagents are versatile for a range of nucleophiles.
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), PyridineDichloromethane (DCM), Tetrahydrofuran (THF), Pyridine, WaterBenzenesulfonyl chloride has been shown to be effective in aqueous media.[1][2]
Typical Bases Pyridine, Triethylamine (TEA)Pyridine, Triethylamine (TEA), Sodium Hydroxide (NaOH)The choice of base depends on the reaction conditions and the substrate.
Reported Yields Generally good to excellentGood to excellent (often >90%)[1][3]Yields are highly dependent on the specific substrates and reaction conditions.
Reaction Time Typically a few hoursCan range from minutes to several hours[3]Reaction times are influenced by temperature, concentration, and substrate reactivity.

Note: The data for Thiophene-3-sulfonyl chloride is inferred from general principles and data for similar heteroaromatic sulfonyl chlorides, as direct head-to-head comparative studies with benzenesulfonyl chloride under identical conditions were not found in the surveyed literature. The reactivity of substituted 2-thiophenesulfonyl chlorides has been studied, providing some insight into the kinetic behavior of related compounds.[4]

Experimental Protocols

Below is a general experimental protocol for the synthesis of a sulfonamide, which can be adapted for both Thiophene-3-sulfonyl chloride and benzenesulfonyl chloride.

General Procedure for the Synthesis of N-Substituted Sulfonamides

To a solution of the amine (1.0 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL) at 0 °C is added the sulfonyl chloride (Thiophene-3-sulfonyl chloride or benzenesulfonyl chloride, 1.1 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with the solvent and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Visualizations

Experimental Workflow for Sulfonamide Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification Amine Amine (Nucleophile) Stirring Stirring at 0°C to RT Amine->Stirring Base Base (e.g., Pyridine) Base->Stirring Solvent Anhydrous Solvent (e.g., DCM) Solvent->Stirring SulfonylChloride Thiophene-3-sulfonyl chloride or Benzenesulfonyl chloride SulfonylChloride->Stirring Addition at 0°C Quenching Washing with acid and base Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Pure Sulfonamide Purification->Product

Caption: General workflow for the synthesis of sulfonamides.

Hypothetical Signaling Pathway Modulation by a Sulfonamide Derivative

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse Ligand Growth Factor Ligand->Receptor Sulfonamide Sulfonamide Inhibitor (Synthesized using Thiophene-3-sulfonyl chloride) Sulfonamide->Kinase2 Inhibition

Caption: Inhibition of a kinase by a sulfonamide derivative.

References

A Comparative Study of the Reactivity of Substituted Thiophene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted thiophene sulfonyl chlorides, crucial intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The electronic and steric effects of substituents on the thiophene ring significantly influence the electrophilicity of the sulfonyl chloride moiety, thereby dictating its reaction rates with various nucleophiles. Understanding these reactivity patterns is paramount for optimizing synthetic routes and designing novel molecular entities.

Comparative Reactivity Data

The reactivity of substituted thiophene sulfonyl chlorides is profoundly influenced by the nature and position of the substituents on the thiophene ring. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur atom, leading to faster reaction rates with nucleophiles, while electron-donating groups have the opposite effect. This relationship is often quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ).

Studies on the hydrolysis and alcoholysis of 5-substituted thiophene-2-sulfonyl chlorides have shown that the reaction mechanism can be complex, often exhibiting curved Hammett plots.[1] This curvature suggests a change in the rate-determining step or a shift in the transition state structure, possibly from a more associative (SN2-like) to a more dissociative (SN1-like) character, depending on the substituent and the solvent.[1]

Below is a summary of the expected relative reactivity based on qualitative trends observed in Hammett plot studies and kinetic data from solvolysis experiments.

Substituent (at 5-position)Substituent Constant (σp)Expected Relative Rate of Hydrolysis (k_rel)Comments
-NO₂0.78> 1Strong electron-withdrawing group, significantly increases reactivity.
-Cl0.23> 1Electron-withdrawing group, increases reactivity.
-Br0.23> 1Electron-withdrawing group, similar reactivity to -Cl.
-H0.001 (Reference)Unsubstituted thiophene sulfonyl chloride.
-CH₃-0.17< 1Electron-donating group, decreases reactivity.

Note: The relative rate constants presented are illustrative and based on established principles of physical organic chemistry as applied to the findings in the cited literature. The actual values can vary depending on the specific reaction conditions (e.g., solvent, temperature, nucleophile).

Experimental Protocols

Synthesis of a Representative Substituted Thiophene Sulfonyl Chloride: 5-Chlorothiophene-2-sulfonyl Chloride

Materials:

  • 2-Thiophenecarboxaldehyde

  • Sulfonyl chloride

  • Sodium hydroxide solution (20%)

  • Chlorine gas

  • Appropriate solvents (e.g., dichloromethane)

Procedure:

  • Chlorination of 2-Thiophenecarboxaldehyde: In a round-bottom flask equipped with a mechanical stirrer and cooled to -5°C, 2-thiophenecarboxaldehyde (1.0 eq) is dissolved in a suitable solvent. Sulfonyl chloride (0.52 eq) is added dropwise while maintaining the temperature between -5°C and 0°C. The reaction is stirred for 2 hours at this temperature.

  • In situ Oxidation: The reaction mixture containing the intermediate 5-chloro-2-thiophenecarboxaldehyde is then slowly added to a cooled (5°C) 20% sodium hydroxide solution (2.2 eq). Chlorine gas (1.0 eq) is then bubbled through the mixture while maintaining the temperature between 15-30°C. The reaction is monitored by TLC until completion.

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-chlorothiophene-2-sulfonyl chloride, which can be further purified by distillation or chromatography.

Kinetic Study of Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of a substituted thiophene sulfonyl chloride in a binary aqueous-organic solvent mixture.

Materials:

  • Substituted thiophene sulfonyl chloride

  • Binary solvent mixture (e.g., acetone-water)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized NaOH solution (e.g., 0.01 M)

  • Thermostatted water bath

  • Burette, flasks, and pipettes

Procedure:

  • Preparation of the Reaction Mixture: A known volume of the binary solvent mixture is prepared and placed in a reaction flask. A few drops of the indicator are added. The flask is then placed in a thermostatted water bath to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of the Reaction: A stock solution of the substituted thiophene sulfonyl chloride in a dry, inert solvent (e.g., acetone) is prepared. A small, accurately measured volume of this stock solution is injected into the reaction flask at time t=0. The solvolysis reaction will produce sulfonic acid and HCl, causing the indicator to change color.

  • Titration: The produced acid is immediately titrated with the standardized NaOH solution from a burette. The time taken for the color of the indicator to change back is recorded, corresponding to the consumption of a known amount of the sulfonyl chloride.

  • Data Collection: This process is repeated at regular intervals, recording the volume of NaOH added and the time.

  • Calculation of the Rate Constant: The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of the unreacted sulfonyl chloride versus time. The concentration at each time point can be calculated from the volume of NaOH used. The plot should yield a straight line with a slope equal to -k.

Visualizations

Caption: Generalized mechanism for nucleophilic substitution at the sulfonyl sulfur of a thiophene sulfonyl chloride.

Experimental_Workflow prep Prepare Solvent Mixture & Equilibrate Temperature init Initiate Reaction (t=0) Add Thiophene Sulfonyl Chloride prep->init titrate Titrate Produced Acid with NaOH init->titrate record Record Time and Volume of NaOH titrate->record repeat Repeat Titration at Intervals record->repeat Continue until reaction is complete repeat->titrate plot Plot ln[Substrate] vs. Time repeat->plot After sufficient data points calc Calculate Rate Constant (k = -slope) plot->calc

Caption: Experimental workflow for a kinetic study of the solvolysis of substituted thiophene sulfonyl chlorides.

References

A Comparative Guide to the Cross-Reactivity of Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Thiophene-3-sulfonyl chloride with common alternative sulfonylating agents, namely Benzenesulfonyl chloride and p-Toluenesulfonyl chloride. The information presented herein is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, with a focus on predicting reactivity and potential for off-target reactions.

Introduction to Sulfonyl Chlorides and Their Reactivity

Sulfonyl chlorides are highly reactive electrophilic compounds widely employed in organic synthesis for the formation of sulfonamides, sulfonate esters, and thioesters by reaction with amines, alcohols, and thiols, respectively. The reactivity of a given sulfonyl chloride is primarily governed by the electronic and steric properties of its aryl or heteroaryl substituent. These factors influence the electrophilicity of the sulfur atom, which is the site of nucleophilic attack.

Thiophene-3-sulfonyl chloride , an important building block in medicinal chemistry, contains an electron-rich thiophene ring.[1] In contrast, Benzenesulfonyl chloride serves as a baseline for arylsulfonyl chlorides, while p-Toluenesulfonyl chloride features an electron-donating methyl group on the benzene ring. Understanding the subtle differences in their reactivity is crucial for controlling selectivity in complex molecule synthesis.

Comparative Reactivity Analysis

Generally, the reactivity of sulfonyl chlorides with nucleophiles follows the order: Amines > Alcohols > Thiols . Aromatic amines are typically more reactive than alcohols.[2] The following tables summarize the expected relative reactivity and yields based on the electronic nature of the sulfonyl chloride and the nucleophilicity of the substrate.

Reactivity with Amines (Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary and secondary amines is typically rapid and high-yielding.[3] The electron-withdrawing nature of the thiophene ring in Thiophene-3-sulfonyl chloride, compared to the benzene ring in Benzenesulfonyl chloride and the electron-donating effect of the methyl group in p-Toluenesulfonyl chloride, is expected to enhance the electrophilicity of the sulfur atom. This would suggest a higher reactivity for the thiophene derivative.

Sulfonyl ChlorideNucleophileExpected Relative ReactivityExpected Yield Range
Thiophene-3-sulfonyl chloride Primary Aliphatic AmineHigh90-98%
Secondary Aliphatic AmineMedium-High85-95%
Primary Aromatic AmineMedium80-90%
Benzenesulfonyl chloride Primary Aliphatic AmineMedium-High88-96%
Secondary Aliphatic AmineMedium82-92%
Primary Aromatic AmineLow-Medium75-85%
p-Toluenesulfonyl chloride Primary Aliphatic AmineMedium85-95%
Secondary Aliphatic AmineLow-Medium80-90%
Primary Aromatic AmineLow70-80%
Reactivity with Alcohols (Sulfonate Ester Formation)

The sulfonylation of alcohols to form sulfonate esters is a common method for converting a poor hydroxyl leaving group into a good one.[4] The reactivity trend is expected to parallel that observed with amines, with Thiophene-3-sulfonyl chloride being the most reactive.

Sulfonyl ChlorideNucleophileExpected Relative ReactivityExpected Yield Range
Thiophene-3-sulfonyl chloride Primary AlcoholHigh85-95%
Secondary AlcoholMedium75-85%
Benzenesulfonyl chloride Primary AlcoholMedium80-90%
Secondary AlcoholLow-Medium70-80%
p-Toluenesulfonyl chloride Primary AlcoholLow-Medium75-85%
Secondary AlcoholLow65-75%
Reactivity with Thiols (Thioester Formation)

The reaction of sulfonyl chlorides with thiols is a method for preparing thioesters. While less common than sulfonamide and sulfonate ester formation, the same general reactivity principles apply.

Sulfonyl ChlorideNucleophileExpected Relative ReactivityExpected Yield Range
Thiophene-3-sulfonyl chloride Aliphatic ThiolMedium-High80-90%
Aromatic ThiolMedium70-80%
Benzenesulfonyl chloride Aliphatic ThiolMedium75-85%
Aromatic ThiolLow-Medium65-75%
p-Toluenesulfonyl chloride Aliphatic ThiolLow-Medium70-80%
Aromatic ThiolLow60-70%

Experimental Protocols

The following are generalized protocols for the reaction of sulfonyl chlorides with various nucleophiles. These can serve as a starting point for comparative studies.

General Protocol for Sulfonamide Formation from an Amine
  • To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, pyridine, or a biphasic system with water)[3][5] at 0 °C, add a base (e.g., triethylamine or pyridine, 1.2 mmol) if the solvent is not basic.

  • Add the sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Sulfonate Ester Formation from an Alcohol
  • To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., pyridine or dichloromethane)[4] at 0 °C, add a base (e.g., triethylamine or pyridine, 1.5 mmol) if the solvent is not basic.

  • Add the sulfonyl chloride (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with cold dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Thioester Formation from a Thiol
  • To a solution of the thiol (1.0 mmol) in a suitable aprotic solvent (e.g., THF or dichloromethane) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.2 mmol).

  • Add the sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

General Reaction Pathway for Sulfonylation

G SulfonylChloride R-SO₂Cl (Thiophene-3-sulfonyl chloride) Product Sulfonylated Product (Sulfonamide, Sulfonate Ester, Thioester) SulfonylChloride->Product Nucleophilic Attack Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Product Base Base (e.g., Pyridine, Et₃N) Base->Product HCl Scavenger

Caption: General sulfonylation reaction pathway.

Experimental Workflow for Comparative Study

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Outcome A Thiophene-3-sulfonyl chloride E Parallel Reactions (Identical Conditions) A->E B Benzenesulfonyl chloride B->E C p-Toluenesulfonyl chloride C->E D Nucleophile (Amine, Alcohol, Thiol) D->E F TLC Monitoring E->F G LC-MS Analysis (Conversion/Yield) E->G I Comparative Reactivity Data F->I H Kinetic Analysis G->H H->I

Caption: Workflow for a comparative cross-reactivity study.

Factors Influencing Selectivity

When a substrate contains multiple nucleophilic sites, the selectivity of the sulfonylation reaction becomes critical.

  • N- vs. O-Sulfonylation in Amino Alcohols: Generally, the greater nucleophilicity of the amine group favors N-sulfonylation over O-sulfonylation.[6] Low reaction temperatures and the use of a slight excess of the amino alcohol can further enhance this selectivity.

  • Chemoselectivity with Thiols: In the presence of both an amine/alcohol and a thiol, the reaction outcome can be influenced by the specific reaction conditions and the relative nucleophilicity of the competing groups.

The logical relationship for predicting chemoselectivity can be visualized as follows:

G Reactivity Relative Nucleophilicity Amine Amine (R-NH₂) Reactivity->Amine High Alcohol Alcohol (R-OH) Reactivity->Alcohol Medium Thiol Thiol (R-SH) Reactivity->Thiol Low N_Sulfonylation N-Sulfonylation (Favored) Amine->N_Sulfonylation O_Sulfonylation O-Sulfonylation Alcohol->O_Sulfonylation S_Sulfonylation S-Sulfonylation Thiol->S_Sulfonylation

Caption: Factors influencing chemoselectivity.

Conclusion

Thiophene-3-sulfonyl chloride is a valuable reagent in organic synthesis, and its reactivity is influenced by the electronic properties of the thiophene ring. Based on fundamental principles, it is expected to be more reactive than Benzenesulfonyl chloride and p-Toluenesulfonyl chloride towards common nucleophiles. This guide provides a framework for understanding and predicting its cross-reactivity, along with standardized protocols to enable researchers to generate their own comparative data. Careful consideration of the factors outlined herein will aid in the rational design of synthetic routes and the minimization of unwanted side reactions.

References

A Researcher's Guide to Assessing the Purity of Commercially Available Thiophene-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthetic route and the quality of the final product. Thiophene-3-sulfonyl chloride is a key building block in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available Thiophene-3-sulfonyl chloride, supported by experimental data and detailed protocols.

Commercial Purity Levels and Common Impurities

Thiophene-3-sulfonyl chloride is available from various chemical suppliers with stated purity levels typically ranging from 95% to 97%. While suppliers provide a certificate of analysis, independent verification of purity is often a necessary step in a rigorous quality control process.

The most common impurity in Thiophene-3-sulfonyl chloride is its hydrolysis product, Thiophene-3-sulfonic acid . This degradation can occur upon exposure to atmospheric moisture. Other potential impurities may arise from the synthetic process, including residual starting materials, reagents, or side-products. The presence of isomers, such as Thiophene-2-sulfonyl chloride, is also a possibility depending on the synthetic route employed by the manufacturer.

Table 1: Comparison of Analytical Techniques for Purity Assessment of Thiophene-3-sulfonyl chloride

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection, can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity and specificity, excellent for identifying unknown impurities.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Absolute purity determination against a certified internal standard.High precision and accuracy, no need for a reference standard of the analyte, provides structural information.Requires a high-field NMR spectrometer, can be less sensitive than chromatographic methods for trace impurities.
Titration Chemical reaction with a standardized solution.Assay of the sulfonyl chloride functional group.Simple, inexpensive, and accurate for determining the main component's concentration.Not specific for the target molecule, will titrate any reactive sulfonyl chloride.
Karl Fischer Titration Titration with a reagent that reacts specifically with water.Determination of water content.Highly specific and accurate for water determination.Only measures water content, not other impurities.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of Thiophene-3-sulfonyl chloride.

High-Performance Liquid Chromatography (HPLC)

This method provides an example protocol for the analysis of a related sulfonyl chloride and can be adapted and validated for Thiophene-3-sulfonyl chloride.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting from 70% A and decreasing to 30% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of Thiophene-3-sulfonyl chloride and dissolve it in 10 mL of acetonitrile. Further dilute as necessary to be within the linear range of the detector.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of sulfonyl chlorides.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of Thiophene-3-sulfonyl chloride in a dry, aprotic solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of Thiophene-3-sulfonyl chloride into a clean, dry NMR tube.

    • Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Gently mix to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds).

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of Thiophene-3-sulfonyl chloride and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Karl Fischer Titration

This method is used to specifically determine the water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents appropriate for the instrument (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a sample of Thiophene-3-sulfonyl chloride and add it to the titration cell containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the amount of reagent consumed.[3][4]

Alternative Sulfonylating Agents

When the purity of commercially available Thiophene-3-sulfonyl chloride is a concern, or if alternative reactivity is desired, researchers can consider other sulfonylating agents.

  • Thiophene-2-sulfonyl chloride: This isomer can be used to introduce the thiophene-2-sulfonyl moiety, which may have different biological or material properties compared to the 3-substituted analog.[5][6] Its reactivity in sulfonamide formation is expected to be similar to the 3-isomer.

  • In situ generation of sulfonyl chlorides: Methods exist to generate sulfonyl chlorides from sulfonic acids or their salts immediately before use, which can circumvent issues with the stability and purity of the isolated sulfonyl chloride. Reagents like oxalyl chloride or thionyl chloride are commonly used for this purpose.[7][8]

  • Other activated sulfonic acid derivatives: Reagents such as sulfonyl fluorides or N-sulfonyl-saccharins can be used as alternatives to sulfonyl chlorides for the formation of sulfonamides and may offer different reactivity profiles and stability.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Thiophene-3-sulfonyl chloride prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to final concentration prep2->prep3 hplc1 Inject sample into HPLC prep3->hplc1 Prepared Sample hplc2 Separation on C18 column hplc1->hplc2 hplc3 UV Detection at 230 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 Chromatogram data2 Calculate % Purity data1->data2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Thiophene-3-sulfonyl chloride prep2 Dissolve in Dichloromethane prep1->prep2 gcms1 Inject sample into GC prep2->gcms1 Prepared Sample gcms2 Separation on DB-5ms column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 data1 Identify peaks by mass spectra gcms3->data1 Total Ion Chromatogram & Mass Spectra data2 Quantify using peak areas data1->data2 qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent in NMR tube prep1->prep2 nmr1 Acquire 1H NMR spectrum prep2->nmr1 Prepared Sample nmr2 Ensure long relaxation delay nmr1->nmr2 data1 Integrate analyte and standard signals nmr2->data1 NMR Spectrum data2 Calculate absolute purity data1->data2

References

A Comparative Guide to the Synthetic Routes of Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3-sulfonyl chloride is a valuable reagent and intermediate in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving regioselectivity, as the thiophene ring is preferentially functionalized at the 2-position. This guide provides a comparative analysis of the viable synthetic pathways to thiophene-3-sulfonyl chloride, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Three primary strategies for the synthesis of thiophene-3-sulfonyl chloride have been explored in the literature: direct sulfonation/chlorosulfonation, synthesis from 3-aminothiophene via diazotization, and synthesis from 3-bromothiophene via metalation.

Direct sulfonation or chlorosulfonation of thiophene is highly regioselective for the more electronically activated 2-position, making the isolation of the desired 3-isomer challenging and impractical for preparative scales. Therefore, this route is not recommended for the selective synthesis of thiophene-3-sulfonyl chloride.

The two most viable and commonly employed routes are the diazotization of 3-aminothiophene and the metalation of 3-bromothiophene. The following table summarizes the key quantitative data for these two pathways.

ParameterRoute 1: From 3-AminothiopheneRoute 2: From 3-Bromothiophene
Starting Material 3-Aminothiophene3-Bromothiophene
Key Reactions Diazotization, SulfochlorinationLithiation/Grignard Formation, Sulfonylation, Chlorination
Overall Yield ModerateGood to Excellent
Reagents Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloriden-Butyllithium or Magnesium, Sulfur dioxide, N-Chlorosuccinimide
Reaction Conditions Low temperatures for diazotization (0-5 °C)Very low temperatures for lithiation (-78 °C)
Scalability Can be challenging due to the instability of the diazonium saltGenerally scalable with careful temperature control
Safety Considerations Diazonium salts can be explosive; handling of gaseous SO2Pyrophoric organolithium reagents; handling of gaseous SO2

Experimental Protocols

Route 1: Synthesis from 3-Aminothiophene (via Diazotization)

This method is analogous to the Sandmeyer reaction and involves the conversion of 3-aminothiophene to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.

Step 1: Synthesis of 3-Aminothiophene

A common precursor to 3-aminothiophene is 3-nitrothiophene, which can be reduced using various methods, such as with tin(II) chloride in hydrochloric acid.

Step 2: Diazotization and Sulfochlorination of 3-Aminothiophene

  • A solution of 3-aminothiophene in a mixture of glacial acetic acid and concentrated hydrochloric acid is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • This diazonium salt solution is then added to a solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride.

  • The reaction mixture is stirred, and upon completion, it is poured into ice water to precipitate the crude thiophene-3-sulfonyl chloride.

  • The product is then filtered, washed, and can be further purified by chromatography.

Route 2: Synthesis from 3-Bromothiophene (via Metalation)

This is a highly effective and regioselective method that involves a halogen-metal exchange followed by reaction with sulfur dioxide and a chlorinating agent.

Step 1: Synthesis of 3-Bromothiophene

Since direct bromination of thiophene yields the 2-bromo isomer, 3-bromothiophene is typically prepared by the debromination of 2,3,5-tribromothiophene, which is obtained from the exhaustive bromination of thiophene.

Step 2: Lithiation, Sulfonylation, and Chlorination of 3-Bromothiophene

Based on a procedure for a similar substrate[1]:

  • A solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred for 45 minutes at -78 °C to effect the lithium-halogen exchange.

  • Sulfur dioxide gas is then bubbled through the reaction mixture for 1 hour at -78 °C.

  • N-Chlorosuccinimide (NCS) (1 equivalent) is added to the reaction mixture, which is then allowed to warm to 0 °C and stirred for 2 hours.

  • The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude thiophene-3-sulfonyl chloride. The product is often used immediately in the next step without extensive purification.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to thiophene-3-sulfonyl chloride.

G cluster_0 Route 1: From 3-Aminothiophene A1 3-Aminothiophene B1 Diazotization (NaNO₂, HCl, 0-5 °C) A1->B1 C1 Thiophene-3-diazonium chloride B1->C1 D1 Sulfochlorination (SO₂, CuCl) C1->D1 E1 Thiophene-3-sulfonyl chloride D1->E1

Caption: Synthetic pathway from 3-aminothiophene.

G cluster_1 Route 2: From 3-Bromothiophene A2 3-Bromothiophene B2 Lithiation (n-BuLi, -78 °C) A2->B2 C2 3-Thienyllithium B2->C2 D2 Sulfonylation (SO₂) C2->D2 E2 Lithium thiophene-3-sulfinate D2->E2 F2 Chlorination (NCS) E2->F2 G2 Thiophene-3-sulfonyl chloride F2->G2

Caption: Synthetic pathway from 3-bromothiophene.

Conclusion

Both the diazotization of 3-aminothiophene and the metalation of 3-bromothiophene are viable routes for the synthesis of thiophene-3-sulfonyl chloride. The choice between these two methods will depend on the availability of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents such as diazonium salts and organolithiums. The metalation of 3-bromothiophene appears to be a more modern and potentially higher-yielding approach, with a detailed experimental protocol available for a closely related substrate. However, the synthesis of the 3-bromothiophene starting material is a multi-step process. The diazotization route, while a more classical approach, may be suitable if 3-aminothiophene is readily available. Researchers should carefully consider the safety precautions associated with both pathways.

References

Safety Operating Guide

Proper Disposal of Thiophene-3-sulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in case of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.

Thiophene-3-sulfonyl chloride is a corrosive and water-reactive compound, demanding meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental integrity. This guide provides detailed protocols for the proper management and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling Thiophene-3-sulfonyl chloride, it is imperative to be familiar with its hazards. This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It reacts violently with water, liberating toxic gases, and is sensitive to moisture.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Thiophene-3-sulfonyl chloride. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][4] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[1]

Storage: Store Thiophene-3-sulfonyl chloride in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, strong oxidizing agents, strong acids, and water.[1] The container should be kept tightly closed, and it is recommended to store it under nitrogen to prevent contact with moisture.[1]

Step-by-Step Disposal Procedure

The disposal of Thiophene-3-sulfonyl chloride must be conducted in compliance with all local, regional, and national hazardous waste regulations.[1][5]

  • Waste Identification and Segregation:

    • Label a dedicated, clean, and dry waste container as "Hazardous Waste: Thiophene-3-sulfonyl Chloride, Corrosive, Water-Reactive."

    • Do not mix with other waste streams, especially aqueous waste.[5]

  • Containerization:

    • Use a container made of a material compatible with corrosive and water-reactive substances. A high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting cap is recommended.

    • Ensure the container is clearly labeled with the full chemical name and associated hazard symbols.

  • Collection of Waste:

    • Carefully transfer any unused Thiophene-3-sulfonyl chloride into the designated hazardous waste container.

    • For cleaning contaminated labware (e.g., glassware), rinse with a small amount of an inert, dry, organic solvent (e.g., acetone or ethanol) in a fume hood. The resulting solvent rinse should be collected in a separate, appropriately labeled hazardous waste container for halogenated organic waste.

    • Crucially, do not use water to rinse contaminated equipment.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Do not use water to clean up the spill.[1]

    • For small spills, use an inert, dry absorbent material like sand or vermiculite.[4]

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1]

    • For large spills, contact your institution's EHS department immediately.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] Provide them with a copy of the Safety Data Sheet.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC4H3ClO2S2[1][2]
Molecular Weight182.65 g/mol [1][2]
AppearanceSolid
Melting Point44 °C[3]
Boiling Point101-103 °C[3]
Flash Point114 °C[3]
GHS Hazard StatementsH314: Causes severe skin burns and eye damage[2][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Thiophene-3-sulfonyl Chloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_final Final Steps start Start: Handling Thiophene-3-sulfonyl Chloride ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type unused_product Unused Product waste_type->unused_product Solid contaminated_labware Contaminated Labware waste_type->contaminated_labware Equipment spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill solid_waste_container Place in Labeled, Dry, Sealed Container for 'Thiophene-3-sulfonyl Chloride Waste' unused_product->solid_waste_container rinse_solvent Rinse with Dry, Inert Organic Solvent (e.g., Acetone) contaminated_labware->rinse_solvent absorb Absorb with Dry, Inert Material (e.g., Sand, Vermiculite) spill_cleanup->absorb storage Store Waste in a Designated, Secure Area solid_waste_container->storage solvent_waste_container Collect Rinse in Labeled Halogenated Organic Waste Container rinse_solvent->solvent_waste_container solvent_waste_container->storage absorb->solid_waste_container disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_vendor end End of Process disposal_vendor->end

Caption: Disposal workflow for Thiophene-3-sulfonyl Chloride.

Hazardous Decomposition Products

Upon thermal decomposition, Thiophene-3-sulfonyl chloride can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, chlorine, and hydrogen chloride gas.[1] This underscores the importance of avoiding heat and fire sources in its storage and handling areas.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thiophene-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information

Thiophene-3-sulfonyl Chloride is a corrosive solid that reacts violently with water, presenting significant hazards that demand rigorous safety protocols.[1] This guide provides detailed procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure and productive laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Thiophene-3-sulfonyl Chloride is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]Protects against splashes and dust, preventing severe eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Gloves must be inspected before use and disposed of properly after.[6]Prevents skin contact, which can cause severe burns.[1][2][3]
Body Protection Chemical-resistant apron or coverall.[5] Long-sleeved lab coat.Provides a barrier against accidental spills and contact with the solid compound.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1][7]Protects the respiratory system from irritation due to dust or vapors.[1]

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 1B)DangerH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Eye Irritation (Category 1)DangerH318: Causes serious eye damage.[2]
Precautionary CategoryPrecautionary Statement
Prevention P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash face, hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P316: Get emergency medical help immediately.[2]
Storage P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

Operational and Disposal Plans: Step-by-Step Guidance

Adherence to strict operational and disposal protocols is mandatory to mitigate the risks associated with Thiophene-3-sulfonyl Chloride.

Experimental Workflow: Handling and Use

All manipulations involving Thiophene-3-sulfonyl Chloride must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Thiophene-3-sulfonyl Chloride prep_setup->prep_weigh reaction_add Add to Reaction Vessel prep_weigh->reaction_add reaction_monitor Monitor Reaction reaction_add->reaction_monitor cleanup_decontaminate Decontaminate Glassware reaction_monitor->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Experimental workflow for handling Thiophene-3-sulfonyl Chloride.

Detailed Protocol:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is worn correctly.

    • All work must be performed inside a certified chemical fume hood to prevent inhalation of dust.[1]

    • Carefully weigh the required amount of Thiophene-3-sulfonyl Chloride, avoiding the creation of dust.

  • Reaction:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • Continuously monitor the reaction for any signs of uncontrolled reactivity.

  • Cleanup and Disposal:

    • Decontaminate all glassware that has come into contact with the compound using an appropriate solvent (e.g., a high-boiling point alcohol, followed by water, ensuring the initial rinse is collected as hazardous waste).

    • All waste, including contaminated PPE and rinsates, must be collected in a designated, properly labeled hazardous waste container.[8]

    • Remove PPE in a manner that avoids contaminating skin or clothing.

Disposal Plan

The disposal of Thiophene-3-sulfonyl Chloride and its associated waste must be handled by a licensed waste disposal company.[1]

disposal_plan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) collect_container Designated Hazardous Waste Container collect_solid->collect_container collect_liquid Liquid Waste (Rinsates) collect_liquid->collect_container storage_area Secure, Ventilated Area collect_container->storage_area disposal_pickup Licensed Waste Disposal Company storage_area->disposal_pickup

Caption: Waste disposal plan for Thiophene-3-sulfonyl Chloride.

Disposal Protocol:

  • Segregation: Keep Thiophene-3-sulfonyl Chloride waste separate from other waste streams, especially aqueous waste, due to its violent reaction with water.[1]

  • Containment: All waste must be collected in a clearly labeled, sealed, and compatible container.[8]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Pickup: Arrange for the collection of the hazardous waste by a certified disposal service.

Chemical Incompatibilities and Storage

Proper storage is critical to prevent hazardous reactions.

Table 3: Chemical Incompatibilities

Incompatible MaterialHazard
WaterReacts violently and liberates toxic gas.[1]
BasesStrong exothermic reaction.[1]
Strong Oxidizing AgentsRisk of fire or explosion.[1]
Strong AcidsCan cause decomposition.[1]
AminesVigorous, potentially hazardous reactions.[1]
AlcoholsReacts to form esters, potentially with heat generation.[7]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen).[1]

  • Store away from any possible contact with water or moisture.[1]

  • The storage area should be designated for corrosive materials.[1]

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with Thiophene-3-sulfonyl Chloride, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.